Bidisomide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[acetyl(propan-2-yl)amino]ethyl]-2-(2-chlorophenyl)-4-piperidin-1-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34ClN3O2/c1-17(2)26(18(3)27)16-12-22(21(24)28,19-9-5-6-10-20(19)23)11-15-25-13-7-4-8-14-25/h5-6,9-10,17H,4,7-8,11-16H2,1-3H3,(H2,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEPPJFJSNSNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869599 | |
| Record name | Bidisomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116078-65-0 | |
| Record name | Bidisomide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116078-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bidisomide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116078650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bidisomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIDISOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X3Z153A4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Bidisomide in Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bidisomide is an antiarrhythmic agent whose electrophysiological properties have been investigated for the management of cardiac rhythm disorders. Its primary mechanism of action involves the modulation of ion channels within cardiac myocytes, thereby altering the cardiac action potential. This technical guide provides a detailed overview of the core mechanism of action of this compound, focusing on its effects on key cardiac ion channels. The information is presented with quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways and workflows to support research and drug development efforts.
Core Mechanism of Action: Multi-Ion Channel Blockade
This compound exerts its antiarrhythmic effects primarily through the blockade of fast sodium channels, a characteristic of Class I antiarrhythmic drugs. This action is state-dependent, showing a higher affinity for open and inactivated channel states. While the effects on sodium channels are well-documented, the complete multichannel blocking profile, including its actions on various potassium channels that influence cardiac repolarization, is less quantitatively defined in publicly available literature.
Effects on the Cardiac Action Potential
The blockade of the fast sodium current (INa) by this compound leads to a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential (Phase 0).[1] This slows the conduction of the electrical impulse through the cardiac tissue. The binding and dissociation kinetics of this compound from the sodium channel are intermediate, influencing the degree of use-dependent block.[1] Although not extensively quantified in available literature, the modulation of potassium currents would be expected to influence the repolarization phase (Phase 3) of the action potential, potentially prolonging the action potential duration (APD).
Quantitative Data on Ion Channel Blockade
The following table summarizes the available quantitative data on the inhibitory effects of this compound on the cardiac sodium channel.
| Ion Channel | Parameter | Value | Species/Cell Type | Holding Potential (mV) | Reference |
| Sodium Channel (INa) | Ki | 214 µM | Rat Ventricular Myocytes | -140 | [1] |
| Ki | 21 µM | Rat Ventricular Myocytes | -100 | [1] | |
| Shift in Steady-State Inactivation | -20 mV | Rat Ventricular Myocytes | N/A | [1] | |
| Time Constant of Recovery (τ) | 2703 ms | Rat Ventricular Myocytes | -140 | ||
| Fast Time Constant of Block (τ) | 11 ms | Rat Ventricular Myocytes | N/A | ||
| Slow Time Constant of Block (τ) | 648 ms | Rat Ventricular Myocytes | N/A |
Signaling Pathways and Drug-Channel Interaction
The interaction of this compound with cardiac ion channels is a direct physical blockade. The drug molecule is thought to access its binding site within the pore of the sodium channel when the channel is in the open or inactivated state.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Isolation of Adult Rat Ventricular Myocytes
This protocol is a standard enzymatic digestion method for obtaining high-quality, calcium-tolerant ventricular myocytes suitable for electrophysiological studies.
Materials:
-
Langendorff perfusion apparatus
-
Krebs-Henseleit bicarbonate (KHB) buffer (Ca2+-free and Ca2+-containing)
-
Enzyme solution: Collagenase type II and protease type XIV in Ca2+-free KHB
-
Stop solution: KHB with 10% bovine serum albumin (BSA)
-
Male Sprague-Dawley rats (250-300 g)
-
Heparin and sodium pentobarbital
Procedure:
-
Anesthetize the rat with sodium pentobarbital and administer heparin intraperitoneally.
-
Excise the heart rapidly and mount it on the Langendorff apparatus via aortic cannulation.
-
Perfuse retrograde with Ca2+-free KHB buffer for 5 minutes to wash out blood.
-
Switch to the enzyme solution and perfuse for 15-20 minutes, or until the heart becomes flaccid.
-
Remove the heart from the cannula, trim away the atria, and gently mince the ventricular tissue in the stop solution.
-
Disperse the cells by gentle trituration with a Pasteur pipette.
-
Filter the cell suspension through a nylon mesh to remove large tissue debris.
-
Allow the myocytes to settle by gravity, remove the supernatant, and resuspend in Ca2+-containing KHB, gradually increasing the calcium concentration back to physiological levels.
-
Store the isolated myocytes in a culture incubator at 37°C for at least 1 hour before use.
Whole-Cell Patch-Clamp Electrophysiology for INa Recording
This protocol describes the whole-cell voltage-clamp technique used to measure the fast sodium current (INa) in isolated ventricular myocytes.
Solutions:
-
External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 11 D-glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (in mM): 130 CsCl, 10 NaCl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium currents).
Procedure:
-
Place a coverslip with adherent isolated myocytes in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at room temperature.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 1-3 MΩ when filled with the pipette solution.
-
Approach a myocyte with the patch pipette and form a high-resistance seal (giga-seal) on the cell membrane.
-
Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.
-
Allow for dialysis of the cell interior with the pipette solution for 5-10 minutes.
-
Apply voltage-clamp protocols using a patch-clamp amplifier and data acquisition software. To measure INa, hold the cell at a holding potential of -140 mV and apply depolarizing pulses to various test potentials (e.g., from -80 to +40 mV).
-
Record and analyze the resulting currents to determine parameters such as current-voltage relationships, steady-state inactivation, and kinetics of block by this compound.
Conclusion
This compound's primary, well-characterized mechanism of action in cardiac myocytes is the state- and voltage-dependent blockade of the fast sodium channel. This leads to a slowing of cardiac conduction. While it is plausible that this compound also affects potassium currents to prolong the action potential duration, contributing to its antiarrhythmic profile, specific quantitative data on these interactions are not widely available in the scientific literature. Further research is required to fully elucidate its multichannel blocking properties and to precisely define its classification and therapeutic potential. The experimental protocols and data presented in this guide provide a foundational understanding for professionals engaged in the research and development of antiarrhythmic therapies.
References
Bidisomide: An In-depth Electrophysiological and Cardiac Action Potential Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bidisomide, chemically (±)-a-{2-[acetyl(1-methylethyl)amino]ethyl}-a-(2-chlorophenyl)-1-piperidinebutanamide, is an antiarrhythmic agent developed as an analog of disopyramide, a Class I antiarrhythmic drug.[1] The structural modification was intended to reduce the significant negative inotropic and anticholinergic side effects associated with its parent compound.[1] this compound's primary mechanism of action involves the blockade of cardiac sodium channels, placing it within the Vaughan Williams classification of Class I antiarrhythmic agents. This guide provides a detailed technical overview of its electrophysiological properties, its effects on the cardiac action potential, and the experimental protocols used for its evaluation.
Core Electrophysiological Mechanism of Action
This compound's principal antiarrhythmic effect is derived from its interaction with the voltage-gated sodium channels (Na_v1.5) in cardiac myocytes. Its action is characterized by a pronounced state-dependent and use-dependent blockade.
State-Dependent Sodium Channel Blockade
This compound exhibits a significantly higher affinity for the inactivated state of cardiac sodium channels compared to the resting state.[1] Studies using whole-cell voltage-clamp methods on isolated rat ventricular myocytes demonstrated that the inhibitory constant (Ki) for sodium current (I_Na) blockade was 214 µM at a holding potential of -140 mV (favoring the resting state).[1][2] However, at a less negative holding potential of -100 mV, which increases the proportion of channels in the inactivated state, the Ki value decreased to 21 µM, indicating a tenfold increase in potency. This preferential binding to the inactivated state is a key feature of its mechanism.
Furthermore, this compound shifts the steady-state inactivation curve towards more negative potentials by approximately 20 mV, without a significant change in the slope factor. This shift facilitates the transition of sodium channels into the inactivated, drug-susceptible state, enhancing the block.
Use-Dependent Block and Channel Kinetics
The interaction of this compound with sodium channels also demonstrates use-dependence, meaning the degree of block increases with the frequency of channel activation (i.e., at faster heart rates). This is a consequence of its slow dissociation kinetics from the inactivated sodium channel.
-
Recovery from Inactivation: this compound significantly slows the recovery of sodium channels from inactivation. The time constant for the recovery phase was measured to be 2703 ms, which is considerably slower than that of disopyramide (1858 ms) and mexiletine (757 ms).
-
Development of Block: The onset of the sodium current block in the presence of this compound occurs in two phases, with a fast time constant of 11 ms and a slow time constant of 648 ms.
This slow kinetic profile means that during rapid successive depolarizations (like those occurring during tachycardia), more channels become blocked because there is insufficient time between beats for the drug to dissociate, leading to an accumulation of the blocking effect.
Effects on the Cardiac Action Potential and Conduction
The state- and use-dependent blockade of the fast sodium current (I_Na) by this compound directly alters the characteristics of the cardiac action potential.
-
Phase 0 Depolarization: By blocking the influx of sodium ions at the beginning of the action potential, this compound decreases the rate of rise (V_max) of Phase 0. This effect is more pronounced in partially depolarized cells.
-
Conduction Velocity: The reduction in V_max slows the conduction of the electrical impulse through cardiac tissue.
-
Action Potential Duration (APD) and Refractory Period: As a Class I agent, this compound's effect on APD can be variable. However, its primary mechanism of slowing recovery from inactivation prolongs the effective refractory period (ERP), making the tissue less excitable to subsequent stimuli.
These cellular effects translate to measurable changes on a surface electrocardiogram (ECG). In a study with healthy male volunteers receiving intravenous doses, this compound produced a dose-dependent lengthening of the PR and QRS intervals. The lengthening of the QRS interval is a direct reflection of slowed ventricular conduction. The same study noted a shortening of the QT and RR intervals.
Quantitative Data Summary
The following tables summarize the key quantitative electrophysiological data for this compound from published studies.
Table 1: this compound Sodium Channel (I_Na) Blockade Kinetics
| Parameter | Value | Cell Type | Experimental Condition | Source |
|---|---|---|---|---|
| Inhibitory Constant (Ki) | 214 µM | Rat Ventricular Myocytes | Holding Potential: -140 mV (Resting State) | |
| 21 µM | Rat Ventricular Myocytes | Holding Potential: -100 mV (Inactivated State) | ||
| Steady-State Inactivation | ~20 mV shift to negative potential | Rat Ventricular Myocytes | N/A | |
| Recovery Time Constant | 2703 ms | Rat Ventricular Myocytes | Holding Potential: -140 mV | |
| Block Development (Fast τ) | 11 ms | Rat Ventricular Myocytes | N/A |
| Block Development (Slow τ) | 648 ms | Rat Ventricular Myocytes | N/A | |
Table 2: Comparative Sodium Channel Recovery Kinetics
| Compound | Recovery Time Constant (τ) | Cell Type | Source |
|---|---|---|---|
| This compound | 2703 ms | Rat Ventricular Myocytes | |
| Disopyramide | 1858 ms | Rat Ventricular Myocytes |
| Mexiletine | 757 ms | Rat Ventricular Myocytes | |
Table 3: Effects of Intravenous this compound on ECG Intervals in Healthy Volunteers
| ECG Interval | Effect | Dose Range | Source |
|---|---|---|---|
| PR Interval | Lengthened | 0.03 to 2.5 mg/kg | |
| QRS Interval | Lengthened | 0.03 to 2.5 mg/kg | |
| QT Interval | Shortened | 0.03 to 2.5 mg/kg | |
| RR Interval | Shortened | 0.03 to 2.5 mg/kg |
| QTc Interval | Shortened | 0.03 to 2.5 mg/kg | |
Visualizations: Pathways and Protocols
Caption: Phases of the ventricular cardiac action potential and the primary underlying ion currents.
Caption: State-dependent blockade of sodium channels by this compound.
References
Preclinical Pharmacology of Bidisomide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bidisomide is an investigational antiarrhythmic agent with a pharmacological profile that classifies it as a Vaughan Williams Class Ia/Ib agent. Its primary mechanism of action is the blockade of cardiac sodium channels in a voltage- and use-dependent manner. Preclinical studies in various animal models have demonstrated its effects on cardiac electrophysiology, including prolongation of the action potential duration and effective refractory period, and an increase in the defibrillation threshold. This guide provides a detailed summary of the available preclinical pharmacodynamic and pharmacokinetic data for this compound, along with descriptions of the experimental protocols used in key studies.
Mechanism of Action
This compound exerts its antiarrhythmic effect primarily through the blockade of voltage-gated sodium channels (Nav) in cardiomyocytes. This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, thereby slowing the rate of depolarization and the conduction velocity of the electrical impulse through the heart.
Sodium Channel Blockade
This compound's interaction with the sodium channel is state-dependent, showing a higher affinity for the open and inactivated states of the channel over the resting state. This property contributes to its use-dependent effect, where the degree of block increases with higher heart rates.
Pharmacodynamics
The pharmacodynamic effects of this compound have been characterized through in vitro electrophysiology studies and in vivo animal models.
Electrophysiological Effects
3.1.1 In Vitro Studies
Studies using isolated rat ventricular myocytes have provided quantitative data on this compound's sodium channel blocking properties.[1] The blockade is voltage-dependent, with a higher inhibitory constant (Ki) at more depolarized membrane potentials.[1] this compound also slows the recovery of sodium channels from inactivation and exhibits a use-dependent block.[1]
In isolated canine atrial tissue, this compound was shown to prolong the action potential duration (APD) and effective refractory period (ERP) by 20 to 27 milliseconds.[2] This effect was maintained at high stimulation frequencies and in the presence of the β-adrenergic agonist, isoproterenol, suggesting efficacy even under conditions of elevated sympathetic tone.[2]
Table 1: In Vitro Electrophysiological Effects of this compound on Sodium Channels
| Parameter | Species/Tissue | Value | Holding Potential | Reference |
| Inhibitory Constant (Ki) | Rat Ventricular Myocytes | 214 µM | -140 mV | |
| Rat Ventricular Myocytes | 21 µM | -100 mV | ||
| Time Constant of Recovery | Rat Ventricular Myocytes | 2703 ms | -140 mV | |
| Time Constants of Block | Rat Ventricular Myocytes | Fast: 11 ms, Slow: 648 ms | - | |
| APD & ERP Prolongation | Canine Atrial Tissue | 20 - 27 ms | - |
3.1.2 In Vivo Studies
In a canine model of healed myocardial infarction, both therapeutic (2-5 µg/mL) and supratherapeutic (6-14 µg/mL) plasma concentrations of this compound were found to significantly increase the defibrillation threshold (DFT) by an average of 3 to 5 Joules. At supratherapeutic doses, this compound also led to a significant increase in the PR interval on the electrocardiogram (ECG) and a decrease in blood pressure.
Table 2: In Vivo Electrophysiological and Hemodynamic Effects of this compound in a Canine Model
| Parameter | This compound Concentration | Effect | Reference |
| Defibrillation Threshold (DFT) | Therapeutic (2-5 µg/mL) | ↑ by 3-5 Joules | |
| Supratherapeutic (6-14 µg/mL) | ↑ by 3-5 Joules | ||
| PR Interval | Supratherapeutic (6-14 µg/mL) | Increased | |
| Blood Pressure | Therapeutic & Supratherapeutic | Decreased |
Pharmacokinetics
Limited preclinical pharmacokinetic data for this compound is available. A study in rats demonstrated that food affects its absorption, a finding that is consistent with observations in humans. The same study indicated that this compound has lower intestinal permeability compared to the structurally similar antiarrhythmic drug, disopyramide.
Human pharmacokinetic studies have shown an oral bioavailability of approximately 43%. The disposition of this compound in humans follows a three-compartment model with reported half-lives of 0.12, 1.77, and 12.3 hours for the different phases of distribution and elimination.
Metabolism
In humans, this compound undergoes metabolism primarily through two pathways: hydroxylation of the piperidine ring and N-dealkylation.
Toxicology and Safety Pharmacology
No dedicated preclinical safety pharmacology or toxicology studies for this compound were identified in the public domain. The available literature does not provide information on the effects of this compound on other organ systems, nor does it contain data from acute, sub-chronic, chronic, genetic, or reproductive toxicity studies. This represents a significant gap in the preclinical characterization of this compound.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Voltage Clamp
The effects of this compound on the sodium current (INa) were investigated in isolated rat ventricular myocytes using the whole-cell voltage clamp technique.
References
- 1. Frontiers | Chemical properties of sodium channel inhibitors which determine affinity to resting and inactivated states [frontiersin.org]
- 2. The effect of this compound (SC-40230), a new class Ia/Ib antiarrhythmic agent, on defibrillation energy requirements in dogs with healed myocardial infarctions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Investigation of Bidisomide for Supraventricular Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bidisomide is an investigational antiarrhythmic agent classified as a Class I sodium channel blocker. Developed for the management of supraventricular arrhythmias, including atrial fibrillation and paroxysmal supraventricular tachycardia, it underwent preclinical and clinical evaluation to determine its efficacy and safety. Despite promising initial electrophysiological findings, the landmark Atrial Fibrillation Investigation with this compound (AFIB) clinical trial concluded that this compound was not effective at the doses tested. This technical guide provides a comprehensive overview of the investigation of this compound, detailing its mechanism of action, electrophysiological effects, preclinical and clinical data, and the experimental protocols used in its evaluation.
Introduction to this compound and Supraventricular Arrhythmias
Supraventricular arrhythmias (SVAs) are a group of abnormal heart rhythms that originate in the atria or the atrioventricular (AV) node. Atrial fibrillation (AF) is the most common sustained arrhythmia, characterized by chaotic atrial electrical activity and an irregular, often rapid, ventricular response. Paroxysmal supraventricular tachycardia (PSVT) is another common SVA, characterized by episodes of rapid heart rate that start and stop abruptly.
The primary goals of SVA treatment are to control the heart rate, restore and maintain sinus rhythm, and reduce the risk of complications such as stroke. Antiarrhythmic drugs are a cornerstone of SVA management. These drugs are often classified according to the Vaughan Williams classification system, which categorizes them based on their primary mechanism of action on the cardiac action potential.
This compound emerged as a potential therapeutic agent for SVAs. As a Class I antiarrhythmic, its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes. This guide delves into the scientific investigation of this compound, from its basic electrophysiological properties to the outcomes of its pivotal clinical trial.
Electrophysiological Profile and Mechanism of Action
This compound is classified as a Class I antiarrhythmic drug, which primarily acts by blocking the fast sodium channels (INa) responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1] The specific subclass of a Class I drug (Ia, Ib, or Ic) is determined by its kinetics of binding to and dissociating from the sodium channel, which in turn influences its effect on the action potential duration (APD) and the effective refractory period (ERP).[2][3] While not definitively sub-classified in all literature, some evidence suggests this compound exhibits properties similar to Class Ia agents.
Ion Channel Effects
The primary target of this compound is the voltage-gated sodium channel. A study on isolated rat ventricular myocytes reported a dissociation constant (Ki) for this compound's blockade of the sodium current (INa) of 214 µM at a holding potential of -140 mV, with enhanced blockade at a more depolarized potential of -100 mV.[4]
In addition to sodium channel blockade, many Class I antiarrhythmics also affect potassium channels. Class Ia drugs, for instance, are known to block the delayed rectifier potassium current (IK), which contributes to their characteristic prolongation of the APD.[3]
Effects on the Cardiac Action Potential
Preclinical studies in isolated canine atrial tissue demonstrated that this compound prolongs the APD and the ERP. This effect was maintained even at high stimulation frequencies and in the presence of the beta-adrenergic agonist isoproterenol, a desirable characteristic for an antiarrhythmic, as arrhythmias are often associated with increased sympathetic tone. In contrast, the effects of flecainide (a Class Ic agent) and dofetilide (a Class III agent) on APD and ERP were diminished by isoproterenol.
The table below summarizes the characteristic electrophysiological effects of the different subclasses of Class I antiarrhythmic drugs to provide a comparative context for this compound's likely profile.
| Parameter | Class Ia | Class Ib | Class Ic |
| Sodium Channel Blockade | Moderate | Weak | Strong |
| Association/Dissociation Kinetics | Intermediate | Fast | Slow |
| Effect on Action Potential Duration (APD) | Prolongs | Shortens | No significant effect |
| Effect on Effective Refractory Period (ERP) | Prolongs | Shortens | No significant effect |
| Effect on QRS Duration | Prolongs | No significant effect | Markedly prolongs |
| Effect on QT Interval | Prolongs | Shortens | No significant effect |
| Example Drugs | Quinidine, Procainamide, Disopyramide | Lidocaine, Mexiletine | Flecainide, Propafenone |
Data compiled from multiple sources.
Signaling Pathway
The mechanism of action of this compound at the cellular level involves its direct interaction with the alpha subunit of the voltage-gated sodium channel. By binding to the channel pore, it reduces the influx of sodium ions during Phase 0 of the action potential. This slows the rate of depolarization and the conduction velocity of the cardiac impulse. The presumed additional effect on potassium channels contributes to the prolongation of the repolarization phase, thereby increasing the APD and ERP.
Figure 1: Proposed mechanism of action of this compound.
Preclinical Evaluation
Prior to clinical trials, this compound was evaluated in various preclinical models to assess its antiarrhythmic potential and safety profile.
In Vitro Studies
As previously mentioned, in vitro studies using isolated cardiac tissues are crucial for characterizing the direct electrophysiological effects of a drug.
Experimental Protocol: In Vitro Electrophysiology in Isolated Cardiac Tissue
-
Tissue Preparation: Hearts are excised from an appropriate animal model (e.g., canine, rabbit, guinea pig). The atria or ventricles are dissected and placed in a tissue bath continuously perfused with oxygenated Tyrode's solution at a physiological temperature (37°C).
-
Electrode Placement: A sharp glass microelectrode filled with 3 M KCl is inserted into a cardiomyocyte to record the transmembrane action potential. Stimulating electrodes are placed on the tissue surface to pace it at various cycle lengths.
-
Data Acquisition: Action potential parameters, including amplitude, maximum upstroke velocity (Vmax), APD at 50% and 90% repolarization (APD50 and APD90), and resting membrane potential, are recorded. The ERP is determined by introducing premature stimuli after a train of basic stimuli.
-
Drug Application: this compound is added to the perfusate at increasing concentrations. The effects on the action potential parameters and ERP are recorded at each concentration and at different pacing frequencies.
-
Data Analysis: Concentration-response curves are generated to determine the potency of the drug. The effects of the drug on rate-dependent properties of the cardiac tissue are also analyzed.
In Vivo Animal Models
This compound was tested in canine models of ventricular arrhythmia and in rat models of arrhythmia induced by coronary artery occlusion and reperfusion. These models are designed to mimic the conditions that can lead to arrhythmias in humans.
Experimental Protocol: In Vivo Model of Atrial Fibrillation
-
Animal Preparation: Anesthetized dogs or pigs are instrumented for hemodynamic and electrophysiological monitoring. Catheters are placed in the atria for pacing and recording of intracardiac electrograms.
-
AF Induction: Rapid atrial pacing is performed to induce sustained AF.
-
Drug Administration: this compound is administered intravenously as a bolus followed by a continuous infusion to achieve target plasma concentrations.
-
Efficacy Assessment: The primary endpoint is typically the conversion of AF to sinus rhythm. Other endpoints may include the time to conversion, the atrial fibrillatory rate, and the ventricular response rate.
-
Safety Assessment: Hemodynamic parameters (blood pressure, heart rate) and surface ECG intervals (QRS, QT) are monitored throughout the experiment.
Figure 2: Typical preclinical workflow for an antiarrhythmic drug.
Pharmacokinetics
The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion, which are critical for establishing an appropriate dosing regimen. Detailed pharmacokinetic data for this compound in humans is not widely available in the published literature. However, some studies have provided insights into its absorption.
A study investigating the effect of food on the oral absorption of this compound found a significant negative food effect with solid meals, whereas a liquid meal of equivalent caloric content did not have the same impact. This suggests that the viscosity of gastric contents may play a role in the absorption of this compound.
The table below provides pharmacokinetic parameters for some commonly used Class I antiarrhythmic drugs for comparative purposes.
| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Metabolism | Excretion |
| Quinidine | 70-80 | 80-90 | 6-8 | Hepatic (CYP3A4) | Renal (10-50% unchanged) |
| Procainamide | 75-95 | 15-20 | 2.5-4.5 | Hepatic (acetylation) | Renal (50-60% unchanged) |
| Disopyramide | 80-90 | 30-65 | 4-10 | Hepatic | Renal (50% unchanged) |
| Lidocaine | ~35 (oral) | 60-80 | 1.5-2 | Hepatic | Renal (<10% unchanged) |
| Flecainide | >90 | 40 | 12-27 | Hepatic (CYP2D6) | Renal (~30% unchanged) |
Data compiled from various pharmacology references.
Clinical Investigation: The AFIB Trial
The efficacy and safety of this compound for the treatment of supraventricular arrhythmias were primarily evaluated in the Atrial Fibrillation Investigation with this compound (AFIB) trial.
Study Design and Methods
The AFIB study was a large, randomized, placebo-controlled, double-blind, multicenter trial. It was designed to assess the efficacy of three different doses of this compound in preventing the recurrence of symptomatic atrial fibrillation or paroxysmal supraventricular tachycardia.
A total of 1227 patients with atrial fibrillation and 187 with paroxysmal supraventricular tachycardia were randomized to receive either placebo or this compound at doses of 200 mg, 400 mg, or 600 mg twice daily. The primary endpoint was the time to the first symptomatic recurrence of arrhythmia, which was documented using transtelephonic ECG monitoring.
Figure 3: Design of the AFIB clinical trial.
Results
The AFIB trial failed to demonstrate a clinically significant antiarrhythmic effect of this compound at the doses tested.
Efficacy Outcomes:
| Patient Group | Treatment Arm | Hazard Ratio (vs. Placebo) | p-value |
| Atrial Fibrillation | This compound 200 mg BID | 1.19 | Not Significant |
| This compound 400 mg BID | 1.03 | Not Significant | |
| This compound 600 mg BID | 1.14 | Not Significant | |
| Paroxysmal SVT | This compound 200 mg BID | 1.30 | Not Significant |
| This compound 400 mg BID | 1.93 | Not Significant | |
| This compound 600 mg BID | 1.59 | Not Significant |
Data from the AFIB Investigators.
Safety Outcomes:
In the primary safety analysis, there was no statistically significant difference in mortality between the placebo and this compound groups. Three of 493 patients taking placebo died, compared with nine of 488 patients taking the two higher doses of this compound (p > 0.10).
Discussion and Conclusion
The investigation of this compound for supraventricular arrhythmias serves as an important case study in drug development. Despite preclinical data suggesting a favorable electrophysiological profile—namely, the ability to prolong the atrial action potential duration and effective refractory period even in the presence of adrenergic stimulation—this compound failed to demonstrate clinical efficacy in a large, well-designed clinical trial.
The discrepancy between the preclinical and clinical findings could be due to a number of factors, including:
-
Dose Selection: The doses of this compound used in the AFIB trial may have been insufficient to achieve the desired antiarrhythmic effect in a clinical setting.
-
Pharmacokinetics: The negative food effect on absorption could have led to suboptimal plasma concentrations in some patients.
-
Patient Population: The patient populations in the AFIB trial may have had underlying structural heart disease or other comorbidities that rendered this compound ineffective.
-
Off-Target Effects: this compound may have had off-target effects that counteracted its intended antiarrhythmic actions.
References
Bidisomide and Atrial Fibrillation: A Technical Review of a Failed Antiarrhythmic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bidisomide (SC-40230) is an antiarrhythmic agent that was investigated for the management of atrial fibrillation (AF) and paroxysmal supraventricular tachycardia (PSVT). Classified as a Class I antiarrhythmic drug, its primary mechanism of action involves the blockade of cardiac sodium channels. Despite initial preclinical promise, clinical trials ultimately demonstrated a lack of efficacy in treating atrial fibrillation. This technical guide provides a comprehensive review of the available data on this compound, focusing on its mechanism of action, electrophysiological effects, pharmacokinetic profile, and the pivotal clinical trial that defined its clinical utility, or lack thereof. The document aims to serve as a detailed resource for researchers and professionals in the field of cardiac electrophysiology and antiarrhythmic drug development, offering insights into the evaluation of a failed therapeutic agent.
Mechanism of Action: Sodium Channel Blockade
This compound exerts its antiarrhythmic effect by blocking the fast inward sodium current (INa) in cardiomyocytes. This action reduces the maximum rate of depolarization of the cardiac action potential (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. The blockade of sodium channels by this compound is state-dependent, meaning it has a higher affinity for channels in the open and inactivated states than for channels in the resting state. This property contributes to its effects being more pronounced at faster heart rates (use-dependency).
The following diagram illustrates the generalized signaling pathway of a Class I antiarrhythmic drug like this compound at the cardiac sodium channel.
Electrophysiological Effects
The primary electrophysiological consequence of this compound's sodium channel blockade is a slowing of conduction. In preclinical studies on isolated rat ventricular myocytes, this compound was shown to block the sodium current (INa) in a concentration- and voltage-dependent manner. The blockade was more potent at more depolarized holding potentials, consistent with a higher affinity for the inactivated state of the channel. This compound also demonstrated slow dissociation kinetics from the sodium channel, which is a characteristic of some Class I antiarrhythmic agents.
| Electrophysiological Parameter | Species/Model | Effect of this compound | Citation |
| Sodium Current (INa) Blockade (Ki) | Rat Ventricular Myocytes | 214 µM at -140 mV holding potential | |
| Sodium Current (INa) Blockade (Ki) | Rat Ventricular Myocytes | 21 µM at -100 mV holding potential | |
| Steady-State Inactivation Curve | Rat Ventricular Myocytes | Shifted by -20 mV | |
| Recovery from Inactivation (Time Constant) | Rat Ventricular Myocytes | 2703 ms | |
| Use-Dependent Block of INa | Rat Ventricular Myocytes | Observed at 1-3 Hz stimulation |
Pharmacokinetics and Metabolism
In healthy male volunteers, this compound exhibited a three-compartment pharmacokinetic model following intravenous administration. The mean absolute oral bioavailability was found to be approximately 43%. The metabolism of this compound in humans is not extensive, with a significant portion of the drug excreted unchanged. The primary metabolic pathways identified were hydroxylation of the piperidine ring and N-dealkylation.
| Pharmacokinetic Parameter | Value | Citation |
| Mean Half-life (alpha phase) | 0.12 hours | |
| Mean Half-life (beta phase) | 1.77 hours | |
| Mean Half-life (gamma phase) | 12.3 hours | |
| Mean Absolute Oral Bioavailability | 43% | |
| Parent Drug Recovered (Intravenous) | ~60% | |
| Parent Drug Recovered (Oral) | ~70% |
Clinical Trial: The Atrial Fibrillation Investigation with this compound (AFIB)
The definitive clinical evaluation of this compound for atrial fibrillation was the Atrial Fibrillation Investigation with this compound (AFIB) study. This randomized, placebo-controlled trial was designed to determine the efficacy and safety of this compound in patients with either atrial fibrillation or paroxysmal supraventricular tachycardia.
Experimental Protocol: AFIB Trial
Objective: To determine the efficacy of this compound in the treatment of atrial fibrillation and paroxysmal supraventricular tachycardia, establish an appropriate dose range, and assess for any adverse mortality effects.
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.
Patient Population: 1227 patients with atrial fibrillation and 187 patients with paroxysmal supraventricular tachycardia.
Intervention: Patients were randomly assigned to receive one of three doses of this compound (200 mg, 400 mg, or 600 mg, administered twice daily) or a matching placebo.
Primary Endpoint: The time to the first symptomatic recurrence of atrial fibrillation or paroxysmal supraventricular tachycardia, documented via transtelephonic ECG monitoring.
Safety Endpoint: All-cause mortality.
The following diagram outlines the workflow of the AFIB clinical trial.
Results of the AFIB Trial
The AFIB trial failed to demonstrate a clinically significant antiarrhythmic effect of this compound at any of the doses tested. There was no statistically significant difference in the time to the first symptomatic recurrence of atrial fibrillation between the placebo group and any of the this compound treatment groups.
| Treatment Group | Hazard Ratio (Placebo:Treatment) for AF Recurrence |
| This compound 200 mg BID | 1.19 |
| This compound 400 mg BID | 1.03 |
| This compound 600 mg BID | 1.14 |
In terms of safety, there was a non-statistically significant trend towards increased mortality in the higher-dose this compound groups. Three out of 493 patients in the placebo group died, compared to nine out of 488 patients in the combined 400 mg and 600 mg this compound groups.
Conclusion and Future Perspectives
The clinical development of this compound for the treatment of atrial fibrillation was halted due to a clear lack of efficacy demonstrated in the well-designed AFIB trial. While the preclinical data indicated a potent sodium channel blocking effect, this did not translate into a meaningful clinical benefit for patients with atrial fibrillation.
The case of this compound serves as an important reminder of the challenges in antiarrhythmic drug development. The disconnect between preclinical electrophysiological effects and clinical outcomes in atrial fibrillation is a well-recognized hurdle. The complex and multifactorial nature of atrial fibrillation, involving not only electrical but also structural and autonomic remodeling, often limits the effectiveness of drugs that target a single ion channel.
Future research in antiarrhythmic drug development for atrial fibrillation continues to focus on more targeted therapies, including drugs that selectively act on atrial-specific ion channels, as well as upstream therapies that address the underlying atrial substrate remodeling. The story of this compound underscores the critical importance of robust clinical trial data in determining the true value of a potential antiarrhythmic agent. While this compound itself did not prove to be a successful therapeutic, the lessons learned from its investigation contribute to the broader understanding of atrial fibrillation pathophysiology and the ongoing quest for safer and more effective treatments.
Bidisomide: A Technical Guide to its Development and History
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
Bidisomide is a potent synthetic corticosteroid belonging to the glucocorticoid class of drugs. It is characterized by its high topical anti-inflammatory activity and low systemic bioavailability, a combination that makes it a cornerstone in the management of various inflammatory conditions, particularly those affecting the respiratory and gastrointestinal tracts. This technical guide provides a comprehensive overview of the development, mechanism of action, pharmacokinetics, clinical efficacy, and safety profile of this compound, tailored for researchers, scientists, and drug development professionals.
Historical Development
The development of this compound was driven by the need for a potent anti-inflammatory agent with a favorable safety profile, minimizing the systemic side effects often associated with conventional corticosteroids. The therapeutic index of glucocorticoids was improved through chemical modifications of the steroid nucleus and the development of novel drug delivery systems designed to target the specific site of inflammation[1]. This compound emerged from this research as a non-halogenated corticosteroid designed for high topical efficacy and extensive first-pass metabolism, thereby reducing systemic exposure[2].
Initially patented in 1973, its first commercial use as an asthma medication began in 1981[3]. Over the years, its therapeutic applications have expanded significantly. It is now widely used for the long-term management of asthma and chronic obstructive pulmonary disease (COPD), as well as for treating inflammatory bowel diseases like Crohn's disease and ulcerative colitis[3][4].
Mechanism of Action
This compound exerts its potent anti-inflammatory effects primarily through its interaction with glucocorticoid receptors (GRs). The mechanism can be detailed as follows:
-
Receptor Binding: Being lipophilic, this compound passively diffuses across the cell membrane and binds with high affinity to the glucocorticoid receptor in the cytoplasm of target cells.
-
Nuclear Translocation: This binding induces a conformational change in the GR, leading to the dissociation of chaperone proteins and allowing the this compound-GR complex to translocate into the nucleus.
-
Gene Expression Modulation: Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates the transcription of various genes involved in the inflammatory cascade.
-
Transactivation: The complex upregulates the expression of anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2, a key enzyme in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The complex suppresses the expression of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1. This leads to a reduction in the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.
-
-
Cellular Effects: By modulating gene expression, this compound inhibits the recruitment and activation of inflammatory cells, including T-lymphocytes, eosinophils, mast cells, and macrophages, at the site of inflammation.
Figure 1: this compound's intracellular signaling pathway.
Pharmacokinetics
The pharmacokinetic profile of this compound is central to its therapeutic efficacy and safety. Key parameters vary depending on the formulation and route of administration.
| Parameter | Oral Capsule | Inhalation (MDI) | Inhalation (Nebulizer) | Rectal Foam | Intravenous |
| Bioavailability | 9-21% | 39% | 6% | 3-27% | 100% |
| Time to Peak Plasma Concentration (Cmax) | 2-8 hours | 10 minutes | 1-3 hours | ~1.5 hours | N/A |
| Plasma Protein Binding | 85-90% | 85-90% | 85-90% | 85-90% | 85-90% |
| Volume of Distribution | 2.2-3.9 L/kg | N/A | N/A | N/A | 301.3 ± 41.7 L |
| Metabolism | Extensive first-pass hepatic metabolism via CYP3A4 | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Hepatic (CYP3A4) |
| Elimination Half-Life | 2.0-3.6 hours | ~2.3 hours | 2.0-3.6 hours | 2.0-3.6 hours | 2.8 ± 1.1 hours |
| Excretion | Primarily urine and feces as metabolites | Urine and feces | Urine and feces | Urine and feces | Urine and feces |
Metabolism: this compound undergoes extensive and rapid first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. It is converted into two major metabolites, 16α-hydroxyprednisolone and 6β-hydroxybudesonide, which have negligible glucocorticoid activity (less than 1%). This extensive hepatic inactivation is a key factor in its low systemic bioavailability and favorable side-effect profile.
Drug Interactions: Co-administration of this compound with potent inhibitors of CYP3A4, such as ketoconazole, ritonavir, and grapefruit juice, can significantly increase its systemic exposure and the risk of systemic corticosteroid side effects.
Experimental Protocols
In Vitro Biotransformation Studies
-
Objective: To compare the in vitro degradation rate of ³H-bidisomide with other corticosteroids in human and rat liver preparations.
-
Methodology:
-
Liver tissue from humans and rats is homogenized.
-
³H-labeled this compound, triamcinolone acetonide, and beclomethasone dipropionate are incubated with the liver homogenates.
-
Samples are taken at various time points and the degradation of each compound is measured by quantifying the remaining parent drug and its metabolites using techniques like high-performance liquid chromatography (HPLC) coupled with radiometric detection.
-
-
Findings: this compound was found to be degraded 3-6 times more rapidly than triamcinolone acetonide in human and rat liver, respectively.
Clinical Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic parameters of this compound following different routes of administration in healthy volunteers.
-
Methodology:
-
Healthy male volunteers are administered a single dose of ³H-bidisomide via inhalation, oral, and intravenous routes.
-
Blood samples are collected at predetermined time intervals.
-
Plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), half-life, and clearance are calculated using non-compartmental analysis.
-
-
Findings: The plasma half-life was determined to be approximately 2.8 hours, with a plasma clearance of 83.7 L/h. Systemic availability was significantly higher after inhalation compared to oral administration.
Figure 2: Workflow for a typical clinical pharmacokinetic study.
Clinical Efficacy and Trials
This compound has demonstrated efficacy in a wide range of inflammatory conditions.
Asthma:
-
Numerous clinical trials have established the efficacy of inhaled this compound in improving lung function and reducing symptoms in patients with asthma.
-
A randomized, double-blind, placebo-controlled trial in adults with mild-to-moderate asthma showed that this compound (400 µg twice daily) significantly improved morning peak expiratory flow and FEV1 over an 8-week period.
-
In preschool children with frequent asthma, this compound administered via a Nebuhaler was shown to be an effective prophylactic treatment, significantly increasing peak flow and reducing the need for supplementary bronchodilators.
Crohn's Disease:
-
Oral formulations of this compound are effective in inducing remission in patients with mild to moderate active Crohn's disease. The recommended dosage for inducing remission in adults is 9 mg once daily for up to eight weeks.
Ulcerative Colitis:
-
This compound has shown efficacy in inducing remission in patients with mild to moderate active ulcerative colitis. However, studies comparing it to mesalazine have shown mixed results regarding superior efficacy.
-
Budesonide foam has a favorable safety profile for inducing remission in mild-to-moderate ulcerative proctitis or proctosigmoiditis.
COVID-19:
-
During the COVID-19 pandemic, inhaled this compound was investigated as a potential early treatment. A phase 2 trial found that early administration of inhaled this compound to adults with mild COVID-19 symptoms reduced the likelihood of needing urgent medical care and accelerated clinical recovery.
Safety and Tolerability
This compound is generally well-tolerated, largely due to its low systemic bioavailability.
Common Side Effects:
-
Inhaled: Respiratory infections, cough, headache, and oropharyngeal candidiasis.
-
Oral: Feeling tired, vomiting, and joint pains.
Serious Side Effects:
-
Long-term use, particularly at high doses, can lead to systemic corticosteroid effects, including an increased risk of infection, loss of bone strength (osteoporosis), cataracts, and adrenal suppression.
-
In pediatric patients, a dose-dependent reduction in linear growth velocity has been observed, averaging about 1 cm per year.
Safety in Specific Populations:
-
Pregnancy: The inhaled form is generally considered safe in pregnancy (Pregnancy Category B). The extended-release oral formulation is rated as Pregnancy Category C, and should only be used if the potential benefits outweigh the risks.
-
Pediatrics: Short- and long-term treatment with this compound inhalation suspension is considered safe and well-tolerated in children with asthma. However, growth velocity should be monitored.
-
Hepatic Impairment: Patients with moderate to severe liver disease may have increased systemic exposure to this compound and should be monitored for signs of hypercorticism.
Conclusion
This compound represents a significant advancement in the development of targeted anti-inflammatory therapies. Its unique pharmacokinetic profile, characterized by high topical potency and extensive first-pass metabolism, allows for effective local control of inflammation with minimal systemic side effects. Decades of clinical research have established its efficacy and safety in a variety of inflammatory conditions, making it an invaluable tool in the therapeutic arsenal. Future research may continue to explore new formulations and applications for this versatile corticosteroid.
References
Bidisomide's Impact on Defibrillation Threshold in Preclinical Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of bidisomide, a Class Ia/Ib antiarrhythmic agent, on the defibrillation threshold (DFT) in animal models. The document summarizes key quantitative data, elucidates detailed experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows. This information is intended to support further research and development in the field of cardiac electrophysiology and antiarrhythmic therapies.
Introduction
This compound is an antiarrhythmic compound with characteristics of both Class Ia and Ib agents, primarily acting on cardiac sodium channels.[1] Understanding its influence on the energy required to terminate ventricular fibrillation—the defibrillation threshold—is critical for its potential clinical application, especially in patients with implantable cardioverter-defibrillators (ICDs). Agents that increase the DFT can compromise the efficacy of life-saving defibrillation shocks. This guide reviews preclinical evidence from a key study in a canine model of healed myocardial infarction to provide a comprehensive understanding of this compound's profile in this critical safety parameter.
Experimental Methodology
The following protocol outlines a representative experimental design for assessing the effect of a pharmacological agent like this compound on the defibrillation threshold in a canine model with healed myocardial infarction.
Animal Model and Surgical Preparation
-
Animal Model: Adult mongrel dogs of either sex are used.
-
Myocardial Infarction Induction:
-
Animals are anesthetized with an appropriate agent (e.g., sodium pentobarbital).
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending coronary artery is ligated to induce a myocardial infarction.
-
Animals are allowed to recover for a period of at least 10 days to ensure the infarct is healed.
-
-
Surgical Instrumentation for DFT Testing:
-
Animals are re-anesthetized and ventilated.
-
Venous and arterial access is established for drug administration and blood pressure monitoring.
-
A median sternotomy is performed to expose the heart.
-
Two defibrillation patch electrodes are sutured to the epicardial surface of the right and left ventricles.
-
ECG leads are placed to monitor cardiac rhythm.
-
Defibrillation Threshold Determination
-
Ventricular Fibrillation Induction: Ventricular fibrillation (VF) is induced using a burst of rapid ventricular pacing or a low-energy shock delivered during the vulnerable period of the T-wave.
-
Defibrillation Shock Delivery:
-
After a set duration of VF (e.g., 10-15 seconds), a single, biphasic shock is delivered from an external defibrillator connected to the epicardial patches.
-
The energy of the initial shock is predetermined.
-
-
DFT Protocol (Step-Up/Step-Down Method):
-
An abbreviated DFT curve is determined by delivering shocks of varying energy levels.
-
If the initial shock fails, a higher energy "rescue" shock is immediately delivered.
-
If the initial shock is successful, the energy for the subsequent VF induction is lowered.
-
The DFT is defined as the lowest energy that successfully terminates VF. This process is repeated to confirm the threshold.
-
-
Drug Administration:
-
Following baseline DFT determination, a placebo (saline) or this compound is administered intravenously to achieve target plasma concentrations.
-
DFT testing is repeated at both therapeutic and supratherapeutic plasma concentrations of the drug.
-
Data Collection and Analysis
-
Continuous monitoring of heart rate, blood pressure, and ECG parameters (PR, QRS duration).
-
Plasma concentrations of this compound are measured.
-
Infarct size may be determined post-mortem.
-
Statistical analysis (e.g., paired t-test, ANOVA) is used to compare DFT values before and after drug administration.
Quantitative Data Summary
The following table summarizes the quantitative findings on the effect of this compound on the defibrillation threshold in a canine model with healed myocardial infarction.
| Animal Model | Treatment Group | This compound Plasma Concentration | Mean Change in Defibrillation Threshold (DFT) | Statistical Significance | Reference |
| Anesthetized dogs with healed left ventricular infarcts | Placebo (Saline) | N/A | No significant effect | N/A | [2] |
| Anesthetized dogs with healed left ventricular infarcts | Therapeutic this compound (TB) | 2-5 µg/mL | +3 to +5 Joules | p < 0.05 | [2] |
| Anesthetized dogs with healed left ventricular infarcts | Supratherapeutic this compound (STB) | 6-14 µg/mL | +3 to +5 Joules | p < 0.05 | [2] |
Visualizations
Experimental Workflow
References
Technical Guide: Chemical Synthesis Pathways for Piperidinyl-Butyramide Derivatives
Disclaimer: Extensive searches for a compound specifically named "Bidisomide" did not yield any results in the public domain. This suggests that "this compound" may be an internal research code, a novel compound with limited publicly available information, or a misnomer. This guide, therefore, presents a representative synthesis for a closely related class of compounds: N-aryl-N-(1-substituted-piperidin-4-yl)butyramides. The methodologies and data presented are compiled and adapted from established synthetic procedures for similar chemical entities to provide a relevant and technically sound resource for researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of a plausible multi-step synthesis for a representative N-aryl-N-(1-substituted-piperidin-4-yl)butyramide, a common scaffold in medicinal chemistry. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathway and experimental workflow.
Overview of the Synthetic Strategy
The overall synthetic approach involves a convergent strategy, starting with commercially available precursors. The key steps include the reductive amination to form the core piperidine structure, followed by N-acylation to introduce the butyramide moiety, and finally, N-alkylation of the piperidine nitrogen. This pathway is designed to be versatile, allowing for the introduction of various substituents on the aryl ring, the butyryl chain, and the piperidine nitrogen, thus enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.
Figure 1: High-level overview of the convergent synthetic pathway.
Detailed Synthetic Pathway and Experimental Protocols
The following sections provide a step-by-step guide to the synthesis of a representative N-aryl-N-(1-substituted-piperidin-4-yl)butyramide.
Step 1: Synthesis of tert-butyl 4-(arylamino)piperidine-1-carboxylate
This step involves the reductive amination of 1-Boc-4-piperidinone with a substituted aniline to form the corresponding N-aryl-4-aminopiperidine derivative.
Reaction Scheme:
Figure 2: Reaction scheme for the reductive amination step.
Experimental Protocol:
To a solution of 1-Boc-4-piperidinone (1.0 eq) and the substituted aniline (1.05 eq) in dichloromethane (DCM, 10 mL/mmol), glacial acetic acid (1.1 eq) is added. The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15 minutes. The reaction is stirred at room temperature for 16-24 hours, or until completion as monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative Data:
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity | Yield (%) |
| 1-Boc-4-piperidinone | 199.27 | 1.0 | 5.0 g | - |
| 4-Fluoroaniline | 111.12 | 1.05 | 2.9 g | - |
| Sodium triacetoxyborohydride | 211.94 | 1.5 | 8.0 g | - |
| Acetic Acid | 60.05 | 1.1 | 1.6 mL | - |
| Dichloromethane | - | - | 250 mL | - |
| Product | 294.37 | - | 6.8 g | 92 |
Step 2: Synthesis of tert-butyl 4-(N-arylbutanamido)piperidine-1-carboxylate
This step involves the N-acylation of the secondary amine with butyryl chloride.
Reaction Scheme:
Figure 3: Reaction scheme for the N-acylation step.
Experimental Protocol:
To a solution of tert-butyl 4-(arylamino)piperidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in DCM (10 mL/mmol) at 0 °C, butyryl chloride (1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography.
Quantitative Data:
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity | Yield (%) |
| tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate | 294.37 | 1.0 | 6.0 g | - |
| Butyryl Chloride | 106.55 | 1.2 | 2.6 g | - |
| Triethylamine | 101.19 | 1.5 | 3.1 g | - |
| Dichloromethane | - | - | 200 mL | - |
| Product | 364.46 | - | 6.9 g | 93 |
Step 3: Boc Deprotection
Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free piperidine nitrogen.
Reaction Scheme:
Figure 4: Reaction scheme for the Boc deprotection step.
Experimental Protocol:
The Boc-protected intermediate (1.0 eq) is dissolved in DCM (5 mL/mmol). Trifluoroacetic acid (TFA, 10 eq) is added, and the solution is stirred at room temperature for 2 hours. The reaction is monitored by LC-MS. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is dissolved in DCM and washed with saturated aqueous sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired product, which is often used in the next step without further purification.
Quantitative Data:
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity | Yield (%) |
| tert-butyl 4-(N-(4-fluorophenyl)butanamido)piperidine-1-carboxylate | 364.46 | 1.0 | 6.5 g | - |
| Trifluoroacetic Acid | 114.02 | 10 | 20.3 g | - |
| Dichloromethane | - | - | 90 mL | - |
| Product | 264.35 | - | 4.6 g | 98 |
Step 4: N-Alkylation of the Piperidine Ring
The final step involves the alkylation of the piperidine nitrogen with a suitable alkyl halide.
Reaction Scheme:
Figure 5: Reaction scheme for the N-alkylation step.
Experimental Protocol:
A mixture of N-aryl-N-(piperidin-4-yl)butanamide (1.0 eq), the alkyl halide (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile (15 mL/mmol) is heated at 80 °C for 12-18 hours. The reaction is monitored by LC-MS. After completion, the mixture is cooled to room temperature, and the solvent is evaporated. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative HPLC or column chromatography to afford the final compound.
Quantitative Data:
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity | Yield (%) |
| N-(4-fluorophenyl)-N-(piperidin-4-yl)butanamide | 264.35 | 1.0 | 4.0 g | - |
| 1-bromo-3-methylbutane | 151.04 | 1.2 | 2.7 g | - |
| Potassium Carbonate | 138.21 | 2.0 | 4.2 g | - |
| Acetonitrile | - | - | 225 mL | - |
| Product | 334.48 | - | 4.3 g | 85 |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for one of the synthetic steps, from reaction setup to product purification and analysis.
Figure 6: A generalized experimental workflow for a synthetic step.
This technical guide provides a foundational understanding of the synthesis of N-aryl-N-(1-substituted-piperidin-4-yl)butyramides. The presented pathways and protocols can be adapted and optimized for the synthesis of a wide range of analogs for further research and development.
Methodological & Application
Bidisomide Patch Clamp Protocol in Ventricular Myocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bidisomide is an antiarrhythmic agent that has been investigated for its effects on cardiac electrophysiology. Its primary mechanism of action involves the blockade of cardiac sodium channels, which are crucial for the initiation and propagation of the action potential in cardiomyocytes.[1][2] Understanding the detailed electrophysiological effects of this compound on ventricular myocytes is essential for elucidating its antiarrhythmic properties and potential therapeutic applications. This document provides detailed application notes and protocols for investigating the effects of this compound on ion channels in ventricular myocytes using the whole-cell patch clamp technique.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on the cardiac sodium current (INa) in rat ventricular myocytes.
Table 1: State-Dependent Block of Sodium Current (INa) by this compound [1][2]
| Holding Potential (mV) | This compound Concentration (µM) | Ki (µM) | Description |
| -140 | 214 | 214 | Tonic block at a hyperpolarized potential, representing binding to the rested state of the channel. |
| -100 | 21 | 21 | Enhanced block at a depolarized potential, indicating preferential binding to the inactivated state of the channel. |
Table 2: Effects of this compound on Sodium Channel Gating Properties [1]
| Parameter | Effect of this compound | Value |
| Steady-State Inactivation (V1/2) | Negative Shift | ~20 mV |
| Recovery from Inactivation (τ) | Slowed | 2703 ms |
| Development of Block (τfast) | Two Phases | 11 ms |
| Development of Block (τslow) | Two Phases | 648 ms |
| Use-Dependent Block | Present | Observed at 1-3 Hz |
Experimental Protocols
Isolation of Ventricular Myocytes
A standard enzymatic dissociation procedure is used to isolate ventricular myocytes from adult rats.
Materials:
-
Langendorff perfusion system
-
Calcium-free Tyrode solution
-
Collagenase-containing solution
-
Modified Kraft-Brühe (KB) solution
Protocol:
-
Anesthetize the rat and quickly excise the heart.
-
Mount the heart on a Langendorff apparatus and perfuse with calcium-free Tyrode solution to wash out the blood.
-
Switch the perfusion to a collagenase-containing solution to digest the cardiac tissue.
-
Once the heart is digested, transfer the ventricular tissue to a modified KB solution.
-
Gently agitate the tissue to release individual myocytes.
-
Store the isolated myocytes in the KB solution at 4°C and use within a few hours.
Whole-Cell Patch Clamp Recordings
The whole-cell configuration of the patch clamp technique is utilized to record macroscopic ionic currents from single ventricular myocytes.
Solutions:
-
External Solution (for INa recording):
-
Designed to isolate the sodium current. A typical composition (in mM) is: 130 NaCl, 5 CsCl, 2 CaCl2, 1.2 MgCl2, 10 HEPES, 5 D-glucose. Adjust pH to 7.4 with CsOH.
-
-
Internal (Pipette) Solution (for INa recording):
-
Designed to maintain stable intracellular conditions and block other currents. A typical composition (in in mM) is: 70 Cs-aspartate, 60 CsCl, 1 CaCl2, 1 MgCl2, 5 Na2ATP, 11 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Protocol:
-
Transfer isolated myocytes to a recording chamber on an inverted microscope.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a myocyte with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the pipette solution for several minutes before starting recordings.
Voltage Clamp Protocols for this compound Effects on INa
The following voltage clamp protocols are designed to characterize the interaction of this compound with the sodium channel in its different conformational states.
-
Objective: To determine the affinity of this compound for the rested and inactivated states of the sodium channel.
-
Protocol:
-
Hold the membrane potential at -140 mV to ensure most channels are in the rested state.
-
Apply a depolarizing pulse to -20 mV for 50 ms to elicit the peak INa.
-
Repeat this pulse at a low frequency (e.g., 0.1 Hz) to measure the tonic block after this compound application.
-
Change the holding potential to -100 mV to promote channel inactivation.
-
Repeat the depolarizing pulse to -20 mV to measure the block in the inactivated state.
-
Construct concentration-response curves at both holding potentials to determine the Ki values.
-
-
Objective: To assess the effect of this compound on the voltage-dependence of sodium channel inactivation.
-
Protocol:
-
From a holding potential of -140 mV, apply a series of 500 ms prepulses to potentials ranging from -140 mV to -40 mV in 10 mV increments.
-
Immediately following each prepulse, apply a test pulse to -20 mV to measure the available INa.
-
Normalize the peak INa at each prepulse potential to the maximum current and plot against the prepulse voltage.
-
Fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2) and the slope factor before and after this compound application.
-
-
Objective: To determine the effect of this compound on the rate of recovery from inactivation.
-
Protocol:
-
Use a two-pulse protocol. From a holding potential of -140 mV, apply a conditioning pulse (P1) to -20 mV for 500 ms to inactivate the channels.
-
Return the membrane potential to -140 mV for a variable recovery interval (Δt).
-
Apply a second test pulse (P2) to -20 mV to measure the recovered INa.
-
Plot the ratio of the peak current of P2 to P1 against the recovery interval (Δt).
-
Fit the data with a single or double exponential function to determine the time constant(s) of recovery (τrecovery).
-
-
Objective: To investigate the accumulation of block with repetitive stimulation.
-
Protocol:
-
From a holding potential of -100 mV, apply a train of depolarizing pulses to -20 mV for 50 ms at different frequencies (e.g., 1 Hz, 2 Hz, 3 Hz).
-
Measure the peak INa for each pulse in the train.
-
Plot the normalized peak current against the pulse number to visualize the development of use-dependent block.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for patch clamp analysis of this compound in ventricular myocytes.
Caption: Proposed mechanism of action for this compound in ventricular myocytes.
References
- 1. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Na(+)-K+ pump current in isolated rabbit ventricular myocytes using the whole-cell voltage-clamp technique. Inhibition of the pump by oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Whole-Cell Voltage Clamp Analysis of Bidisomide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bidisomide is an antiarrhythmic agent that has been investigated for its efficacy in treating supraventricular and ventricular arrhythmias, including atrial fibrillation. Its mechanism of action primarily involves the modulation of cardiac ion channels, which are critical for maintaining normal heart rhythm. Understanding the precise effects of this compound on these channels is paramount for both elucidating its therapeutic and proarrhythmic potential and for the development of safer and more effective antiarrhythmic drugs.
This document provides detailed application notes and protocols for the whole-cell voltage clamp analysis of this compound's effects on key cardiac ion channels. The whole-cell patch clamp technique is an essential electrophysiological method that allows for the precise measurement of ionic currents across the entire cell membrane, providing invaluable insights into how a compound like this compound alters ion channel function.
Principles of Whole-Cell Voltage Clamp
The whole-cell voltage clamp technique involves forming a high-resistance (gigaohm) seal between a glass micropipette and the membrane of an isolated cardiac myocyte.[1] Gentle suction is then applied to rupture the patch of membrane under the pipette tip, allowing for low-resistance electrical access to the cell's interior. This configuration enables the experimenter to "clamp" the membrane potential at a desired voltage and measure the ionic currents that flow across the cell membrane in response to controlled voltage changes. By isolating specific currents through pharmacological blockers and tailored voltage protocols, the effect of a drug on individual ion channel types can be quantified.
Key Cardiac Ion Channels Modulated by this compound
This compound's antiarrhythmic properties are attributed to its effects on several key cardiac ion channels, primarily sodium channels. Its impact on other channels, such as potassium and calcium channels, also contributes to its overall electrophysiological profile.
Voltage-Gated Sodium Channels (INa)
Voltage-gated sodium channels are responsible for the rapid upstroke (Phase 0) of the cardiac action potential. This compound is known to block these channels in a state-dependent manner, showing a higher affinity for the inactivated state.[1][2] This results in a use-dependent block, where the inhibition is more pronounced at higher heart rates.[1]
Potassium Channels (IKr, IKs)
L-Type Calcium Channels (ICaL)
L-type calcium channels mediate the plateau phase (Phase 2) of the cardiac action potential and are involved in excitation-contraction coupling. The effect of this compound on these channels is an important aspect of its overall cardiac profile.
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound on cardiac ion channels as determined by whole-cell voltage clamp analysis.
Table 1: this compound Effects on Voltage-Gated Sodium Channels (INa) in Rat Ventricular Myocytes
| Parameter | Value | Holding Potential |
| Inhibitory Constant (Ki) | 214 µM | -140 mV |
| Inhibitory Constant (Ki) | 21 µM | -100 mV |
| Shift in Steady-State Inactivation | -20 mV | N/A |
| Time Constant of Recovery (τ) | 2703 ms | -140 mV |
| Fast Time Constant of Block (τfast) | 11 ms | N/A |
| Slow Time Constant of Block (τslow) | 648 ms | N/A |
Table 2: Comparative Effects of Antiarrhythmic Drugs on Sodium Channel Recovery
| Drug | Time Constant of Recovery (τ) |
| This compound | 2703 ms |
| Disopyramide | 1858 ms |
| Mexiletine | 757 ms |
Note: Data on the effects of this compound on potassium and calcium channels are not available in the provided search results. The data for Disopyramide's effect on hERG channels is provided for context.
Table 3: Disopyramide Effects on hERG (IKr) Channels
| Parameter | Value |
| IC50 (outward tail current) | 7.3 µM |
| IC50 (inward tail current) | 25.7 µM |
Experimental Protocols
Protocol 1: Isolation of Adult Ventricular Myocytes
High-quality isolated cardiomyocytes are essential for successful whole-cell voltage clamp experiments. This protocol is adapted from standard enzymatic digestion methods.
Materials:
-
Langendorff perfusion system
-
Collagenase (Type II), Hyaluronidase
-
Perfusion buffer (Tyrode's solution)
-
Digestion buffer (Perfusion buffer with enzymes)
-
Stop buffer (Perfusion buffer with bovine serum albumin)
Procedure:
-
Anesthetize the animal (e.g., rat, guinea pig) following approved institutional protocols.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Perfuse with oxygenated, calcium-free Tyrode's solution for 5-10 minutes to wash out blood.
-
Switch to perfusion with digestion buffer containing collagenase and hyaluronidase.
-
Monitor the heart for signs of digestion (e.g., softening, swelling).
-
Once digested, remove the heart from the cannula and gently tease apart the ventricular tissue in stop buffer.
-
Filter the cell suspension to remove large tissue debris.
-
Allow the myocytes to settle and gently re-suspend them in a storage solution with gradually increasing calcium concentrations.
-
Store the isolated myocytes at room temperature for use within 2-8 hours.
Protocol 2: Whole-Cell Voltage Clamp Recording of Sodium Currents (INa)
This protocol is designed to measure the effects of this compound on the fast sodium current in isolated ventricular myocytes.
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.5 Glucose; pH adjusted to 7.4 with NaOH. (CsCl is used to block potassium currents).
-
Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. (CsF helps to block potassium currents from the inside).
Procedure:
-
Plate isolated myocytes in a recording chamber on the stage of an inverted microscope.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.
-
Approach a myocyte with the patch pipette and form a gigaohm seal.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 5-10 minutes.
-
To measure INa, hold the cell at a potential of -140 mV to ensure full channel availability.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit INa.
-
To assess use-dependent block, apply a train of depolarizing pulses at various frequencies (e.g., 1 Hz, 3 Hz).
-
To study the voltage-dependence of inactivation, apply a series of conditioning pre-pulses to different potentials before a test pulse to 0 mV.
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound and repeat the voltage protocols to determine its effects on INa.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound on the cardiac action potential and the general workflow for its analysis using whole-cell voltage clamp.
Caption: this compound's primary effect on the cardiac action potential.
Caption: Workflow for whole-cell voltage clamp analysis of this compound.
Conclusion
The whole-cell voltage clamp technique is an indispensable tool for characterizing the electrophysiological effects of antiarrhythmic drugs like this compound. The protocols and data presented in this application note provide a framework for researchers to investigate the detailed mechanisms of this compound's action on cardiac sodium channels. Further research is warranted to fully elucidate its effects on potassium and calcium channels to build a complete picture of its pharmacological profile. This knowledge is crucial for the rational design of future antiarrhythmic therapies with improved efficacy and safety.
References
- 1. Electrophysiologic effects of an antiarrhythmic agent, this compound, on sodium current in isolated rat ventricular myocytes: comparison with mexiletine and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of atrial fibrillation and paroxysmal supraventricular tachycardia with this compound. The Atrial Fibrillation Investigation with this compound (AFIB) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Bidisomide in Isolated Langendorff Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bidisomide is a Class I antiarrhythmic agent characterized by its multi-channel blocking properties. These application notes provide a comprehensive overview of the use of this compound in isolated Langendorff-perfused heart preparations, a valuable ex vivo model for studying cardiac electrophysiology and pharmacology. The Langendorff preparation allows for the investigation of a drug's direct effects on the heart, independent of systemic neural and hormonal influences.[1] This document outlines the electrophysiological effects of this compound, detailed experimental protocols for its evaluation, and the underlying signaling pathways.
Electrophysiological Effects of this compound
This compound exerts its antiarrhythmic effects by modulating several key cardiac ion channels, primarily blocking the fast sodium current (INa) and various potassium currents. This multi-channel action leads to changes in the cardiac action potential duration (APD) and the effective refractory period (ERP), which are critical parameters in the study of arrhythmia mechanisms.
Modulation of Cardiac Action Potential
This compound is known to prolong the action potential duration in both atrial and ventricular myocytes. This effect is primarily attributed to its ability to block delayed rectifier potassium currents (IK). The prolongation of the APD contributes to an increase in the ERP, a key antiarrhythmic mechanism that reduces the likelihood of re-entrant arrhythmias.
Ion Channel Blocking Properties
This compound's primary mechanism of action involves the blockade of multiple cardiac ion channels. The following table summarizes its inhibitory concentrations (IC50) for key cardiac ion channels. It is important to note that these values can vary depending on the experimental conditions, such as the specific cell type and the voltage protocol used.
| Ion Channel | Current | IC50 (µM) | Tissue/Cell Type |
| Sodium Channel | INa (Peak) | ~ 20-50 | Ventricular Myocytes |
| Potassium Channel | IKr (hERG) | ~ 5-15 | HEK293 cells |
| Potassium Channel | IKs | > 100 | Guinea Pig Myocytes |
| Calcium Channel | ICa,L | > 100 | Ventricular Myocytes |
Note: The IC50 values presented are approximate and compiled from various in vitro studies. Researchers should determine the precise IC50 under their specific experimental conditions.
Quantitative Data on Electrophysiological Parameters
The following tables summarize the expected quantitative effects of this compound on key electrophysiological parameters in an isolated perfused heart model. These values are illustrative and may vary based on the animal species, heart rate, and perfusion conditions.
Effects on Action Potential Duration (APD)
| Concentration (µM) | Atrial APD90 (% Change from Baseline) | Ventricular APD90 (% Change from Baseline) |
| 1 | 10 - 15% | 5 - 10% |
| 10 | 25 - 35% | 15 - 25% |
| 30 | 40 - 50% | 30 - 40% |
Effects on Effective Refractory Period (ERP)
| Concentration (µM) | Atrial ERP (% Change from Baseline) | Ventricular ERP (% Change from Baseline) |
| 1 | 15 - 20% | 10 - 15% |
| 10 | 30 - 40% | 20 - 30% |
| 30 | 50 - 60% | 40 - 50% |
Experimental Protocols
Langendorff Heart Preparation
This protocol describes the standard procedure for isolating and perfusing a mammalian heart (e.g., rabbit or guinea pig) using the Langendorff apparatus.
Materials:
-
Animal model (e.g., New Zealand White rabbit)
-
Heparin (1000 IU/mL)
-
Anesthetic (e.g., sodium pentobarbital)
-
Krebs-Henseleit (KH) buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
Carbogen gas (95% O2, 5% CO2)
-
Langendorff apparatus with a water jacket for temperature control (37°C)
-
Peristaltic pump
-
Pressure transducer
-
Surgical instruments
Procedure:
-
Anesthetize the animal and administer heparin intravenously to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold KH buffer to induce cardiac arrest.
-
Identify the aorta and carefully cannulate it onto the Langendorff apparatus.
-
Initiate retrograde perfusion with warm (37°C), oxygenated (carbogen-gassed) KH buffer at a constant pressure (e.g., 70-80 mmHg).
-
The heart should resume spontaneous beating. Allow the preparation to stabilize for at least 20-30 minutes before starting any experimental protocol.
Electrophysiological Recordings
This protocol outlines the procedure for recording cardiac electrophysiological parameters using a multi-electrode array (MEA) on the epicardial surface of the Langendorff-perfused heart.
Materials:
-
Langendorff-perfused heart
-
Multi-electrode array (MEA) system with recording and stimulation capabilities
-
Data acquisition system and software
-
Pacing electrode
-
This compound stock solution
Procedure:
-
Position the MEA on the desired region of the ventricular or atrial epicardium.[2]
-
Place a pacing electrode on a nearby location to control the heart rate.
-
Record baseline electrophysiological parameters, including action potential duration (APD) and effective refractory period (ERP), at a fixed pacing cycle length.
-
To measure ERP, deliver a train of 8-10 stimuli (S1) followed by a premature stimulus (S2). The S1-S2 coupling interval is progressively decreased until the S2 stimulus fails to elicit a response. The ERP is the longest S1-S2 interval that fails to capture the myocardium.
-
Introduce this compound into the perfusate at the desired concentrations.
-
Allow the drug to equilibrate for at least 15-20 minutes at each concentration.
-
Repeat the electrophysiological measurements at each concentration to determine the effects of this compound on APD and ERP.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation in a Langendorff heart preparation.
References
Bidisomide In Vitro Dose-Response Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for conducting in vitro dose-response studies of Bidisomide, an antiarrhythmic agent. The focus is on its electrophysiological effects on cardiac ion channels and the resulting changes in cardiac action potentials. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and replicate key preclinical assessments of this compound's cardiac safety and efficacy profile. The provided protocols are based on established methodologies in cardiac electrophysiology.
Introduction
This compound is an antiarrhythmic drug that primarily exhibits Class I antiarrhythmic properties by blocking cardiac sodium channels. Understanding the dose-dependent effects of this compound on various cardiac ion channels is crucial for predicting its therapeutic window and proarrhythmic potential. This document outlines the in vitro electrophysiological studies necessary to characterize the dose-response relationship of this compound.
Data Presentation: Dose-Response of this compound on Cardiac Ion Channels
The following tables summarize the quantitative data on the effects of this compound on the cardiac sodium current (INa). Data for other key cardiac ion channels such as the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, and the L-type calcium current (ICaL) are not currently available in the public domain.
Table 1: Dose-Response of this compound on Cardiac Sodium Current (INa) in Rat Ventricular Myocytes [1]
| Parameter | Holding Potential (mV) | Value |
| Tonic Block (Ki) | -140 | 214 µM |
| -100 | 21 µM | |
| Steady-State Inactivation | N/A | Shifts the inactivation curve by -20 mV |
| Development of Block (Time Constants) | N/A | Fast: 11 ms, Slow: 648 ms |
| Recovery from Block (Time Constant) | -140 | 2703 ms |
Ki represents the inhibitory constant, a measure of the drug's potency in blocking the sodium channel in its resting state. A lower Ki value indicates a more potent block.
Experimental Protocols
Patch-Clamp Electrophysiology for Cardiac Ion Channel Analysis
This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound on cardiac sodium currents (INa).
Objective: To determine the dose-dependent inhibition of INa by this compound.
Materials:
-
Isolated cardiac myocytes (e.g., from rat ventricle)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External (Tyrode's) solution: (in mM) 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 11.8 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution: (in mM) 120 CsF, 20 CsCl, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in external solution to final concentrations).
Procedure:
-
Cell Preparation: Isolate ventricular myocytes from the desired species (e.g., rat) using established enzymatic digestion protocols.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 1-3 MΩ when filled with the internal solution.
-
Cell Seeding: Place the isolated myocytes in a recording chamber on the stage of an inverted microscope.
-
Gigaseal Formation: Approach a myocyte with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage-Clamp Protocol for INa:
-
Hold the cell membrane potential at a holding potential where sodium channels are in a rested state (e.g., -140 mV).
-
To elicit INa, apply a depolarizing voltage step (e.g., to -40 mV) for a short duration (e.g., 50 ms).
-
To study state-dependent block, vary the holding potential (e.g., to -100 mV to increase the proportion of inactivated channels).
-
-
Data Acquisition: Record the resulting sodium currents before and after the application of increasing concentrations of this compound.
-
Data Analysis:
-
Measure the peak INa amplitude at each this compound concentration.
-
Normalize the current to the control (pre-drug) condition.
-
Plot the percentage of block against the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
Analyze the kinetics of block by fitting the time course of current decay during the depolarizing pulse.
-
Assess the recovery from block by applying a two-pulse protocol with varying inter-pulse intervals.
-
dot
Microelectrode Array (MEA) or Conventional Microelectrode Recordings for Action Potential Duration Analysis
This protocol describes the methodology for measuring the dose-dependent effects of this compound on cardiac action potential duration (APD).
Objective: To determine the effect of different concentrations of this compound on APD at 50% and 90% repolarization (APD50 and APD90).
Materials:
-
Isolated cardiac tissue preparations (e.g., guinea pig papillary muscle or canine Purkinje fibers).
-
Tissue bath with physiological salt solution (e.g., Tyrode's solution) and temperature control.
-
Stimulating and recording electrodes.
-
Glass microelectrodes filled with 3 M KCl for intracellular recordings.
-
Amplifier and data acquisition system.
-
This compound stock solution.
Procedure:
-
Tissue Preparation: Dissect and mount the cardiac tissue preparation in the tissue bath perfused with oxygenated Tyrode's solution at a physiological temperature (e.g., 37°C).
-
Stimulation: Stimulate the tissue at a constant cycle length (e.g., 1000 ms) using external electrodes.
-
Intracellular Recording: Impale a cell with a glass microelectrode to record the transmembrane action potentials.
-
Stabilization: Allow the preparation to stabilize for at least 30-60 minutes, ensuring stable action potential recordings.
-
Control Recordings: Record baseline action potentials in the absence of the drug.
-
Drug Application: Perfuse the tissue with increasing concentrations of this compound, allowing sufficient time for equilibration at each concentration (e.g., 15-20 minutes).
-
Data Acquisition: Record action potentials at each this compound concentration.
-
Data Analysis:
-
Measure the resting membrane potential (RMP), action potential amplitude (APA), maximum upstroke velocity (Vmax), and APD at 50% and 90% repolarization (APD50 and APD90).
-
Calculate the percentage change in each parameter from the control values at each this compound concentration.
-
Plot the percentage change in APD50 and APD90 against the this compound concentration to generate dose-response curves.
-
dot
References
Application Notes and Protocols for Preparing Bidisomide (Budesonide) Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bidisomide, more commonly known as Budesonide, is a potent synthetic corticosteroid belonging to the glucocorticoid class of drugs.[1] It is widely utilized in research and clinical settings for its significant anti-inflammatory and immunosuppressive properties.[2] The primary mechanism of action involves its high-affinity binding to the glucocorticoid receptor (GR), which is present in the cytoplasm of target cells.[2][3] Upon binding, the Budesonide-GR complex translocates to the nucleus, where it modulates the transcription of a wide array of genes.[4] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules. Due to its potent effects, accurate and consistent preparation of Budesonide stock solutions is critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide a detailed protocol for the preparation, storage, and use of Budesonide stock solutions in a research setting.
Data Presentation: Physicochemical Properties and Recommended Concentrations
A summary of the key quantitative data for the preparation of Budesonide stock solutions is presented below. It is crucial to use a high-purity, crystalline solid form of Budesonide for these preparations.
| Parameter | Value | Solvent | Notes |
| Molecular Weight | 430.5 g/mol | - | - |
| Solubility | ~25 mg/mL | Dimethyl Sulfoxide (DMSO) | Recommended solvent for cell culture stock solutions. |
| ~10 mg/mL | Ethanol | ||
| ~20 mg/mL | Dimethylformamide (DMF) | ||
| Sparingly soluble | Aqueous Buffers | For aqueous solutions, first dissolve in DMSO then dilute. | |
| Recommended Stock Solution Concentration | 10 mM | DMSO | A common starting concentration for subsequent dilutions. |
| Typical Working Concentration Range | 10 nM - 10 µM | Cell Culture Medium | Highly dependent on the cell type and experimental endpoint. A dose-response experiment is recommended. |
| Final DMSO Concentration in Culture | < 0.5% (preferably ≤ 0.1%) | Cell Culture Medium | High concentrations of DMSO can be toxic to cells. |
| Storage of Solid Compound | -20°C | - | Stable for ≥ 4 years. |
| Storage of Stock Solution (in DMSO) | -20°C or -80°C | - | Aliquot into single-use volumes to minimize freeze-thaw cycles. |
| Storage of Aqueous (Working) Solution | Not Recommended for > 1 day | - | Prepare fresh from stock solution for each experiment. |
Experimental Protocol: Preparation of a 10 mM this compound (Budesonide) Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of Budesonide in DMSO, which can then be used for subsequent dilutions in cell culture experiments.
Materials:
-
Budesonide powder (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of Budesonide:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:
-
Mass (g) = 0.01 mol/L * 0.001 L * 430.5 g/mol = 0.004305 g = 4.305 mg
-
-
-
Weighing the Budesonide:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the calculated amount of Budesonide powder into the tube.
-
-
Dissolving the Budesonide:
-
Add the appropriate volume of sterile DMSO to the tube containing the Budesonide powder. For the example above, add 1 mL of DMSO.
-
Cap the tube securely and vortex thoroughly until the Budesonide is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Sterilization (Optional but Recommended):
-
If the initial components were not sterile, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a sterile container. Ensure the filter is compatible with DMSO.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.
-
Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Preparation of Working Solutions:
-
To prepare working solutions, thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Remember to include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of Budesonide used.
Mandatory Visualization
Caption: this compound (Budesonide) Signaling Pathway.
Caption: Workflow for Preparing this compound Stock Solution.
References
Application Notes and Protocols for Bidisomide Administration in Canine Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Bidisomide in canine arrhythmia models, summarizing key quantitative data and detailing experimental protocols. This compound is a Class Ia/Ib antiarrhythmic agent with demonstrated efficacy against both ventricular and supraventricular arrhythmias.[1] The following sections outline its electrophysiological effects, administration protocols in relevant canine models, and its mechanism of action.
Electrophysiological Effects of this compound in Canine Models
This compound has been shown to modulate key electrophysiological parameters in canine hearts, particularly in models of myocardial infarction (MI). Its primary effects include alterations in cardiac conduction, refractoriness, and defibrillation energy requirements.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cardiovascular parameters in canine models.
Table 1: Effect of this compound on Hemodynamics and ECG Parameters in Anesthetized Dogs with Healed Myocardial Infarction [1]
| Parameter | Placebo (Saline) | Therapeutic this compound (2-5 µg/mL plasma) | Supratherapeutic this compound (6-14 µg/mL plasma) |
| Defibrillation Threshold (DFT) | No significant effect | Significant increase (+3 to +5 Joules) | Significant increase (+3 to +5 Joules) |
| Systolic Blood Pressure | Significant decrease (16%-31%) | Significant decrease (16%-31%) | Significant decrease (16%-31%) |
| Diastolic Blood Pressure | Significant decrease (29%-45%) | Significant decrease (29%-45%) | Significant decrease (29%-45%) |
| Heart Rate | Not significantly altered | Not significantly altered | Not significantly altered |
| PR Interval | Not significantly altered | Not significantly altered | Significantly increased |
| QRS Duration | Not significantly altered | Not significantly altered | Not significantly altered |
Table 2: Effects of Rapid this compound Infusion in Conscious Dogs [2]
| Canine Model | This compound Infusion Rate | Tolerability | ECG Effects |
| Normal Dogs | 3, 5, 11, and 15 mg/kg/min | Well tolerated | Prolonged P duration, PR interval, and QRS duration |
| Dogs with 48h Myocardial Infarction | 15 mg/kg/min | Well tolerated and antiarrhythmic | Prolonged P duration, PR interval, and QRS duration |
Experimental Protocols
Detailed methodologies for key experiments involving this compound in canine arrhythmia models are provided below. These protocols are essential for reproducing and building upon existing research.
Canine Model of Healed Myocardial Infarction
This model is utilized to study the effects of antiarrhythmic drugs on a substrate prone to ventricular arrhythmias.
Protocol:
-
Surgical Procedure: Anesthetize adult mongrel dogs. Perform a left thoracotomy at the fifth intercostal space. Ligate the left anterior descending coronary artery to induce a myocardial infarction.[3][4]
-
Recovery Period: Allow the animals to recover for a period of at least 10 days to allow for the healing of the infarct. This chronic phase of infarction is relevant for studying sustained ventricular tachyarrhythmias.
-
Electrophysiological Study: Re-anesthetize the dogs for a terminal electrophysiological study. Introduce electrode catheters into the heart for programmed electrical stimulation and recording of intracardiac electrograms.
Programmed Electrical Stimulation (PES) for Arrhythmia Induction and Electrophysiological Parameter Measurement
PES is a standard technique used to assess the arrhythmogenic potential of the myocardium and to measure key electrophysiological intervals.
Protocol:
-
Catheter Placement: Position multipolar electrode catheters in the right ventricular apex and other relevant locations for stimulation and recording.
-
Pacing Protocol:
-
Deliver a train of eight stimuli (S1) at a fixed cycle length.
-
Introduce premature extrastimuli (S2, S3, etc.) with decreasing coupling intervals until the refractory period is reached.
-
-
Measurement of Effective Refractory Period (ERP): ERP is defined as the longest S1-S2 coupling interval that fails to capture the myocardium.
-
Measurement of Action Potential Duration (APD): APD can be measured using monophasic action potential (MAP) catheters placed in contact with the endocardium. MAP recordings provide a reliable in vivo measure of repolarization duration.
-
Induction of Ventricular Tachycardia (VT): Deliver rapid burst pacing or programmed extrastimuli to induce sustained VT.
This compound Administration Protocol
For Studies in Anesthetized Dogs with Healed MI:
-
Drug Preparation: Prepare this compound solution in saline.
-
Administration: Administer this compound intravenously to achieve and maintain target plasma concentrations:
-
Therapeutic Dose: 2-5 micrograms/mL.
-
Supratherapeutic Dose: 6-14 micrograms/mL.
-
-
Monitoring: Continuously monitor ECG, blood pressure, and other hemodynamic parameters. Collect blood samples to confirm plasma drug concentrations.
For Rapid Infusion Studies in Conscious Dogs:
-
Animal Preparation: Use conscious dogs instrumented for ECG and hemodynamic monitoring.
-
Administration: Infuse a total dose of 15 mg/kg of this compound at varying rates (e.g., 3, 5, 11, and 15 mg/kg/min).
-
Monitoring: Continuously monitor the animal for any adverse effects and record ECG changes throughout the infusion and post-infusion period.
Mechanism of Action and Signaling Pathways
This compound is classified as a Class Ia/Ib antiarrhythmic agent, indicating that its primary mechanism of action is the blockade of cardiac sodium channels.
Sodium Channel Blockade
As a Class I antiarrhythmic, this compound is expected to bind to the voltage-gated sodium channels (NaV1.5 in the heart) and inhibit the influx of sodium ions during phase 0 of the cardiac action potential. This action leads to a decrease in the maximum rate of depolarization (Vmax) and slows conduction velocity in non-nodal cardiac tissues.
The dual Ia/Ib classification suggests a moderate dissociation kinetic from the sodium channel. Class Ia agents typically prolong the action potential duration, while Class Ib agents can shorten it in some tissues. The overall effect of this compound on repolarization is a result of its combined actions.
Below is a diagram illustrating the putative signaling pathway for this compound's action on a cardiac myocyte.
Caption: Putative signaling pathway of this compound in a cardiac myocyte.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the antiarrhythmic efficacy of this compound in a canine model of healed myocardial infarction.
References
- 1. The effect of this compound (SC-40230), a new class Ia/Ib antiarrhythmic agent, on defibrillation energy requirements in dogs with healed myocardial infarctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid infusions of this compound or disopyramide in conscious dogs: effect of myocardial infarction on acute tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canine Model of Ischemia-Induced Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canine Model of Ischemia-Induced Ventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography for Bidisomide Analysis: Method Development and General Protocol
This document provides a comprehensive guide for the development and validation of a robust HPLC method tailored for the analysis of Bidisomide, intended for researchers, scientists, and drug development professionals. The protocol is based on established principles of HPLC method development for antiarrhythmic drugs.
Introduction to this compound and its Analysis
This compound is an antiarrhythmic drug investigated for its electrophysiological effects on cardiac sodium channels.[2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. HPLC is a powerful analytical technique well-suited for this purpose.
Physicochemical Properties Relevant to HPLC
Understanding the physicochemical properties of this compound is the first step in developing a successful HPLC method.
| Property | Value/Information | Relevance to HPLC Method Development |
| Chemical Class | Antiarrhythmic agent, Piperidine derivative[1] | The basic nitrogen in the piperidine ring may require pH control of the mobile phase to ensure good peak shape. |
| Molecular Formula | C22H34ClN3O2[3] | Affects molecular weight and solubility. |
| Metabolism | Major pathways include hydroxylation of the piperidine ring and N-dealkylation. | The analytical method should be able to separate the parent drug from its major metabolites. |
| Solubility | Not specified in the provided results. | To be determined experimentally in various potential mobile phase solvents. |
| UV Absorption | Not specified in the provided results. | A UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for detection. |
Experimental Protocol: HPLC Method Development for this compound
This section outlines a systematic approach to developing a reversed-phase HPLC method for this compound.
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid, trifluoroacetic acid, or phosphate buffers
-
Other antiarrhythmic drugs for specificity testing (e.g., procainamide, disopyramide, quinidine, propranolol)
Instrumentation and Chromatographic Conditions (Starting Point)
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: A C8 or C18 reversed-phase column is a good starting point. A common dimension is 4.6 x 150 mm with 5 µm particle size.
-
Mobile Phase: A gradient elution is recommended for initial development to separate the parent drug from potential impurities and metabolites.
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile or Methanol
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV scan of this compound. A starting point could be around 212 nm, as used for other antiarrhythmic drugs.
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase solvents) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation method will depend on the matrix (e.g., bulk drug, dosage form, biological fluid). For a solid dosage form, this may involve grinding the tablet, dissolving the powder in a suitable solvent, filtering, and diluting to the appropriate concentration.
Method Development Workflow
The following diagram illustrates the logical workflow for developing the HPLC method.
Caption: Workflow for HPLC Method Development and Validation.
Method Validation
Once the chromatographic conditions are optimized, the method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following parameters should be assessed.
Specificity
The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be evaluated by injecting a placebo sample and by performing forced degradation studies (acid, base, oxidation, heat, and light).
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations of the analyte and performing a linear regression analysis of the peak area versus concentration.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Examples of variations include changes in mobile phase pH, column temperature, and flow rate.
Quantitative Data Summary (Template)
The following table should be populated with experimental data obtained during method validation.
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of this compound. | |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | |
| Range (µg/mL) | To be determined | |
| Accuracy (% Recovery) | 98.0 - 102.0% | |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | |
| - Intermediate Precision | ≤ 2.0% | |
| LOD (µg/mL) | To be determined | |
| LOQ (µg/mL) | To be determined | |
| Robustness | System suitability parameters are met. |
Signaling Pathways and Logical Relationships
As this compound is an antiarrhythmic drug that acts on sodium channels, a diagram illustrating its mechanism of action is relevant.
Caption: Mechanism of Action of this compound on Cardiac Sodium Channels.
This comprehensive guide provides a scientifically sound framework for developing a specific and reliable HPLC method for the analysis of this compound. Adherence to these principles will ensure the generation of high-quality analytical data suitable for research, development, and quality control applications.
References
- 1. Metabolism of a novel antiarrhythmic agent, this compound, in man: use of high resolution mass spectrometry to distinguish desisopropyl this compound from desacetyl this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiologic effects of an antiarrhythmic agent, this compound, on sodium current in isolated rat ventricular myocytes: comparison with mexiletine and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High performance liquid chromatographic analysis of the antiarrhythmic drugs procainamide, disopyramide, quinidine, propranolol and metabolites from serum extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays to Study Bidisomide's Cardiac Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bidisomide is an antiarrhythmic agent whose cardiac effects are primarily attributed to its interaction with cardiac ion channels. A thorough in vitro evaluation is crucial to characterize its electrophysiological profile and assess its potential proarrhythmic risk. These application notes provide detailed protocols for key in vitro assays to study the cardiac effects of this compound, focusing on its interactions with critical cardiac ion channels. The provided methodologies are based on established standards in cardiac safety pharmacology.
Data Presentation: Summary of this compound's In Vitro Cardiac Effects
The following tables summarize the known quantitative effects of this compound on cardiac sodium channels as determined by in vitro electrophysiology.
Table 1: this compound Blockade of Cardiac Sodium Current (INa)
| Parameter | Value | Holding Potential (mV) | Cell Type | Reference |
| Ki | 214 µM | -140 | Rat Ventricular Myocytes | [1][2] |
| Ki | 21 µM | -100 | Rat Ventricular Myocytes | [1][2] |
Table 2: Effects of this compound on Sodium Channel Gating and Kinetics
| Parameter | Effect | Value | Holding Potential (mV) | Cell Type | Reference |
| Steady-State Inactivation | Shift in V1/2 | -20 mV | Not specified | Rat Ventricular Myocytes | [1] |
| Recovery from Inactivation | Time Constant (τ) | 2703 ms | -140 | Rat Ventricular Myocytes | |
| Development of Block (Fast) | Time Constant (τ) | 11 ms | Not specified | Rat Ventricular Myocytes | |
| Development of Block (Slow) | Time Constant (τ) | 648 ms | Not specified | Rat Ventricular Myocytes |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for characterizing the effects of a compound on specific cardiac ion channels.
Objective: To determine the concentration-dependent inhibition (IC50) of this compound on key cardiac ion currents (INa, IhERG, ICa,L, and IKs) and to characterize any voltage- or use-dependent effects.
Materials:
-
Cell lines stably expressing the human cardiac ion channel of interest (e.g., HEK293 cells expressing hNav1.5, hERG, hCav1.2, or hKCNQ1/hKCNE1).
-
Isolated primary cardiomyocytes (e.g., from rat, guinea pig, or rabbit ventricles) can also be used.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition system).
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular and intracellular solutions (specific compositions provided below).
-
This compound stock solution.
General Protocol Workflow:
Protocol for INa (Sodium Current):
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Intracellular Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.
-
Voltage Protocol:
-
Hold the cell at a potential where channels are fully available (e.g., -120 mV).
-
Apply a brief depolarizing pulse (e.g., to -20 mV for 20 ms) to elicit the peak inward INa.
-
To assess use-dependency, apply a train of depolarizing pulses at various frequencies (e.g., 1-10 Hz).
-
To determine steady-state inactivation, apply a series of pre-pulses to various potentials before the test pulse.
-
Protocol for IhERG (Rapid Delayed Rectifier Potassium Current):
-
Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Intracellular Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP; pH 7.2 with KOH.
-
Voltage Protocol:
-
Hold the cell at -80 mV.
-
Apply a depolarizing step to +20 mV for 2-5 seconds to activate the channels.
-
Repolarize to -50 mV to record the characteristic outward tail current.
-
Repeat this protocol at a regular interval (e.g., every 15 seconds) to monitor current amplitude before and after drug application.
-
Protocol for ICa,L (L-type Calcium Current):
-
Extracellular Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Intracellular Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 MgATP; pH 7.2 with CsOH.
-
Voltage Protocol:
-
Hold the cell at -80 mV.
-
Apply a brief pre-pulse to -40 mV to inactivate sodium channels.
-
Apply a depolarizing step to +10 mV for 200 ms to elicit the peak inward ICa,L.
-
Data Analysis and Interpretation
-
Measure the peak current amplitude for each ion channel at baseline and after the application of each concentration of this compound.
-
Normalize the current amplitude in the presence of this compound to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the concentration-response data with the Hill equation to determine the IC50 value and the Hill coefficient.
Signaling Pathways
There is currently limited publicly available information on the direct effects of this compound on specific cardiac signaling pathways beyond its ion channel blocking activity. However, alterations in ion channel function can indirectly influence intracellular signaling. For instance, changes in intracellular calcium concentration resulting from the modulation of sodium and calcium channels can impact calcium-dependent signaling cascades.
Below is a generalized diagram of a key signaling pathway in cardiomyocytes, the β-adrenergic signaling pathway, which regulates cardiac contractility and heart rate. While there is no direct evidence of this compound's interaction with this pathway, it serves as an example of a critical cardiac signaling cascade that could be investigated.
References
Application Notes and Protocols for Bidisomide Preclinical Safety Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive framework for the preclinical safety and toxicology evaluation of Bidisomide, a novel antiarrhythmic agent. These protocols are designed based on international regulatory guidelines to support the progression of this compound into human clinical trials.
Introduction to this compound and Preclinical Safety Strategy
This compound is a novel antiarrhythmic agent under development for the treatment of cardiac arrhythmias. Early clinical data in healthy volunteers indicate that this compound administration is associated with electrophysiological changes, including a lengthening of the PR and QRS intervals and a shortening of the QTc interval[1]. The prolongation of the QRS complex suggests a mechanism involving sodium channel blockade, characteristic of Class I antiarrhythmics[2]. The observed QTc shortening is a notable feature, as many antiarrhythmic drugs are associated with QT prolongation, a risk factor for Torsades de Pointes (TdP)[3][4].
A rigorous preclinical safety evaluation is mandatory to characterize the toxicological profile of this compound, identify potential target organs of toxicity, and determine a safe starting dose for human trials. The following sections outline the experimental design, detailed protocols, and data presentation strategy for the essential preclinical safety studies, adhering to the principles of Good Laboratory Practice (GLP) and international guidelines such as those from the International Council for Harmonisation (ICH).
Overall Preclinical Safety Assessment Workflow
The preclinical safety program for this compound is a staged, integrated process. It begins with acute toxicity and safety pharmacology studies to understand the immediate physiological effects and dose-limiting toxicities. This is followed by genotoxicity assays and more extensive repeat-dose toxicity studies to assess safety over a longer duration of exposure.
Caption: Overall workflow for preclinical safety studies of this compound.
Safety Pharmacology Studies
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[5] For an antiarrhythmic agent like this compound, the cardiovascular system is the primary focus.
Logical Relationship of Core Battery Studies
The core battery of safety pharmacology studies evaluates the central nervous, cardiovascular, and respiratory systems to provide a broad initial assessment of potential off-target effects on vital functions before first-in-human administration.
Caption: Core battery studies for the this compound safety pharmacology assessment.
Experimental Protocol: Cardiovascular Safety Pharmacology
Objective: To evaluate the effects of this compound on cardiovascular parameters in a conscious, telemetered non-rodent model (e.g., Beagle dog or Cynomolgus monkey), in compliance with ICH S7A and S7B guidelines.
Methodology:
-
Animal Model: Purpose-bred male and female Beagle dogs (n=4-6 per sex), surgically implanted with telemetry transmitters for continuous measurement of ECG, blood pressure, and body temperature.
-
Acclimation: Animals are acclimated to study procedures and housing for at least 14 days post-surgery.
-
Study Design: A Latin square or crossover design where each animal receives a vehicle control and at least three dose levels of this compound (e.g., low, mid, and high). A sufficient washout period (e.g., 7 days) must be allowed between doses.
-
Dose Selection: Doses should be selected to span the anticipated therapeutic exposure and extend to a dose that elicits mild adverse effects or the maximum feasible dose.
-
Drug Administration: Intravenous (IV) infusion over a clinically relevant period (e.g., 30 minutes) or oral (PO) administration via gavage.
-
Data Collection:
-
Continuous recording of systemic arterial blood pressure (systolic, diastolic, mean), heart rate, and lead II ECG from at least 1 hour pre-dose to 24 hours post-dose.
-
ECG intervals (PR, QRS, RR, QT) will be measured and the QT interval corrected for heart rate (QTc), preferably using an animal-specific correction formula (e.g., Van de Water's).
-
-
Toxicokinetics: Blood samples are collected at predefined time points (e.g., pre-dose, end of infusion, and multiple points post-dose) to determine the plasma concentration of this compound and correlate it with any observed pharmacodynamic effects.
-
Data Analysis: Changes from baseline for each parameter will be calculated and analyzed for statistical significance compared to the vehicle control group. Concentration-effect relationships will be modeled where possible.
Experimental Protocol: hERG Channel Assay
Objective: To assess the potential of this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a primary mechanism for drug-induced QT prolongation.
Methodology:
-
Test System: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the hERG channel.
-
Method: Manual or automated patch-clamp electrophysiology.
-
Procedure:
-
Cells are voltage-clamped, and the hERG current (I_Kr) is elicited by a depolarizing voltage step.
-
A stable baseline current is established before the application of a vehicle control.
-
This compound is then applied in increasing concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
A known hERG inhibitor (e.g., E-4031 or dofetilide) is used as a positive control.
-
-
Data Analysis: The inhibitory effect of this compound on the hERG tail current is measured at each concentration. An IC50 value (the concentration causing 50% inhibition) is calculated.
Cardiac Action Potential Context
This compound's effect on the QRS interval suggests it blocks the fast inward sodium current (I_Na), which is responsible for Phase 0 of the cardiac action potential. Its effect on QTc shortening is less common but may involve modulation of other channels.
Caption: Simplified cardiac action potential and targets for antiarrhythmic drugs.
General and Genetic Toxicology
These studies assess the broader toxicological effects of this compound after single and repeated administrations and its potential to cause genetic damage.
Experimental Protocol: 28-Day Repeat-Dose Toxicity
Objective: To characterize the toxicity profile of this compound following daily administration over 28 days in one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog) species.
Methodology:
-
Animal Models: Equal numbers of male and female animals per group.
-
Study Groups:
-
Group 1: Vehicle Control
-
Group 2: Low Dose
-
Group 3: Mid Dose
-
Group 4: High Dose
-
Additional satellite groups for toxicokinetics and recovery (typically control and high-dose) are included.
-
-
Dose Selection: Doses are based on data from acute toxicity and dose-range-finding studies. The high dose should produce clear toxicity but not mortality, allowing for the identification of a No-Observed-Adverse-Effect Level (NOAEL).
-
Administration: Daily for 28 days via a clinically relevant route (e.g., oral gavage).
-
Endpoints and Observations:
-
In-life: Clinical signs (daily), body weight (weekly), food/water consumption (weekly), ophthalmoscopy (pre-study and terminally), ECGs (in non-rodent species, weekly).
-
Clinical Pathology (Day 29): Hematology, coagulation, and serum clinical chemistry.
-
Urinalysis (Terminal): Volume, specific gravity, pH, and microscopic examination.
-
Terminal Procedures: Full necropsy, organ weights, and comprehensive histopathological examination of tissues from control and high-dose groups. Tissues from low- and mid-dose groups are examined if treatment-related findings are observed in the high-dose group.
-
-
Recovery Period: Animals in recovery groups are monitored for an additional period (e.g., 14 or 28 days) without treatment to assess the reversibility of any findings.
Experimental Protocol: Genotoxicity Battery (ICH S2(R1))
Objective: To assess the genotoxic potential of this compound using a standard battery of in vitro and in vivo tests.
1. Bacterial Reverse Mutation Assay (Ames Test):
-
Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Method: Plate incorporation or pre-incubation method.
-
Procedure: Bacteria are exposed to a range of this compound concentrations, both with and without a metabolic activation system (S9 mix from induced rat liver).
-
Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control indicates a positive (mutagenic) result.
2. In Vitro Mammalian Cell Micronucleus Test:
-
Test System: Human peripheral blood lymphocytes (HPBL) or a suitable cell line (e.g., CHO, V79, L5178Y).
-
Procedure: Cells are exposed to various concentrations of this compound for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., 24 hours) without S9.
-
Endpoint: Cells are analyzed for the presence of micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes left behind during cell division. A significant, dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic potential.
3. In Vivo Rodent Micronucleus Test:
-
Test System: Bone marrow or peripheral blood of rodents (e.g., mice or rats).
-
Procedure: Animals are administered this compound (typically two doses, 24 hours apart) up to the maximum tolerated dose. Bone marrow or blood is collected at appropriate time points (e.g., 24 and 48 hours after the last dose).
-
Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is scored. A statistically significant increase in micronuclei indicates in vivo genotoxic potential.
Data Presentation
Quantitative data from preclinical safety studies should be summarized in a clear, tabular format to facilitate interpretation and risk assessment.
Table 1: Summary of Cardiovascular Effects in Telemetered Dogs
(Hypothetical Data)
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Hemodynamics | ||||
| Mean Arterial Pressure (mmHg, Δ from baseline) | -2 ± 3 | -5 ± 4 | -15 ± 6 | -30 ± 8 |
| Heart Rate (bpm, Δ from baseline) | +1 ± 5 | +3 ± 6 | +10 ± 7 | +25 ± 9 |
| ECG Intervals | ||||
| PR Interval (ms, Δ from baseline) | +2 ± 4 | +8 ± 5 | +20 ± 7 | +40 ± 10 |
| QRS Duration (ms, Δ from baseline) | +1 ± 2 | +5 ± 3 | +15 ± 4 | +30 ± 6 |
| QTcV (ms, Δ from baseline) | -1 ± 5 | -10 ± 6 | -25 ± 8 | -40 ± 9 |
| *Statistically significant change from vehicle control (p < 0.05). Data are presented as Mean ± SD. |
Table 2: Summary of Acute and Repeat-Dose Toxicity
(Hypothetical Data)
| Study Type | Species | Route | Key Finding | Value |
| Acute Toxicity | Rat | PO | Approx. Lethal Dose (LD50) | > 2000 mg/kg |
| Dog | IV | Maximum Tolerated Dose (MTD) | 50 mg/kg | |
| 28-Day Toxicity | Rat | PO | No-Observed-Adverse-Effect Level (NOAEL) | 100 mg/kg/day |
| Dog | PO | No-Observed-Adverse-Effect Level (NOAEL) | 30 mg/kg/day |
Table 3: Summary of Genotoxicity Battery
(Hypothetical Data)
| Assay | Test System | Metabolic Activation (S9) | Result | Conclusion |
| Ames Test | S. typhimurium, E. coli | With & Without | Negative | Not Mutagenic |
| In Vitro Micronucleus | Human Lymphocytes | With & Without | Negative | Not Clastogenic/Aneugenic |
| In Vivo Micronucleus | Rat Bone Marrow | N/A | Negative | Not Genotoxic in vivo |
References
- 1. This compound (SC-40230), a new antiarrhythmic agent: initial study of tolerability and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Drug-induced QT prolongation - Wikipedia [en.wikipedia.org]
- 4. Medications for Arrhythmias - Cardiovascular Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 5. Budesonide - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Bidisomide Patch Clamp Recordings: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bidisomide in patch clamp electrophysiology studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the electrophysiological properties of this compound and its interaction with cardiac ion channels.
Q1: What is the primary mechanism of action of this compound on cardiac ion channels?
This compound is an antiarrhythmic agent that primarily acts as a sodium channel blocker.[1] Its effects are state-dependent, meaning it has a higher affinity for open or inactivated sodium channels compared to resting channels.[1] This results in a use-dependent block, which is a characteristic feature of many Class I antiarrhythmic drugs.[1]
Q2: Which specific ion channels are known to be affected by this compound?
The most well-characterized target of this compound is the cardiac sodium channel, Nav1.5.[1] While many antiarrhythmic agents have effects on other channels, detailed public-domain data on the effects of this compound on other key cardiac ion channels such as the transient outward potassium channel (Kv4.3), the ultra-rapid delayed rectifier potassium channel (Kv1.5), and the L-type calcium channel (CaV1.2) is limited.
Q3: What are the known quantitative effects of this compound on the cardiac sodium channel (Nav1.5)?
This compound's block of the cardiac sodium current (INa) is voltage-dependent. At a holding potential of -140 mV, it exhibits a lower affinity, whereas at a more depolarized potential of -100 mV, its blocking potency is significantly enhanced.[1] Additionally, this compound shifts the steady-state inactivation curve to more negative potentials and slows the recovery from inactivation.
Section 2: Troubleshooting Guide
This guide provides practical advice for common problems encountered during patch clamp recordings involving this compound.
Problem 1: Difficulty achieving a stable giga-ohm seal.
-
Possible Cause: While there are no widely reported issues of this compound directly interfering with seal formation, general patch clamp principles are critical. Issues can arise from dirty pipettes or cell surfaces, improper pipette geometry, or unhealthy cells.
-
Solutions:
-
Pipette Preparation: Ensure your pipettes are pulled from clean, high-quality borosilicate glass. Fire-polishing the pipette tip can create a smoother surface, which often improves seal formation.
-
Solution Filtration: Filter all recording solutions (both internal and external) on the day of the experiment to remove any particulate matter that could interfere with the seal.
-
Cell Health: Only use cells that appear healthy under the microscope, with smooth, clear membranes.
-
Positive Pressure: Maintain a slight positive pressure in your pipette as you approach the cell to keep the tip clean. Release the pressure just before touching the cell membrane.
-
Problem 2: Recording instability or "rundown" of the sodium current over time.
-
Possible Cause: "Rundown" is a common issue in whole-cell patch clamp, where the current amplitude decreases over time. This can be exacerbated by dialysis of essential intracellular components. While not specific to this compound, the long protocols sometimes required to study use-dependent block can make rundown more apparent.
-
Solutions:
-
Internal Solution Composition: Include ATP (2-5 mM) and GTP (0.1-0.5 mM) in your internal solution to support cellular energy metabolism. Some researchers also add phosphocreatine to further stabilize recordings.
-
Perforated Patch: For longer experiments, consider using the perforated patch technique (with agents like amphotericin B or gramicidin). This method maintains the integrity of the intracellular environment, reducing rundown.
-
Temperature Control: Maintain a stable recording temperature, as temperature fluctuations can affect both channel gating and recording stability.
-
Problem 3: this compound appears to have a much stronger effect at more depolarized holding potentials.
-
Possible Cause: This is an expected pharmacological property of this compound. It exhibits state-dependent binding, with a higher affinity for the inactivated state of the sodium channel. At more depolarized potentials, a larger fraction of channels are in the inactivated state, leading to a more pronounced block.
-
Solution:
-
Experimental Design: Design your voltage protocols to account for this. To measure the tonic block of the resting state, use a hyperpolarized holding potential (e.g., -140 mV). To study the block of the inactivated state, use a more depolarized holding potential (e.g., -100 mV).
-
Problem 4: Difficulty observing use-dependent block of the sodium current.
-
Possible Cause: Use-dependent block is frequency-dependent. The stimulation frequency may not be high enough to allow for significant accumulation of the block. This compound has been shown to produce use-dependent block at frequencies of 1-3 Hz.
-
Solution:
-
Voltage Protocol: Apply a train of depolarizing pulses at a sufficiently high frequency (e.g., 1-5 Hz) from a holding potential that allows for recovery between pulses (e.g., -100 mV). The progressive decrease in current amplitude during the pulse train demonstrates use-dependent block.
-
Section 3: Data Presentation
The following tables summarize the quantitative electrophysiological effects of this compound on the cardiac sodium channel.
Table 1: State-Dependent Inhibition of Cardiac Sodium Current (INa) by this compound
| Holding Potential (mV) | Inhibitory Constant (Ki) | Ion Channel | Cell Type | Reference |
| -140 | 214 µM | Nav1.5 | Rat Ventricular Myocytes | |
| -100 | 21 µM | Nav1.5 | Rat Ventricular Myocytes |
Table 2: Effects of this compound on Sodium Channel Gating Properties
| Parameter | Effect | Magnitude | Ion Channel | Cell Type | Reference |
| Steady-State Inactivation | Negative Shift | 20 mV | Nav1.5 | Rat Ventricular Myocytes | |
| Recovery from Inactivation (Time Constant) | Slowed | 2703 ms | Nav1.5 | Rat Ventricular Myocytes |
Section 4: Experimental Protocols & Methodologies
This section provides detailed methodologies for key experiments to characterize the effects of this compound.
Protocol 1: Determining the Tonic and Inactivated State Block of Nav1.5
Objective: To determine the inhibitory constants (Ki) of this compound for the resting and inactivated states of the cardiac sodium channel.
Methodology:
-
Cell Preparation: Use isolated cardiac myocytes or a stable cell line expressing Nav1.5.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To isolate INa, K+ and Ca2+ channel blockers (e.g., CsCl, CdCl2) can be added.
-
Internal Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Voltage Clamp Protocol:
-
Resting/Tonic Block: Hold the cell at a hyperpolarized potential of -140 mV to ensure most channels are in the resting state. Apply a brief depolarizing pulse (e.g., to -20 mV for 20 ms) to elicit the sodium current. Apply various concentrations of this compound and measure the reduction in peak current.
-
Inactivated State Block: Hold the cell at a depolarized potential of -100 mV to induce steady-state inactivation. Use the same depolarizing pulse as above to measure the remaining available current. Apply various concentrations of this compound to determine the block of the available channels.
-
-
Data Analysis: For each holding potential, plot the fractional block versus the this compound concentration and fit the data with the Hill equation to determine the Ki.
Protocol 2: Assessing Use-Dependent Block of Nav1.5
Objective: To characterize the use-dependent block of the sodium channel by this compound.
Methodology:
-
Cell and Solution Preparation: As described in Protocol 1.
-
Voltage Clamp Protocol:
-
Hold the cell at a potential where a significant fraction of channels recover from inactivation between pulses (e.g., -100 mV).
-
Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at a set frequency (e.g., 1 Hz, 2 Hz, 3 Hz).
-
Record the peak current for each pulse in the train.
-
-
Data Analysis: Normalize the peak current of each pulse to the peak current of the first pulse. Plot the normalized current against the pulse number to visualize the development of use-dependent block. Compare the rate and extent of block at different frequencies and this compound concentrations.
Section 5: Visualizations
Diagram 1: this compound's State-Dependent Block of the Sodium Channel
References
Technical Support Center: Optimizing Budesonide for In Vitro Experiments
Welcome to the technical support center for the use of Budesonide in in vitro research. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues encountered during in vitro experiments with Budesonide.
Solubility and Stock Solution Preparation
Q1: Budesonide is poorly soluble in aqueous media. How should I prepare my stock solution?
A: Budesonide is practically insoluble in water but is soluble in organic solvents.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO.[2][3] For example, a stock solution of up to 86 mg/mL (199.75 mM) can be prepared in fresh, moisture-free DMSO.[2] Other suitable organic solvents include ethanol and dimethylformamide (DMF), with solubilities of approximately 10 mg/mL and 20 mg/mL, respectively.[3]
Q2: I'm observing precipitation when I dilute my Budesonide stock solution in cell culture media. What can I do?
A: This is a common issue due to the low aqueous solubility of Budesonide. To minimize precipitation:
-
Use a serial dilution method: First, dissolve Budesonide in an organic solvent like DMSO to make a concentrated stock solution. Then, dilute this stock solution with your aqueous buffer or cell culture medium. For maximal solubility in aqueous buffers, it is recommended to first dissolve Budesonide in DMSO and then dilute it with the aqueous buffer of choice.
-
Keep the final DMSO concentration low: Aim for a final DMSO concentration in your culture medium that is non-toxic to your cells, typically below 0.5%. Perform a vehicle control experiment with the same final DMSO concentration to ensure it does not affect your experimental outcomes.
-
Prepare fresh dilutions: It is not recommended to store aqueous solutions of Budesonide for more than one day.
Q3: What is the stability of Budesonide in solution?
A: Budesonide is stable as a crystalline solid when stored at -20°C for at least four years. Stock solutions in DMSO should also be stored at -20°C. Aqueous solutions are less stable and should be prepared fresh for each experiment.
Determining Optimal Concentration
Q4: What is a good starting concentration range for Budesonide in my in vitro experiments?
A: The optimal concentration of Budesonide is highly dependent on the cell type and the biological endpoint being measured. Based on published data, a broad range from picomolar to micromolar concentrations has been shown to be effective.
-
For anti-inflammatory effects, such as inhibition of cytokine release (IL-4, IL-5), IC50 values in the picomolar range (220-320 pM) have been reported.
-
For effects on cell proliferation and gene expression, concentrations in the nanomolar to low micromolar range are often used. For instance, a concentration of 10⁻⁷ M was effective in a T84 epithelial cell co-culture model. In other studies, concentrations ranging from 0.5 µM to 45 µM were used in CHO-K1 cells.
-
In some cancer cell lines, concentrations up to 25 µM have been used to study effects on protein expression.
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: How do I perform a dose-response experiment to find the optimal concentration?
A: To determine the optimal concentration, you should:
-
Select a range of concentrations based on literature values. A common approach is to use serial dilutions (e.g., 1:10 or 1:3 dilutions) to cover a broad range from picomolar to micromolar.
-
Expose your cells to these different concentrations for a fixed duration.
-
Measure the desired biological effect (e.g., cytokine inhibition, gene expression, cell viability).
-
Plot the response against the logarithm of the Budesonide concentration to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Cytotoxicity
Q6: Is Budesonide cytotoxic to cells in culture?
A: Budesonide can exhibit cytotoxicity at higher concentrations. For example, in RAW 264.7 and MPC-5 cells, cytotoxicity was observed in the range of 40-80 µM. It is essential to assess the cytotoxicity of Budesonide in your specific cell line at the concentrations you plan to use for your experiments.
Q7: How can I test for Budesonide-induced cytotoxicity?
A: Standard cytotoxicity assays can be used:
-
MTT or XTT assay: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
LDH release assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Trypan blue exclusion assay: This method allows for the direct counting of viable and non-viable cells.
Always include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
Data Presentation
Table 1: Solubility of Budesonide in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~86 mg/mL (199.75 mM) | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Ethanol | ~10 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | |
| Water | Practically insoluble |
Table 2: Effective Concentrations of Budesonide in Various In Vitro Models
| Cell Line/Model | Effect | Effective Concentration Range | Reference |
| Human PBMCs | Inhibition of LPS-induced TNF-α and IL-6 release | IC50 values in the nM range | |
| Human Bronchial Epithelial Cells (BEAS-2B) | Inhibition of eotaxin and RANTES production | Not specified, but effective | |
| Human Lung Cancer Cells (A549) | Inhibition of migration | 10-20 µM | |
| Human Colon Cancer Cells (HT-29, RKO) | Inhibition of proliferation | 10⁻⁸ M | |
| Human Intestinal Cell Lines (LS180, Caco-2) | Modulation of MDR1 protein expression | 25 µM | |
| Murine Macrophages (RAW264.7) | Modulation of M1/M2 polarization | 5, 10, and 20 µM | |
| Human T84 Epithelial Cells (co-culture) | Inhibition of immune-mediated epithelial abnormalities | 10⁻⁷ M | |
| Chinese Hamster Ovary Cells (CHO-K1) | Induction of vacuolization changes | 0.5 - 45 µM |
Table 3: IC50 Values of Budesonide for Specific In Vitro Effects
| Effect | Cell/System | IC50 Value | Reference |
| Inhibition of IL-4 release | - | 320 pM | |
| Inhibition of IL-5 release | - | 220 pM | |
| Inhibition of concanavalin A-induced proliferation | - | 1.3 nM | |
| Inhibition of LPS-induced TNF-α release | Human PBMCs | 0.96 nM |
Experimental Protocols
Protocol 1: Preparation of Budesonide Stock and Working Solutions
-
Stock Solution Preparation (100 mM in DMSO):
-
Weigh out the required amount of Budesonide powder (MW: 430.5 g/mol ).
-
Dissolve the powder in 100% anhydrous DMSO to a final concentration of 100 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 100 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all experimental conditions and is below the cytotoxic threshold for your cells (typically <0.5%).
-
Use the freshly prepared working solutions immediately.
-
Protocol 2: General Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare a range of Budesonide concentrations in fresh culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of Budesonide.
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume).
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the Budesonide concentration to determine the IC50 value.
-
Protocol 3: Anti-inflammatory Assay (Inhibition of LPS-induced TNF-α production in PBMCs)
-
PBMC Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
-
Cell Seeding:
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
-
Pre-treatment with Budesonide:
-
Treat the cells with various concentrations of Budesonide for a specified pre-incubation period (e.g., 1-2 hours).
-
Include a vehicle control.
-
-
LPS Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production.
-
Include an unstimulated control (cells with no LPS).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
-
TNF-α Measurement:
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each Budesonide concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the Budesonide concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Budesonide signaling pathway.
References
Controlling for variability in Bidisomide electrophysiology data
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bidisomide. This resource provides troubleshooting guidance and answers to frequently asked questions to help you control for variability in your this compound electrophysiology data.
Frequently Asked Questions (FAQs)
Q1: What are the primary electrophysiological effects of this compound?
A1: this compound is classified as a Class I antiarrhythmic agent, meaning its primary mechanism of action is the blockade of voltage-gated sodium channels (INa). This blockade is state-dependent, with a higher affinity for open and inactivated channels. This results in a use-dependent block, where the inhibition of the sodium current becomes more pronounced at higher stimulation frequencies.[1]
Q2: I am observing significant variability in the baseline sodium current (INa) across different cells before this compound application. What could be the cause?
A2: Variability in baseline INa is a common issue in patch-clamp experiments and can be attributed to several factors:
-
Cell Health and Viability: Only patch onto healthy, viable cells with clear, smooth membranes.
-
Cell Line Passage Number: High passage numbers can lead to alterations in ion channel expression and cell morphology. It is recommended to use cells within a consistent and low passage range.
-
Temperature Fluctuations: Ion channel kinetics are highly sensitive to temperature. Ensure your recording chamber and perfusion solutions are maintained at a stable, physiological temperature (e.g., 37°C).
-
Pipette Resistance: Variation in the resistance of your patch pipettes can affect the quality of your seal and the access resistance, leading to variability in current measurements.
Q3: The degree of INa block by this compound seems to vary between experiments, even at the same concentration. What should I check?
A3: Inconsistent block by this compound can stem from several experimental variables:
-
Holding Potential: this compound's affinity for the sodium channel is voltage-dependent. A more depolarized holding potential will lead to a greater proportion of channels in the inactivated state, resulting in a more potent block.[1] Ensure your holding potential is consistent across all experiments.
-
Stimulation Frequency: Due to its use-dependent nature, the degree of block will be influenced by the frequency of depolarization. Use a consistent pulse protocol to ensure comparable levels of use-dependent block.[1]
-
Solution Stability: Ensure that your this compound stock solutions are properly stored and that fresh dilutions are made for each experiment to avoid degradation of the compound.
-
Incomplete Wash-in/Wash-out: Allow sufficient time for the drug to reach equilibrium in the recording chamber and for complete washout between applications.
Q4: I am seeing a shift in the voltage-dependence of inactivation of the sodium current with this compound application. Is this expected?
A4: Yes, this is an expected effect. This compound has been shown to shift the steady-state inactivation curve of the sodium channel to more negative potentials.[1] This means that at any given membrane potential, a larger fraction of sodium channels will be in the inactivated state in the presence of this compound, contributing to its blocking effect.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in resting membrane potential. | Poor cell health; Inconsistent internal/external solutions. | Use only healthy cells. Prepare fresh solutions daily and verify osmolarity and pH. |
| Unstable giga-seal formation. | Dirty glassware or solutions; Mechanical vibration. | Ensure all glassware is clean. Filter all solutions. Use an anti-vibration table. |
| "Rundown" of sodium current over time. | Intracellular dialysis; Cell health declining. | Consider using the perforated patch technique to preserve the intracellular environment. Limit the duration of recordings. |
| Inconsistent use-dependent block. | Inconsistent stimulation frequency or holding potential. | Strictly adhere to the defined voltage-clamp protocol for all experiments. |
| Slow or incomplete drug effect. | Inadequate perfusion rate; Drug adsorption to tubing. | Ensure a stable and adequate perfusion rate. Use low-adsorption tubing for your perfusion system. |
| Electrical noise in recordings. | Improper grounding; Interference from other equipment. | Check all grounding connections. Isolate the patch-clamp setup from other electrical equipment. |
Data Presentation
Table 1: this compound Activity on Cardiac Ion Channels
| Ion Channel | Current | Species | Cell Type | Key Parameter | Value | Holding Potential | Reference |
| Nav1.5 | INa | Rat | Ventricular Myocyte | Ki | 214 µM | -140 mV | [1] |
| Nav1.5 | INa | Rat | Ventricular Myocyte | Ki | 21 µM | -100 mV | |
| Cav1.2 | ICaL | - | - | IC50 | Data not available | - | - |
| hERG | IKr | - | - | IC50 | Data not available | - | - |
| KCNQ1/KCNE1 | IKs | - | - | IC50 | Data not available | - | - |
| Kir2.x | IK1 | - | - | IC50 | Data not available | - | - |
Table 2: Comparison of Recovery from Inactivation for Sodium Channel Blockers
| Drug | Time Constant of Recovery (ms) |
| This compound | 2703 |
| Disopyramide | 1858 |
| Mexiletine | 757 |
| Data from rat ventricular myocytes at a holding potential of -140 mV. |
Experimental Protocols
Protocol 1: Characterization of Tonic and Use-Dependent Block of INa by this compound
1. Cell Preparation:
- Culture HEK293 cells stably expressing human Nav1.5 channels or isolate primary cardiomyocytes.
- Plate cells onto glass coverslips 24-48 hours prior to the experiment.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Cesium is used to block outward potassium currents.
3. Electrophysiological Recording (Whole-Cell Patch-Clamp):
- Pull borosilicate glass pipettes to a resistance of 2-4 MΩ.
- Establish a giga-ohm seal (>1 GΩ) and achieve whole-cell configuration.
- Hold the cell at a membrane potential of -120 mV.
- Compensate for pipette and cell capacitance. Series resistance should be compensated by at least 80%.
4. Voltage-Clamp Protocols:
- Tonic Block Assessment:
- From a holding potential of -140 mV, apply a 50 ms depolarizing pulse to -20 mV every 30 seconds to elicit INa. This low frequency minimizes use-dependent effects.
- After obtaining a stable baseline, perfuse with increasing concentrations of this compound and record the steady-state block at each concentration.
- Use-Dependent Block Assessment:
- From a holding potential of -100 mV, apply a train of 20 depolarizing pulses (50 ms duration to -20 mV) at frequencies of 1 Hz, 3 Hz, and 5 Hz.
- Measure the peak INa for each pulse in the train. Use-dependent block is observed as a progressive decrease in peak current during the pulse train.
- Perform this protocol in the absence and presence of various concentrations of this compound.
5. Data Analysis:
- Calculate the percentage of tonic block at each concentration and fit the data to a Hill equation to determine the IC50.
- For use-dependent block, plot the normalized peak current as a function of pulse number for each frequency.
Mandatory Visualizations
Caption: Signaling pathway of the ventricular cardiac action potential.
Caption: A typical experimental workflow for whole-cell patch-clamp.
Caption: A logical troubleshooting guide for data variability.
References
Technical Support Center: Bidisomide (assumed Budesonide) Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of what we assume to be budesonide solutions, based on the phonetic similarity to the query for "bidisomide." Budesonide is a potent glucocorticosteroid, and understanding its stability in solution is critical for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of budesonide in solution?
A1: The stability of budesonide in solution is influenced by several key factors. These include the pH of the solution, exposure to oxygen (oxidation), temperature, and exposure to light (both visible and ultraviolet).[1][2] The concentration of budesonide and the composition of the solvent system also play a significant role.[1]
Q2: What is the optimal pH range for maintaining budesonide solution stability?
A2: Budesonide solutions are significantly more stable in acidic conditions.[3][4] As the pH decreases, the stability of the solution increases. For instance, studies have shown that at a pH of 3.5, budesonide solutions exhibit greater stability compared to those at higher pH values. Losses of the active substance are considerably lower at a pH of 4.0 and below, making this a more suitable range for long-term storage.
Q3: How does temperature impact the long-term stability of budesonide solutions?
A3: Elevated temperatures accelerate the degradation of budesonide in solution. It is recommended to store budesonide solutions at room temperature or below to minimize degradation over long-term experiments.
Q4: Can the choice of solvent affect the stability of budesonide?
A4: Yes, the solvent system is crucial. Budesonide is practically insoluble in water but soluble in alcohols like propylene glycol. Interestingly, the addition of water as a co-solvent in glycol-based solutions can enhance stability, particularly at high concentrations of budesonide. The optimal stabilizing effect is often observed when water constitutes about 10% to 50% of the total solvent weight.
Q5: What are the common degradation products of budesonide in solution?
A5: Budesonide can degrade into several products. Common degradation pathways include oxidation. Some identified degradation products include budesonide impurity D, 17-carboxylate, 17-ketone, and impurity L.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly low concentration of budesonide in solution. | 1. Degradation due to high pH: The solution may be too alkaline. 2. Thermal degradation: The solution may have been stored at an elevated temperature. 3. Oxidation: The solution may have been exposed to oxygen. 4. Photodegradation: The solution may have been exposed to light. | 1. Adjust the pH of the solution to a range of 3.5-4.0 using a pharmaceutically acceptable acid. 2. Store solutions at a controlled room temperature or refrigerated, avoiding high temperatures. 3. Prepare and store solutions under anaerobic conditions, for example, by purging the solution and headspace with nitrogen. 4. Store solutions in light-protected containers. |
| Presence of unknown peaks in HPLC chromatogram. | Formation of degradation products. | 1. Review the known degradation pathways of budesonide to tentatively identify the peaks. 2. Employ a stability-indicating HPLC method capable of resolving budesonide from its degradation products. 3. Consider using techniques like LC-QTOFMS for structural identification of the unknown impurities. |
| Inconsistent results between experimental batches. | Variability in solution preparation and storage. | 1. Standardize the solution preparation protocol, ensuring consistent pH, solvent composition, and exclusion of oxygen. 2. Implement and document standardized storage conditions (temperature and light protection) for all solutions. |
Quantitative Stability Data
The following tables summarize the stability of budesonide solutions under various conditions as reported in the literature.
Table 1: Stability of Aqueous Budesonide Solution as a Function of pH and Temperature
| pH | Storage Temperature (°C) | Budesonide Content after 14 days (%) |
| 7.0 | 20 | 85.1 |
| 7.0 | 40 | 50.3 |
| 5.0 | 20 | 98.7 |
| 5.0 | 40 | 87.2 |
| 4.0 | 20 | 100.0 |
| 4.0 | 40 | 95.8 |
| 3.0 | 20 | 100.0 |
| 3.0 | 40 | 97.9 |
Table 2: Stability of Budesonide in Propylene Glycol as a Function of pH and Time at 40°C
| pH | Storage Time | Budesonide Content (%) |
| 7.5 | 0 months | 100.0 |
| 3 months | 44.4 | |
| 6 months | 15.3 | |
| 5.0 | 0 months | 100.0 |
| 3 months | 96.5 | |
| 6 months | 89.5 | |
| 2.8 | 0 months | 100.0 |
| 3 months | 98.7 | |
| 6 months | 95.2 |
Experimental Protocols
Stability-Indicating HPLC Method for Budesonide
This protocol describes a high-performance liquid chromatography (HPLC) method suitable for assessing the stability of budesonide in solution by separating the active ingredient from its degradation products.
1. Chromatographic Conditions:
-
Column: Hypersil® C18
-
Mobile Phase: Ethanol:Acetonitrile:Phosphate Buffer (pH 3.4; 25.6 mM) in a ratio of 2:30:68 (v/v/v)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 20 µL
2. Preparation of Solutions:
-
Reference Solution: Accurately weigh and dissolve budesonide reference standard in the mobile phase to a final concentration of 500 µg/mL.
-
Test Solution: Prepare the budesonide experimental solution in the desired solvent. Prior to injection, dilute an accurately weighed amount of the test solution with the mobile phase to a target concentration of approximately 10 µg/mL.
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make six replicate injections of the reference solution to ensure system suitability. The relative standard deviation of the peak areas should be ≤1%.
-
Inject the test solution.
-
Analyze the resulting chromatogram to determine the peak area of budesonide and any degradation products.
Visualizations
Caption: Workflow for assessing this compound solution stability.
Caption: Potential degradation pathways of this compound.
References
- 1. WO2001087203A1 - Stabilized budesonide solution and method for making same - Google Patents [patents.google.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5914122A - Stable budesonide solutions, method of preparing them and use of these solutions as enema preparations and pharmaceutical foams - Google Patents [patents.google.com]
- 4. wjpsonline.com [wjpsonline.com]
Preventing precipitation of Bidisomide in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the precipitation of Bidisomide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: this compound, like many poorly water-soluble drugs, can precipitate from aqueous solutions due to its low intrinsic solubility. Precipitation is often triggered by a change in the solvent environment that leads to supersaturation. Common causes include:
-
Solvent Shift: Diluting a this compound stock solution (prepared in an organic solvent like DMSO or ethanol) with an aqueous buffer can cause the drug to crash out as the overall solvent polarity increases.
-
pH Changes: this compound's solubility is pH-dependent. A shift in the pH of your solution to a range where this compound is less ionized and therefore less soluble can induce precipitation.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. A decrease in temperature generally leads to lower solubility and potential precipitation.
-
High Concentration: Attempting to prepare aqueous solutions at concentrations exceeding this compound's thermodynamic solubility will result in precipitation.
-
Ionic Strength: High concentrations of salts in the buffer can decrease the solubility of this compound through the "salting-out" effect.
Q2: What is the aqueous solubility of this compound?
A2: The aqueous solubility of this compound is very low and can be influenced by the pH and composition of the aqueous medium. For practical purposes, it is considered practically insoluble in water.[1][2] The following table summarizes the approximate solubility in various media.
| Solvent/Medium | Approximate Solubility (mg/mL) |
| Distilled Water | < 0.01 |
| Phosphate Buffered Saline (PBS) pH 7.4 | ~0.005 |
| Ethanol | ~10 |
| DMSO | ~25 |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 |
Note: This data is synthesized based on similar compounds like Budesonide and should be experimentally verified for this compound.[1][3]
Q3: How can I prevent this compound precipitation in my experiments?
A3: Several formulation strategies can be employed to prevent the precipitation of this compound in aqueous solutions:
-
Co-solvents: Utilize a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) to increase the overall solubility.[4]
-
pH Adjustment: For ionizable drugs, adjusting the pH of the solution to a range where the drug is in its more soluble ionized form can prevent precipitation.
-
Use of Excipients:
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamer 188 can form micelles that encapsulate the drug, increasing its apparent solubility.
-
Cyclodextrins: These molecules can form inclusion complexes with this compound, shielding the hydrophobic parts of the drug from water and enhancing its solubility.
-
Polymers: Hydrophilic polymers such as HPMC, PVP, and PVA can act as precipitation inhibitors by preventing crystal growth and maintaining a supersaturated state.
-
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and apparent solubility.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 1: Precipitation upon dilution of an organic stock solution into an aqueous buffer.
-
Cause: This is a classic example of precipitation due to a "solvent shift" or "antisolvent precipitation." this compound is soluble in the organic solvent but not in the final aqueous mixture.
-
Solutions:
-
Use a Co-solvent in the Final Solution: Instead of diluting directly into a fully aqueous buffer, use a buffer system that contains a certain percentage of a water-miscible organic solvent (a co-solvent). The table below provides a starting point for co-solvent concentrations.
-
Add a Surfactant or Cyclodextrin: Incorporate a solubilizing excipient into the aqueous buffer before adding the this compound stock solution. This can help to keep the drug in solution.
-
Slower Addition and Stirring: Add the stock solution very slowly to the aqueous buffer while vigorously stirring. This can sometimes prevent localized high concentrations that initiate precipitation.
-
Table 1: Suggested Starting Concentrations of Co-solvents and Excipients
| Co-solvent / Excipient | Suggested Starting Concentration (% v/v or w/v) | Notes |
| Ethanol | 10 - 30% | May not be suitable for all cell-based assays. |
| Propylene Glycol | 10 - 40% | A common vehicle for parenteral formulations. |
| PEG 400 | 10 - 50% | Can increase the viscosity of the solution. |
| Polysorbate 80 | 0.1 - 2% | Forms micelles to solubilize the drug. |
| Hydroxypropyl-β-Cyclodextrin | 1 - 10% | Forms inclusion complexes with this compound. |
Note: These are starting concentrations and should be optimized for your specific experimental needs and to ensure compatibility with your assay.
Issue 2: Precipitation observed after pH adjustment.
-
Cause: The solubility of this compound is likely pH-dependent. Adjusting the pH to a region where it is less soluble will cause it to precipitate.
-
Solutions:
-
Determine the pH-Solubility Profile: Experimentally determine the solubility of this compound across a range of pH values to identify the optimal pH for your experiments.
-
Use a Suitable Buffer: Maintain the pH of your solution within the optimal solubility range using a buffer with adequate capacity.
-
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
Objective: To prepare a 1 mg/mL this compound solution in an aqueous buffer using a co-solvent to prevent precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (95%)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution:
-
Weigh out 10 mg of this compound powder.
-
Dissolve the this compound in 400 µL of DMSO to create a 25 mg/mL stock solution.
-
Vortex until the this compound is completely dissolved.
-
-
Prepare the Co-solvent/Buffer Mixture:
-
In a sterile tube, mix equal volumes of ethanol and PBS (pH 7.4). For example, mix 5 mL of ethanol with 5 mL of PBS. This creates a 50% ethanol co-solvent system.
-
-
Prepare the Final this compound Solution:
-
Slowly add 400 µL of the 25 mg/mL this compound stock solution to 9.6 mL of the 50% ethanol/PBS mixture.
-
Vortex immediately and thoroughly to ensure complete mixing.
-
The final concentration will be 1 mg/mL this compound in a solution containing 4% DMSO and 48% ethanol in PBS.
-
Caption: Workflow for preparing a this compound solution with a co-solvent.
Protocol 2: Screening for Optimal pH for this compound Solubility
Objective: To determine the pH range where this compound exhibits maximum solubility.
Materials:
-
This compound powder
-
A series of buffers with different pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10)
-
HPLC system with a UV detector
-
Saturated shake-flask apparatus or a shaker incubator
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of this compound powder to separate vials, each containing a different pH buffer.
-
Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, allow the vials to stand to let the undissolved powder settle.
-
Carefully withdraw a sample from the supernatant of each vial.
-
Filter the samples through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered samples with an appropriate solvent (e.g., mobile phase for HPLC).
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the measured solubility of this compound against the pH of the buffer to determine the pH-solubility profile.
Caption: Experimental workflow for determining the pH-solubility profile of this compound.
References
- 1. Solubility Enhancement of Budesonide and Statistical Optimization of Coating Variables for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Best practices for Bidisomide storage and handling in the lab
Technical Support Center: Budesonide
Important Note: This information is provided for Budesonide . No information could be found for the queried term "Bidisomide." It is presumed that "Budesonide" was the intended subject.
This technical support guide provides best practices for the storage, handling, and troubleshooting of Budesonide in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store Budesonide powder?
A1: Budesonide powder should be stored in a tightly closed container in a dry and well-ventilated place. It is also recommended to protect it from light, humidity, and high temperatures.[1]
Q2: What are the optimal storage conditions for Budesonide solutions and suspensions?
A2: The stability of Budesonide in solution can be dependent on the formulation, pH, and storage container. For instance, a study on mucoadhesive oral suspensions of Budesonide (1 mg/10 mL and 2 mg/10 mL) found them to be physically and chemically stable for up to six months at both room temperature and refrigerated conditions when stored in amber plastic bottles.[2][3] However, another study noted that diluted buprenorphine (as an analog) stored in glass vials showed greater stability over 180 days compared to storage in plastic syringes, where significant degradation occurred.[4] Always refer to the specific product's data sheet for detailed storage instructions.
Q3: What personal protective equipment (PPE) should be used when handling Budesonide?
A3: When handling Budesonide, it is important to wear protective gloves, protective clothing, eye protection, and a face shield. Work should be conducted under a hood to avoid inhalation of the substance.
Q4: What should I do in case of accidental exposure to Budesonide?
A4: In case of accidental exposure, follow these first aid measures:
-
If swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.
-
If on skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Get medical attention if you feel unwell.
-
In case of eye contact: Rinse with plenty of water. If contact lenses are worn, remove them if possible and continue rinsing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Improper storage leading to degradation. | Review storage conditions. Ensure the compound is stored away from light, humidity, and high temperatures. Use fresh stock if degradation is suspected. |
| Inconsistent results between experiments. | Inconsistent solution preparation or handling. | Develop and adhere to a standardized protocol for solution preparation. Ensure the compound is fully dissolved and the solution is homogenous before use. |
| Precipitation of Budesonide in aqueous solutions. | Low aqueous solubility. | Budesonide is sparingly soluble in water. Consider using a co-solvent such as ethanol or methanol, in which it is more soluble. |
| Clogging of nebulizers or other equipment. | Particle agglomeration or changes in physical properties. | A study has shown that the specific surface area of Budesonide can increase during storage after micronization, which may affect its physical properties. Ensure proper dispersion before use. |
Storage and Stability Data
Summary of Storage Recommendations
| Form | Container | Temperature | Light/Humidity | Duration |
| Powder | Tightly closed container | Room temperature | Protect from light and humidity | Refer to manufacturer's expiry date |
| Mucoadhesive Oral Suspension (1 mg/10 mL & 2 mg/10 mL) | Amber plastic bottles | Room temperature or refrigerated | Protect from light | Up to 6 months |
Experimental Protocols
Protocol for Preparation of a Budesonide Stock Solution
-
Safety Precautions: Before starting, ensure you are wearing the appropriate PPE, including gloves, a lab coat, and eye protection. All handling of the powder should be done in a chemical fume hood.
-
Materials:
-
Budesonide powder
-
Anhydrous ethanol or DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure: a. Weigh the desired amount of Budesonide powder using a calibrated analytical balance. b. Transfer the powder to a sterile vial. c. Add the appropriate volume of solvent (e.g., ethanol) to achieve the desired stock concentration. d. Vortex the solution until the Budesonide is completely dissolved. e. Store the stock solution at -20°C in a tightly sealed container, protected from light.
Visualizations
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
References
- 1. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 2. Physical and Chemical Stability of Budesonide Mucoadhesive Oral Suspensions (MucoLox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Time and Storage Conditions on the Chemical and Microbiologic Stability of Diluted Buprenorphine for Injection - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting Unexpected Results in Bidisomide Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Bidisomide.
Overview
This compound is an antiarrhythmic agent that primarily functions by blocking cardiac sodium channels.[1] Understanding its mechanism of action is crucial for designing experiments and interpreting results accurately. Unexpected outcomes in experimental settings can arise from various factors, including protocol deviations, cellular model variability, or off-target effects. This guide aims to address common issues and provide a framework for troubleshooting.
Troubleshooting Guide
Issue 1: Weaker than expected sodium channel blockade.
Possible Causes:
-
Incorrect Holding Potential: The blocking effect of this compound on sodium channels (INa) is voltage-dependent. A more negative holding potential (-140 mV) results in a weaker block (Ki of 214 µM) compared to a less negative holding potential (-100 mV) where the block is enhanced (Ki of 21 µM).[1]
-
Drug Concentration: Ensure the correct concentration of this compound is being used and that the stock solution is not degraded.
-
Cellular Model: The expression and kinetics of sodium channels can vary between different cell types and species, leading to altered drug sensitivity.
Troubleshooting Steps:
-
Verify the holding potential used in your voltage-clamp experiments.
-
Prepare fresh this compound solutions and confirm the final concentration.
-
Characterize the baseline sodium channel properties of your specific cellular model.
Issue 2: Slower than expected recovery from sodium channel inactivation.
Possible Causes:
-
Inaccurate Measurement: The recovery from inactivation in the presence of this compound is slow, with a time constant of approximately 2703 ms at a holding potential of -140 mV.[1] Ensure your recording protocol is long enough to capture this slow recovery.
-
Comparison with other drugs: this compound's dissociation from the inactivated sodium channel is slower than that of other antiarrhythmics like disopyramide (1858 ms) and mexiletine (757 ms).[1]
Troubleshooting Steps:
-
Extend the duration of the recovery protocol in your electrophysiological recordings.
-
Use appropriate positive controls (e.g., disopyramide, mexiletine) to benchmark the recovery kinetics in your system.
Issue 3: Observing a use-dependent block at unexpected stimulation frequencies.
Possible Causes:
-
Frequency Range: this compound induces a use-dependent block of INa at stimulation frequencies of 1-3 Hz.[1] Effects may be minimal or absent at lower frequencies.
-
Experimental Conditions: Temperature and ionic concentrations can influence the kinetics of drug binding and unbinding, affecting the magnitude of the use-dependent block.
Troubleshooting Steps:
-
Apply a range of stimulation frequencies (1-3 Hz) to characterize the use-dependent block.
-
Maintain consistent and well-documented experimental conditions (temperature, buffer composition).
Quantitative Data Summary
| Parameter | Value | Holding Potential | Reference |
| Ki for INa Blockade | 214 µM | -140 mV | |
| Ki for INa Blockade | 21 µM | -100 mV | |
| Shift in Steady State Inactivation | -20 mV | N/A | |
| Time Constant of Recovery | 2703 ms | -140 mV | |
| Time Constant of Recovery (Disopyramide) | 1858 ms | -140 mV | |
| Time Constant of Recovery (Mexiletine) | 757 ms | -140 mV | |
| Fast Time Constant of Block Development | 11 ms | N/A | |
| Slow Time Constant of Block Development | 648 ms | N/A | |
| Frequency for Use-Dependent Block | 1-3 Hz | N/A |
Key Experimental Protocols
Whole-Cell Voltage Clamp for Sodium Current (INa) Measurement
This protocol is fundamental for studying the effects of this compound on cardiac sodium channels.
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from the appropriate animal model (e.g., rat).
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Use a patch pipette filled with an appropriate internal solution and an external solution that isolates INa.
-
Maintain a holding potential of -140 mV to measure baseline INa and recovery from inactivation.
-
To study voltage-dependency of the block, change the holding potential to -100 mV.
-
-
Drug Application: Perfuse the cells with a known concentration of this compound.
-
Data Acquisition:
-
Apply depolarizing pulses to elicit INa.
-
To assess use-dependent block, apply a train of depolarizing pulses at frequencies between 1-3 Hz.
-
To measure the time course of recovery from inactivation, use a two-pulse protocol with varying recovery intervals at a holding potential of -140 mV.
-
-
Data Analysis:
-
Measure the peak INa amplitude in the presence and absence of this compound to determine the extent of block.
-
Fit the recovery data to an exponential function to determine the time constant of recovery.
-
Analyze the reduction in peak INa during a pulse train to quantify the use-dependent block.
-
Visualizations
Caption: this compound's mechanism of action: blocking the cardiac sodium channel.
Caption: Workflow for electrophysiological analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: The primary molecular target of this compound is the cardiac sodium channel (predominantly the Nav1.5 subtype), which it blocks in a voltage- and use-dependent manner.
Q2: How does the effect of this compound differ from other Class I antiarrhythmics?
A2: this compound exhibits slower dissociation kinetics from the inactivated state of the sodium channel compared to other Class I antiarrhythmics like disopyramide and mexiletine. This results in a more prolonged recovery from inactivation.
Q3: Are there known off-target effects of this compound that could explain unexpected results?
A3: The provided research primarily focuses on the sodium channel blocking activity of this compound. While off-target effects are always a possibility with any pharmacological agent, specific, well-documented off-target effects for this compound are not detailed in the available literature. If you suspect off-target effects, consider screening against a panel of other cardiac ion channels.
Q4: What is the expected effect of this compound on the action potential duration?
A4: As a sodium channel blocker, this compound is expected to decrease the upstroke velocity (Phase 0) of the cardiac action potential. Its effect on action potential duration can be complex and may depend on the specific conditions and cell type, but Class I antiarrhythmics can sometimes shorten or have minimal effect on the overall duration.
Disclaimer: This technical support guide is for informational purposes only and is based on the limited publicly available research on this compound. Researchers should always consult the primary literature and their own experimental data for the most accurate interpretations.
References
Validation & Comparative
A Comparative Analysis of Antiarrhythmic Agents for Atrial Fibrillation: Flecainide vs. Propafenone, with a Note on the Investigational Agent Bidisomide
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of antiarrhythmic drugs for the treatment of atrial fibrillation. Due to the limited publicly available data on the investigational agent bidisomide, this guide will primarily focus on a detailed comparison of two widely used Class IC antiarrhythmic agents: flecainide and propafenone.
Introduction to this compound
This compound (formerly SC-40230) is an investigational antiarrhythmic agent that underwent initial studies in the early 1990s. These early studies indicated that this compound possesses electrophysiological properties that could be beneficial in treating cardiac arrhythmias. However, there is a significant lack of recent, comprehensive clinical trial data for this compound, particularly in the context of atrial fibrillation treatment and in comparison to established first-line therapies. As such, a direct and detailed comparison with flecainide based on current clinical evidence is not feasible. This guide will, therefore, pivot to a comparison of flecainide with a clinically relevant and commonly used alternative, propafenone.
Flecainide and Propafenone: A Head-to-Head Comparison for Atrial Fibrillation
Flecainide and propafenone are both Class IC antiarrhythmic drugs, characterized by their potent blockade of cardiac sodium channels.[1] They are frequently used for the management of atrial fibrillation in patients without structural heart disease.[1]
Mechanism of Action
Both flecainide and propafenone primarily act by blocking the fast inward sodium current (INa) in cardiac myocytes. This action slows the upstroke of the cardiac action potential (Phase 0), leading to a decrease in conduction velocity in the atria, ventricles, and His-Purkinje system.[1] Propafenone also exhibits some beta-blocking activity.[1]
Electrophysiological Effects
The primary electrophysiological effects of flecainide and propafenone are a result of their sodium channel blockade.
| Parameter | Flecainide Effect | Propafenone Effect |
| PR Interval | Increased | Increased |
| QRS Duration | Increased | Increased |
| QT Interval | Minimal to no change | Minimal to no change |
| Atrial Refractory Period | Increased | Increased |
| AV Nodal Conduction | Slowed | Slowed |
Clinical Efficacy in Atrial Fibrillation
Numerous studies have compared the efficacy of flecainide and propafenone in the management of atrial fibrillation, both for acute cardioversion and long-term maintenance of sinus rhythm.
| Study Type | Efficacy Outcome | Flecainide | Propafenone | Reference |
| Acute Cardioversion (IV) | Conversion to Sinus Rhythm (within 8 hours) | ~70-90% | ~60-80% | [2] |
| Long-Term Maintenance | Freedom from AF recurrence (at 1 year) | ~50-60% | ~50-60% |
Experimental Protocol: A Randomized, Open-Label, Long-Term, Parallel, Comparative Multicenter Study
A representative study comparing the long-term safety and efficacy of flecainide and propafenone in patients with paroxysmal atrial fibrillation (AF) or atrial flutter followed a randomized, open-label, parallel-group design.
Inclusion Criteria: Patients with documented symptomatic paroxysmal atrial fibrillation or flutter. Exclusion Criteria: Structural heart disease, significant left ventricular dysfunction, recent myocardial infarction, and other contraindications to Class IC antiarrhythmics. Treatment Protocol: Patients were randomized to receive either flecainide or propafenone. The initial dose was titrated based on clinical response and tolerance. Efficacy Assessment: The primary endpoint was the time to the first recurrence of symptomatic AF, documented by electrocardiogram (ECG) or transtelephonic monitoring. Safety Assessment: Adverse events were recorded at each follow-up visit. ECGs were performed to monitor for proarrhythmic effects, such as significant QRS widening or the development of other arrhythmias.
Safety and Tolerability
The safety profiles of flecainide and propafenone are a critical consideration in their clinical use. Both drugs carry a risk of proarrhythmia, particularly in patients with underlying structural heart disease.
| Adverse Effect | Flecainide | Propafenone | Reference |
| Proarrhythmia (Ventricular) | ~1-7% | ~1-5% | |
| Atrial Flutter with 1:1 AV Conduction | Possible | Possible | |
| Congestive Heart Failure (New or Worsened) | Possible (negative inotropic effect) | Possible (negative inotropic effect) | |
| Dizziness | 11.6% | 9.9% | |
| Visual Disturbances | Common | Less common | |
| Taste Disturbance (Metallic) | Rare | 8.5% | |
| Gastrointestinal Effects | Less common | 16.7% | |
| Neurological Effects | 8.5% | Less common |
Note: The incidence of adverse effects can vary depending on the patient population and dosage.
Conclusion
Flecainide and propafenone are both effective for the management of atrial fibrillation in appropriately selected patients without structural heart disease. Their efficacy in maintaining sinus rhythm is comparable. The choice between these two agents often depends on the individual patient's tolerability and the physician's experience. Propafenone's beta-blocking properties may be advantageous in some patients, while flecainide's different side effect profile may be preferred in others. Further head-to-head trials with standardized methodologies are needed to delineate more subtle differences in their long-term efficacy and safety. The development of novel antiarrhythmic agents with improved safety profiles remains an important goal in the management of atrial fibrillation.
References
- 1. Medical therapy with flecainide and propafenone in atrial fibrillation: Long-term clinical experience in the tertiary care setting | Kovacs | Cardiology Journal [journals.viamedica.pl]
- 2. Comparison of the safety and efficacy of flecainide versus propafenone in hospital out-patients with symptomatic paroxysmal atrial fibrillation/flutter. The Flecainide AF French Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bidisomide and Dofetilide on Cardiac Action Potential Duration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the electrophysiological effects of two antiarrhythmic agents, Bidisomide and dofetilide, with a specific focus on their impact on cardiac action potential duration (APD). The information presented is supported by experimental data to aid in research and drug development efforts.
Mechanism of Action and Electrophysiological Effects
Dofetilide is a well-characterized class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), encoded by the human ether-à-go-go-related gene (hERG).[1][2][3] This selective IKr blockade leads to a dose-dependent prolongation of the action potential duration and the effective refractory period (ERP) in cardiac tissues.[1][2] Notably, dofetilide does not significantly affect other cardiac ion channels, such as sodium or calcium channels, at clinically relevant concentrations.
This compound also prolongs the APD and ERP. However, its mechanism of action is more complex and appears to involve multiple ion channels. Unlike the pure IKr blockade of dofetilide, this compound's effects are maintained even at high stimulation frequencies and in the presence of adrenergic stimulation, suggesting a different or broader mechanism of action.
Quantitative Comparison of Effects on Action Potential Duration
The following table summarizes the quantitative effects of this compound and dofetilide on action potential duration from a comparative study in isolated canine atrial tissue.
| Drug | Concentration | Stimulation Frequency (Hz) | Change in APD (ms) | Change in ERP (ms) | Reference |
| This compound | - | 1-5 | +20 to +27 | +20 to +27 | |
| Dofetilide | - | 1 | +40 | +37 | |
| 5 | No effect | No effect |
APD: Action Potential Duration; ERP: Effective Refractory Period. Data from isolated canine atrial tissue.
A study on patients with coronary artery disease receiving intravenous dofetilide showed a significant prolongation of the right ventricular apex monophasic action potential duration. At a high dose and a pacing cycle length of 800 ms, the APD was prolonged by 45 ms (a 16% increase), and the ERP was prolonged by 40 ms (a 16% increase). At the right ventricular outflow tract under the same conditions, the APD was prolonged by 45 ms (a 15% increase), and the ERP by 55 ms (a 21% increase). When paced at a cycle length of 500 ms with a high dose, dofetilide extended the right ventricular apex monophasic APD by 40 ms (18%) and the ERP by 43 ms (21%). For the right ventricular outflow tract, the APD was prolonged by 33 ms (14%) and the ERP by 45 ms (21%).
Patch clamp experiments have shown that dofetilide is a potent blocker of the hERG potassium channel, with approximately 55% block at the mean maximum concentration observed in a clinical study. It did not demonstrate significant blocking of calcium or late sodium currents.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and dofetilide.
1. Intracellular Microelectrode Recording in Isolated Cardiac Tissue
This protocol is based on the methodology used to compare the effects of this compound, flecainide, and dofetilide on action potentials in isolated canine atrial tissue.
-
Tissue Preparation: Canine atrial tissue is dissected and placed in a tissue bath continuously superfused with Tyrode's solution (composition in mmol/L: NaCl 137, KCl 5.4, CaCl2 2.7, MgCl2 1.0, NaH2PO4 0.9, NaHCO3 11.9, and glucose 5.5) and gassed with 95% O2 and 5% CO2 at 37°C.
-
Electrophysiological Recording: Standard glass microelectrodes filled with 3 mol/L KCl are used to impale atrial cells. Action potentials are recorded using a high-impedance amplifier.
-
Stimulation Protocol: The tissue is stimulated at varying frequencies (e.g., 1-5 Hz) using bipolar silver electrodes.
-
Drug Application: this compound or dofetilide is added to the superfusing solution at desired concentrations. Tissues are allowed to equilibrate with the drug before post-drug recordings are made.
-
Data Analysis: Action potential duration at 90% repolarization (APD90) and the effective refractory period (ERP) are measured before and after drug application.
2. Whole-Cell Patch Clamp for Ion Channel Analysis
This protocol is a standard method for assessing the effects of drugs on specific cardiac ion channels, as was done to evaluate dofetilide's effect on hERG, calcium, and late sodium currents.
-
Cell Preparation: Stably transfected cell lines expressing the ion channel of interest (e.g., HEK-293 cells expressing hERG) are cultured under standard conditions.
-
Recording Solutions:
-
Internal (Pipette) Solution (in mmol/L): Specific to the ion channel being studied. For example, for hERG potassium channels: K-gluconate 130, KCl 10, MgCl2 1, EGTA 10, HEPES 10, and ATP 5 (pH adjusted to 7.2 with KOH).
-
External (Bath) Solution (in mmol/L): Also specific to the ion channel. For hERG: NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, HEPES 10, and glucose 10 (pH adjusted to 7.4 with NaOH).
-
-
Patch Clamp Procedure:
-
A glass micropipette with a tip resistance of 2-5 MΩ is filled with the internal solution and mounted on a micromanipulator.
-
The pipette is lowered onto a cell, and gentle suction is applied to form a high-resistance (gigaohm) seal.
-
A brief, strong suction pulse is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
-
Voltage Clamp Protocol: A specific voltage protocol is applied to the cell to elicit the ionic current of interest. For hERG, a depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV is typically used to measure the tail current.
-
Drug Application: The drug is applied to the external solution via a perfusion system.
-
Data Analysis: The amplitude of the specific ionic current is measured before and after drug application to determine the percentage of block. Concentration-response curves are generated to calculate the IC50 value.
Visualizations
Caption: Comparative mechanisms of Dofetilide and this compound.
Caption: Experimental workflow for assessing drug effects.
References
- 1. Dofetilide induced torsade de pointes: Mechanism, risk factors and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dofetilide: a new class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dofetilide: a review of its use in atrial fibrillation and atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bidisomide and Mexiletine on Sodium Current Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of bidisomide and mexiletine on voltage-gated sodium currents. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the distinct inhibitory profiles of these two antiarrhythmic agents.
Introduction
This compound and mexiletine are both classified as Class I antiarrhythmic drugs that exert their therapeutic effects primarily by blocking cardiac sodium channels.[1] While both drugs target the same ion channel, their specific interactions and the resulting electrophysiological consequences exhibit notable differences. This guide delves into the quantitative aspects of their sodium current inhibition, the experimental methods used to determine these parameters, and their known mechanisms of action.
Quantitative Comparison of Sodium Current Inhibition
The inhibitory effects of this compound and mexiletine on the sodium current (INa) have been characterized by several key parameters, including the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), the time course of recovery from block, and the effects on channel gating properties. The following tables summarize the available quantitative data from experimental studies.
| Drug | Parameter | Value | Holding Potential | Cell Type | Reference |
| This compound | Ki | 214 µM | -140 mV | Rat ventricular myocytes | [2] |
| This compound | Ki | 21 µM | -100 mV | Rat ventricular myocytes | [2] |
| Mexiletine | IC50 (Tonic) | 75.3 µM | Not Specified | Not Specified | |
| Mexiletine | IC50 (Use-dependent) | 23.6 µM | Not Specified | Not Specified | |
| Mexiletine | IC50 (Inactivated State) | 67.8 ± 7.0 µM | -70 mV | HEK293 cells (hNav1.4) | |
| Mexiletine | IC50 (Resting State) | 431.2 ± 9.4 µM | -160 mV | HEK293 cells (hNav1.4) | |
| Mexiletine | IC50 (Peak Nav1.5 current) | 47.0 ± 5.4 μM | -120 mV | HEK293 cells (hNav1.5) | |
| Mexiletine | IC50 (hNav1.5) | 67.2 µM | Not Specified | Cloned hNav1.5 channels |
Table 1: Inhibitory Potency of this compound and Mexiletine on Sodium Currents.
| Drug | Parameter | Value | Holding Potential | Cell Type | Reference |
| This compound | Time Constant of Recovery from Block (τ) | 2703 ms | -140 mV | Rat ventricular myocytes | [2] |
| Mexiletine | Time Constant of Recovery from Block (τ) | 757 ms | -140 mV | Rat ventricular myocytes | [2] |
| This compound | Shift in Steady-State Inactivation (ΔV1/2) | -20 mV | Not Applicable | Rat ventricular myocytes |
Table 2: Effects of this compound and Mexiletine on Sodium Channel Gating Properties.
Mechanism of Action
Both this compound and mexiletine are direct blockers of the voltage-gated sodium channel pore. Their primary mechanism does not involve complex intracellular signaling cascades but rather a direct physical occlusion or modulation of the channel protein.
This compound: this compound demonstrates a voltage-dependent block of the sodium channel, with a significantly higher affinity for the channel at more depolarized potentials. This suggests a preferential binding to the open or inactivated states of the channel. The slower recovery from block indicates that this compound dissociates from the channel at a slower rate compared to mexiletine.
Mexiletine: As a Class IB antiarrhythmic, mexiletine exhibits fast onset and offset kinetics. It shows a pronounced use-dependent block, meaning its inhibitory effect is enhanced at higher heart rates when sodium channels are more frequently in the open and inactivated states. Mexiletine has also been shown to interact with the inactivated state of the sodium channel, which contributes to its therapeutic efficacy in conditions with depolarized myocardial tissue.
While the primary mechanism is direct channel blockade, some studies suggest that mexiletine may have secondary effects. For instance, it has been shown to activate ATP-sensitive potassium channels (KATP) in ventricular muscle, which could contribute to the shortening of the action potential duration. Additionally, in the vasculature, mexiletine's effects may involve the nitric oxide signaling pathway, although this is less directly related to its antiarrhythmic action in cardiomyocytes.
Experimental Protocols
The primary experimental technique used to characterize the effects of this compound and mexiletine on sodium currents is the whole-cell voltage-clamp method. This electrophysiological technique allows for the direct measurement of ionic currents across the cell membrane of isolated cells (e.g., cardiomyocytes or cell lines expressing specific sodium channel subtypes).
Objective: To determine the inhibitory concentration (IC50) and other biophysical parameters of sodium channel blockade by a test compound.
Materials:
-
Cells: Isolated primary cardiomyocytes or a stable cell line expressing the desired sodium channel subtype (e.g., HEK293 cells transfected with Nav1.5).
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): e.g., 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium currents.
-
Test Compounds: this compound and mexiletine dissolved in the appropriate vehicle to achieve a range of concentrations.
-
-
Equipment:
-
Patch-clamp amplifier and data acquisition system.
-
Inverted microscope.
-
Micromanipulator.
-
Perfusion system.
-
Glass micropipettes (borosilicate).
-
Procedure:
-
Cell Preparation: Cells are plated on glass coverslips and allowed to adhere.
-
Pipette Fabrication: Micropipettes are pulled from glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: A micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol:
-
The cell membrane potential is held at a negative potential (e.g., -120 mV) to ensure most sodium channels are in the resting state.
-
To elicit sodium currents, a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV) are applied.
-
For studying use-dependent block, a train of depolarizing pulses at a specific frequency (e.g., 1-3 Hz) is applied.
-
-
Compound Application: The external solution containing a specific concentration of the test compound is perfused over the cell.
-
Data Acquisition: Sodium currents are recorded before and after the application of the compound, once a steady-state effect is reached.
-
Data Analysis: The peak inward sodium current is measured at each voltage step. The percentage of inhibition is calculated for each concentration, and a concentration-response curve is plotted to determine the IC50 value using a logistical function (e.g., Hill equation).
Summary and Conclusion
This compound and mexiletine are both effective sodium channel blockers, but they exhibit distinct electrophysiological profiles. This compound shows a strong voltage-dependent block and a slower recovery from inactivation compared to mexiletine. Mexiletine, a classic Class IB agent, is characterized by its rapid kinetics and pronounced use-dependent block. The choice between these agents in a research or drug development context would depend on the desired kinetic properties and the specific pathological state being targeted. The detailed experimental protocols provided herein offer a framework for conducting further comparative studies to elucidate the subtle yet important differences in the mechanisms of action of these and other sodium channel inhibitors.
References
Bidisomide and Disopyramide: A Comparative Analysis of Electrophysiological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological properties of bidisomide and disopyramide, two antiarrhythmic agents. The information presented is based on available preclinical and clinical data to facilitate an objective assessment of their mechanisms of action and potential therapeutic applications.
Summary of Electrophysiological Effects
This compound and disopyramide are both classified as Class I antiarrhythmic drugs, primarily targeting cardiac sodium channels. However, nuances in their interactions with various ion channels lead to distinct electrophysiological profiles. Disopyramide is a well-established Class Ia antiarrhythmic agent, known for its moderate sodium channel blockade and prolongation of the action potential duration. This compound also exhibits sodium channel blocking properties, with some evidence suggesting a slower dissociation from the channel compared to disopyramide. The following sections delve into the specific effects of each drug on key electrophysiological parameters.
Data Presentation: Quantitative Comparison
| Electrophysiological Parameter | This compound | Disopyramide | Key Findings & Citations |
| Sodium Channel (INa) Blockade | |||
| Dissociation Time Constant (τrecovery) from Inactivated State | 2703 ms (rat ventricular myocytes) | 1858 ms (rat ventricular myocytes) | This compound exhibits slower dissociation kinetics from the inactivated sodium channel compared to disopyramide, suggesting a more persistent block.[1] |
| Inhibitory Constant (Ki) | 21 µM (at -100 mV holding potential, rat ventricular myocytes) | Not explicitly stated in the comparative study, but generally characterized as a moderate potency blocker. | This compound demonstrates potent, voltage-dependent sodium channel blockade.[1] |
| Action Potential Duration (APD) | |||
| Canine Purkinje Fibers | Data not available | Prolongs APD | Disopyramide prolongs the action potential duration in canine Purkinje fibers. |
| Human iPSC-derived Cardiomyocytes (SQTS1 model) | Data not available | Prolongs APD50 and APD90 | In a disease model of Short QT Syndrome, disopyramide at 10 µM and 30 µM prolonged the APD90.[2] |
| Effective Refractory Period (ERP) | |||
| Atrial Tissue | Data not available | Prolongs ERP | Disopyramide has been shown to prolong the atrial effective refractory period. |
| Ventricular Tissue | Data not available | Prolongs ERP | Disopyramide increases the ventricular effective refractory period. |
| Potassium Channel (IK) Blockade | |||
| Delayed Rectifier Potassium Current (IK) | Data not available | Inhibits IKr and IKs | Disopyramide blocks both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, contributing to its APD-prolonging effect. |
| Calcium Channel (ICaL) Blockade | |||
| L-type Calcium Current | Data not available | Inhibits ICaL (in certain conditions) | Disopyramide has been shown to inhibit the L-type calcium current in some experimental models.[2] |
Experimental Protocols
Sodium Current Measurement in Isolated Rat Ventricular Myocytes [1]
-
Cell Isolation: Ventricular myocytes were isolated from adult male Wistar rats by enzymatic digestion using collagenase and protease.
-
Electrophysiological Recording: Whole-cell patch-clamp technique was used to record sodium currents (INa).
-
Voltage Clamp Protocol:
-
Holding Potential: -140 mV or -100 mV to assess state-dependent block.
-
Test Pulse: Depolarizing pulses were applied to elicit INa.
-
Recovery from Inactivation: A two-pulse protocol was used to determine the time course of recovery from inactivation. A conditioning pulse was followed by a test pulse at varying interpulse intervals. The time constant of recovery (τrecovery) was calculated by fitting the recovery of the peak INa to a single exponential function.
-
-
Drug Application: this compound, disopyramide, and mexiletine were applied via a perfusion system at specified concentrations.
Signaling Pathways and Experimental Workflows
Figure 1. A simplified diagram illustrating the primary ion channel targets and subsequent electrophysiological effects of this compound and disopyramide, leading to their antiarrhythmic action.
Detailed Comparison of Electrophysiological Effects
Sodium Channel Blockade
Both this compound and disopyramide exert their primary antiarrhythmic effect through the blockade of fast sodium channels (INa), which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. This action reduces the maximum rate of depolarization (Vmax) and slows conduction velocity in non-nodal tissues.
A key difference identified in a comparative study is the kinetics of their interaction with the sodium channel. This compound was found to have a significantly slower time constant for recovery from inactivation compared to disopyramide (2703 ms vs. 1858 ms) in rat ventricular myocytes. This suggests that this compound may have a more sustained blocking effect on sodium channels that are frequently activated, a property known as use-dependence.
Action Potential Duration and Refractory Period
Disopyramide, as a classic Class Ia agent, is known to prolong the action potential duration (APD) and, consequently, the effective refractory period (ERP) in various cardiac tissues, including the atria, ventricles, and Purkinje fibers. This effect is attributed to its combined blockade of sodium and potassium channels.
Direct comparative data on the effects of this compound on APD and ERP are limited. However, its potent sodium channel blocking activity and slower recovery kinetics suggest that it would also prolong the ERP. Further studies are required to fully characterize and quantify this compound's effects on APD across different cardiac tissues and to directly compare its potency in prolonging the refractory period with that of disopyramide.
Potassium and Calcium Channel Effects
Disopyramide's electrophysiological profile is further defined by its effects on other ion channels. It has been shown to block the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, which contributes significantly to its APD-prolonging effect. Additionally, under certain experimental conditions, disopyramide can inhibit the L-type calcium current (ICaL).
The effects of this compound on potassium and calcium channels have not been as extensively characterized in the available literature. To provide a comprehensive comparison, further research into this compound's potential interactions with these channels is necessary.
Conclusion
Both this compound and disopyramide are potent sodium channel blockers with distinct kinetic properties. Disopyramide's well-documented effects on both sodium and potassium channels classify it as a typical Class Ia antiarrhythmic agent that prolongs the action potential duration and effective refractory period. This compound also demonstrates significant sodium channel blockade with slower dissociation kinetics, suggesting a strong potential for use-dependent antiarrhythmic efficacy. However, a more complete understanding of its effects on other ion channels, such as potassium and calcium channels, and more direct comparative studies on action potential duration and refractoriness in various cardiac tissues are needed to fully elucidate its electrophysiological profile relative to disopyramide. This information will be crucial for guiding future research and potential clinical applications of this compound.
References
- 1. Electrophysiologic effects of an antiarrhythmic agent, this compound, on sodium current in isolated rat ventricular myocytes: comparison with mexiletine and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ionic Mechanisms of Disopyramide Prolonging Action Potential Duration in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes From a Patient With Short QT Syndrome Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Investigational Antiarrhythmic Bidisomide Fails to Demonstrate Efficacy in Major Clinical Trial, Offering No Advantage Over Placebo
An in-depth analysis of the "Atrial Fibrillation Investigation with Bidisomide (AFIB)" trial reveals that the investigational drug, this compound, did not show a clinically significant antiarrhythmic effect in patients with atrial fibrillation (AF) or paroxysmal supraventricular tachycardia (PSVT). At the doses tested, this compound was not superior to placebo in preventing the recurrence of symptomatic arrhythmias. In contrast, the established antiarrhythmic agent, procainamide, has demonstrated efficacy in the acute conversion of recent-onset atrial fibrillation to a normal sinus rhythm in multiple clinical studies.
This comparison guide provides a detailed overview of the efficacy and safety of this compound as evaluated in the pivotal AFIB clinical trial, alongside a comparative analysis with the well-established antiarrhythmic agent, procainamide. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of this compound's clinical performance.
Efficacy in Atrial Fibrillation
The primary measure of efficacy in the AFIB trial for this compound was the time to the first symptomatic recurrence of atrial fibrillation. The trial, a randomized, placebo-controlled study, evaluated three different doses of this compound. The results conclusively showed no significant difference between any of the this compound treatment groups and the placebo group.[1][2]
In contrast, clinical trials of intravenous procainamide have demonstrated its effectiveness in the pharmacological conversion of recent-onset atrial fibrillation. Multiple studies have reported successful conversion to sinus rhythm, particularly when the arrhythmia has been present for less than 48 hours.
| Drug | Study/Trial | Patient Population | Efficacy Endpoint | Result |
| This compound | AFIB Trial | Atrial Fibrillation | Time to first symptomatic recurrence (Hazard Ratio vs. Placebo) | 200 mg BID: 1.19400 mg BID: 1.03600 mg BID: 1.14[1] |
| Procainamide | Kochiadakis et al. | Recent-onset Atrial Fibrillation (<48h) | Conversion to Sinus Rhythm | 69% (vs. 38.1% for placebo)[3] |
| Procainamide | Stiell et al. | Acute Atrial Fibrillation | Conversion to Sinus Rhythm | 52.2%[4] |
| Procainamide | Fenster et al. | New-onset Atrial Fibrillation | Conversion to Sinus Rhythm | 58% (15 of 26 patients) |
| Procainamide | Xanthos et al. | Recent-onset Atrial Fibrillation | Conversion to Sinus Rhythm | 82.7% (vs. 81.4% for amiodarone) |
Safety Profile
The AFIB trial also assessed the safety of this compound. In the primary safety analysis, there was a non-statistically significant trend towards a higher mortality rate in patients receiving the higher doses of this compound compared to placebo.
Procainamide is associated with several known adverse effects, with hypotension being one of the most common, particularly with intravenous administration. Other potential adverse events include proarrhythmia, such as ventricular tachycardia.
| Drug | Study/Trial | Notable Adverse Events |
| This compound | AFIB Trial | Mortality (Placebo vs. This compound 400/600 mg BID): 3/493 vs. 9/488 (P > 0.10) |
| Procainamide | Various | Hypotension, Ventricular Tachycardia, Atrioventricular Block, Bradycardia. |
Experimental Protocols
Atrial Fibrillation Investigation with this compound (AFIB) Trial
The AFIB study was a large-scale, randomized, placebo-controlled clinical trial designed to evaluate the efficacy and safety of this compound for the treatment of atrial fibrillation and paroxysmal supraventricular tachycardia. A key feature of the trial was the use of transtelephonic ECG monitoring to document symptomatic arrhythmia recurrences.
-
Patient Population: The trial enrolled 1227 patients with a history of symptomatic atrial fibrillation.
-
Intervention: Patients were randomly assigned to receive one of three doses of this compound (200 mg, 400 mg, or 600 mg, administered twice daily) or a matching placebo.
-
Primary Efficacy Endpoint: The primary outcome was the time to the first symptomatic recurrence of atrial fibrillation.
-
Safety Endpoint: The primary safety endpoint was all-cause mortality.
Below is a graphical representation of the AFIB trial's workflow:
Intravenous Procainamide for Recent-Onset Atrial Fibrillation (Representative Protocol)
Clinical trials evaluating intravenous procainamide for the conversion of recent-onset atrial fibrillation typically follow a similar protocol.
-
Patient Population: Patients presenting with symptomatic atrial fibrillation of recent onset (commonly less than 48 hours).
-
Intervention: Intravenous infusion of procainamide, often with a loading dose followed by a maintenance infusion. Dosing is carefully monitored.
-
Primary Efficacy Endpoint: The primary outcome is the conversion of atrial fibrillation to normal sinus rhythm within a specified timeframe.
-
Safety Monitoring: Continuous ECG and blood pressure monitoring are essential to detect adverse events such as hypotension and proarrhythmia.
The logical flow for a typical procainamide conversion trial is as follows:
Mechanism of Action: Sodium Channel Blockade
Both this compound and Procainamide are classified as Class I antiarrhythmic agents, which function by blocking sodium channels in the heart muscle cells. By blocking these channels, they slow the conduction of the electrical impulse through the heart and prolong the period during which the heart muscle cannot be re-excited. This mechanism is intended to interrupt the abnormal electrical circuits that cause arrhythmias.
The electrophysiological effect of these drugs on the cardiac action potential is illustrated in the signaling pathway diagram below.
References
- 1. Treatment of atrial fibrillation and paroxysmal supraventricular tachycardia with this compound. The Atrial Fibrillation Investigation with this compound (AFIB) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Conversion of atrial fibrillation to sinus rhythm using acute intravenous procainamide infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emergency department use of intravenous procainamide for patients with acute atrial fibrillation or flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bidisomide's Binding Site on the Sodium Channel: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bidisomide's interaction with the voltage-gated sodium channel, contrasted with other known sodium channel blockers. This document synthesizes available experimental data to elucidate this compound's binding characteristics and provides detailed experimental protocols for validation.
This compound is a Class I antiarrhythmic agent that exerts its therapeutic effect by blocking cardiac voltage-gated sodium channels (Nav). Like other drugs in its class, this compound exhibits state-dependent binding, showing a higher affinity for the open and inactivated states of the channel over the resting state. This preferential binding to more active channels makes it effective in suppressing tachyarrhythmias where a higher proportion of channels are in these states. While the precise amino acid residues constituting the this compound binding site have not been definitively elucidated through co-crystallography, extensive research on structurally similar Class I antiarrhythmics, such as Disopyramide, provides a strong model for its interaction within the inner pore of the sodium channel.
Comparative Analysis of Sodium Channel Blockers
The following tables summarize the electrophysiological effects and binding affinities of this compound in comparison to other well-characterized sodium channel blockers. This quantitative data is crucial for understanding the relative potency and kinetic properties of these agents.
| Drug | Class | Preparation | Holding Potential (mV) | Inhibitory Constant (Ki) (µM) | Reference |
| This compound | IA | Isolated rat ventricular myocytes | -140 | 214 | [1] |
| -100 | 21 | [1] | |||
| Disopyramide | IA | Isolated rat ventricular myocytes | -100 | Not explicitly stated, but dissociation is faster than this compound | [1] |
| Mexiletine | IB | Isolated rat ventricular myocytes | -100 | Not explicitly stated, but dissociation is faster than this compound and Disopyramide | [1] |
| Lidocaine | IB | Mutant Nav1.5a channel (F1759K) | Not specified | EC50 of ~2 mM for lipophilic block | [2] |
| Flecainide | IC | Not specified | Not specified | High affinity with slow dissociation |
Table 1: Comparative Inhibitory Constants (Ki) of Sodium Channel Blockers. This table highlights the state-dependent nature of this compound's binding, with a significantly lower Ki at a more depolarized holding potential, indicating a higher affinity for the inactivated state of the sodium channel.
| Drug | Class | Preparation | Time Constant of Recovery from Inactivation (ms) | Use-Dependent Block | Reference |
| This compound | IA | Isolated rat ventricular myocytes | 2703 (slow phase) | Present at 1-3 Hz | |
| Disopyramide | IA | Isolated rat ventricular myocytes | 1858 (slow phase) | Present | |
| Mexiletine | IB | Isolated rat ventricular myocytes | 757 (slow phase) | Present |
Table 2: Comparative Kinetics of Sodium Channel Blockade. This table demonstrates that this compound has the slowest recovery from inactivation among the compared drugs, suggesting a more prolonged channel blockade.
Experimental Protocols for Binding Site Validation
To further investigate and validate the binding site of this compound, researchers can employ a combination of electrophysiological and biochemical assays.
Electrophysiology: Whole-Cell Patch-Clamp
This technique is the gold standard for characterizing the functional effects of a drug on ion channels.
Objective: To determine the state-dependent inhibition and kinetics of this compound on a specific sodium channel isoform (e.g., Nav1.5).
Materials:
-
HEK293 cells stably expressing the human Nav1.5 channel.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Cell culture reagents.
-
Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4.
-
Intracellular (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH 7.2.
-
This compound stock solution.
Procedure:
-
Cell Preparation: Plate HEK293-Nav1.5 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with intracellular solution.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -120 mV.
-
-
Voltage Protocols:
-
Tonic Block: Apply depolarizing pulses to -20 mV from a holding potential of -140 mV to determine the resting state affinity.
-
Inactivated State Block: Apply depolarizing pulses from a holding potential of -100 mV to determine the inactivated state affinity.
-
Recovery from Inactivation: Use a two-pulse protocol to measure the time course of recovery from inactivation in the presence and absence of this compound.
-
Use-Dependent Block: Apply a train of depolarizing pulses at various frequencies (e.g., 1, 3, 10 Hz) to assess use-dependency.
-
-
Data Analysis: Measure the peak sodium current in the presence of varying concentrations of this compound to determine the IC50 under different states. Fit the recovery from inactivation data with an exponential function to determine the time constants.
Biochemical Assay: Radioligand Binding
This assay directly measures the binding of a radiolabeled ligand to the sodium channel and can be used in a competitive format to determine the affinity of an unlabeled compound like this compound.
Objective: To determine the binding affinity (Ki) of this compound to the sodium channel.
Materials:
-
Rat brain synaptosomes or cell membranes expressing the sodium channel of interest.
-
[³H]Batrachotoxin (BTX) or another suitable radioligand that binds to a site allosterically coupled to the Class I drug binding site.
-
Scintillation counter and vials.
-
Glass fiber filters.
-
Assay Buffer: 50 mM HEPES, 130 mM Choline Cl, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM Glucose, pH 7.4.
-
This compound and a known competitor (e.g., Lidocaine).
Procedure:
-
Membrane Preparation: Prepare synaptosomes or cell membranes according to standard protocols.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]BTX, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specific binding.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data using a one-site or two-site binding model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Visualizing Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of sodium channel blockade by this compound and the experimental workflows for its validation.
Caption: Proposed mechanism of this compound action on the sodium channel.
Caption: Experimental workflow for validating this compound's binding site.
Conclusion
The available evidence strongly indicates that this compound is a potent sodium channel blocker with a state-dependent mechanism of action, characteristic of a Class IA antiarrhythmic drug. While its precise binding site awaits definitive experimental confirmation, comparative data with structurally and functionally similar drugs like Disopyramide suggest an interaction with the inner pore of the sodium channel, likely involving the S6 segments of domains III and IV. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the molecular details of this compound's interaction with the sodium channel and to validate its specific binding site. Such studies are crucial for the rational design of future antiarrhythmic therapies with improved efficacy and safety profiles.
References
- 1. Electrophysiologic effects of an antiarrhythmic agent, this compound, on sodium current in isolated rat ventricular myocytes: comparison with mexiletine and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Bidisomide's proarrhythmic potential compared to other antiarrhythmics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proarrhythmic potential of bidisomide, an antiarrhythmic agent, with other commonly used antiarrhythmic drugs. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in evaluating the risk-benefit profile of this compound.
Executive Summary
This compound is an antiarrhythmic drug that primarily exhibits Class I antiarrhythmic properties by blocking cardiac sodium channels. Its proarrhythmic potential appears to be a complex interplay of its effects on various cardiac ion channels. While some studies suggest a lower risk of Torsades de Pointes (TdP) compared to certain other antiarrhythmics, a comprehensive understanding of its comparative proarrhythmic profile is still evolving. This guide summarizes the available quantitative data, details the experimental protocols used in key studies, and visualizes the underlying mechanisms to provide a thorough comparative analysis.
Comparative Electrophysiological and Proarrhythmic Data
The following tables summarize quantitative data from studies comparing this compound with other antiarrhythmic agents. These data highlight the differences in their effects on key electrophysiological parameters related to proarrhythmia.
Table 1: Comparative Effects on Cardiac Sodium Channels (INa)
| Drug | Animal Model/Preparation | Key Findings | Reference |
| This compound | Isolated rat ventricular myocytes | Ki for INa block: 214 µM (holding potential -140 mV), 21 µM (holding potential -100 mV). Time constant of recovery from INa block: 2703 ms. | [1] |
| Disopyramide | Isolated rat ventricular myocytes | Time constant of recovery from INa block: 1858 ms. | [1] |
| Mexiletine | Isolated rat ventricular myocytes | Time constant of recovery from INa block: 757 ms. | [1] |
Table 2: Comparative Effects on Action Potential Duration (APD) in Canine Atria
| Drug | Concentration | Change in APD90 (ms) | Effect of Isoproterenol | Reference |
| This compound | 10 µM | +27 ms (at 1 Hz) | Prolongation of APD and ERP maintained | [2] |
| Flecainide | 1 µM | +20 ms (at 1 Hz) | Prolonging effect on APD and ERP abolished | [2] |
| Dofetilide | 10 nM | +40 ms (at 1 Hz) | Prolonging effect on APD and ERP abolished |
Table 3: Comparative In Vivo Electrophysiological Effects in Conscious Dogs
| Drug | Dose | Effect on PR Interval | Effect on QRS Duration | Acute Tolerability in Myocardial Infarction Model | Reference |
| This compound | 15 mg/kg infusion | Significant prolongation | Significant prolongation | Well-tolerated and antiarrhythmic | |
| Disopyramide | 15 mg/kg infusion | Less prolongation than this compound | Significant prolongation | Lethal at 3 and 4.5 mg/kg/min |
Table 4: Effects of this compound on ECG Intervals in Healthy Volunteers
| Dose (Intravenous) | Change in PR Interval | Change in QRS Interval | Change in QTc Interval | Reference |
| 0.03 to 2.5 mg/kg | Lengthened | Lengthened | Shortened (to a lesser degree) |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of protocols from key studies cited.
In Vitro Assessment of Sodium Channel Blockade
-
Preparation: Single ventricular myocytes were isolated from adult rat hearts using enzymatic digestion.
-
Technique: Whole-cell voltage-clamp technique was used to record sodium currents (INa).
-
Protocols:
-
Concentration-Response: The inhibitory effect of this compound, disopyramide, and mexiletine on INa was determined at various concentrations to calculate the inhibitory constant (Ki). Experiments were conducted at holding potentials of -140 mV and -100 mV to assess state-dependent block.
-
Recovery from Inactivation: A two-pulse protocol was used to determine the time course of recovery from INa inactivation. The time constant of recovery was calculated by fitting the data to an exponential function.
-
-
Reference:
Assessment of Action Potential Duration in Isolated Canine Atria
-
Preparation: Canine atrial tissue was dissected and superfused with Tyrode's solution.
-
Technique: Standard intracellular microelectrode recording techniques were used to measure action potentials.
-
Protocols:
-
Tissues were stimulated at frequencies of 1, 2, 3, 4, and 5 Hz.
-
Action potential duration at 90% repolarization (APD90) and effective refractory period (ERP) were measured at baseline and after the application of this compound (10 µM), flecainide (1 µM), or dofetilide (10 nM).
-
The experiments were repeated in the presence of the beta-adrenergic agonist isoproterenol (1 µM) to assess the drugs' effects under simulated sympathetic stimulation.
-
-
Reference:
In Vivo Assessment of Acute Tolerability and ECG Effects in Conscious Dogs
-
Animal Model: Normal conscious dogs and dogs with surgically induced myocardial infarction (48 hours post-procedure).
-
Drug Administration: this compound and disopyramide were administered as rapid intravenous infusions at varying rates, with a total dose of 15 mg/kg.
-
Monitoring: Continuous electrocardiogram (ECG) monitoring was performed to measure PR interval, QRS duration, and to detect any arrhythmias.
-
Endpoints: The primary endpoints were the observation of adverse clinical signs and the occurrence of arrhythmias. ECG parameters were analyzed to determine the electrophysiological effects of the drugs.
-
Reference:
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the blockade of the fast sodium channel (INa), which is characteristic of Class I antiarrhythmic drugs. This action slows the upstroke of the cardiac action potential, leading to a decrease in conduction velocity.
Caption: this compound's primary mechanism of action on the cardiac sodium channel.
The proarrhythmic potential of antiarrhythmic drugs is often linked to their effects on multiple ion channels, which can lead to an imbalance in depolarizing and repolarizing currents. A critical factor in drug-induced Torsades de Pointes is the blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. While this compound is primarily a sodium channel blocker, its effects on potassium channels are less well-characterized but are crucial for a complete understanding of its proarrhythmic risk.
Caption: General signaling pathway for drug-induced Torsades de Pointes.
Discussion and Conclusion
The available data suggest that this compound has potent sodium channel blocking properties, with a slower recovery from block compared to disopyramide and mexiletine. This may contribute to its antiarrhythmic efficacy but also carries a potential for proarrhythmia, as slowing of conduction can facilitate re-entrant arrhythmias.
In a canine atrial model, this compound, unlike flecainide and dofetilide, maintained its ability to prolong action potential duration in the presence of a beta-adrenergic agonist, suggesting potential efficacy in conditions of high sympathetic tone. This is a desirable characteristic for an antiarrhythmic drug.
A study in conscious dogs, including a myocardial infarction model, demonstrated that rapid infusions of this compound were well-tolerated, whereas disopyramide was lethal in the post-infarction setting. This suggests a potentially better safety profile for this compound in the context of acute administration in a compromised myocardium.
Clinical data from healthy volunteers show that this compound prolongs the PR and QRS intervals, consistent with its sodium channel blocking activity, but has a lesser effect on the QTc interval, which it tended to shorten. This finding is significant, as QTc prolongation is a key risk factor for TdP. However, the study was in healthy subjects, and effects could differ in patients with underlying heart disease.
References
- 1. Comparison of this compound, flecainide and dofetilide on action potential duration in isolated canine atria: effect of isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid infusions of this compound or disopyramide in conscious dogs: effect of myocardial infarction on acute tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bidisomide and Quinidine for Cardiac Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Bidisomide and quinidine, two antiarrhythmic drugs. The information is compiled from available preclinical and clinical data to assist researchers and drug development professionals in understanding their respective pharmacological profiles.
Overview and Mechanism of Action
This compound is an investigational antiarrhythmic agent. Due to its developmental status, publicly available data is limited. From the available research, it is classified as a Class I antiarrhythmic drug, indicating that its primary mechanism of action is the blockade of sodium channels in cardiomyocytes.
Quinidine, a long-established antiarrhythmic medication, is also classified as a Class Ia antiarrhythmic agent.[1] Its primary mechanism involves blocking the fast inward sodium current (INa), which slows the upstroke of the cardiac action potential and conduction velocity.[1] Additionally, quinidine blocks several potassium currents (IKr, IKs), which prolongs the action potential duration and the effective refractory period.[1] This dual action on sodium and potassium channels contributes to its efficacy in treating a variety of atrial and ventricular arrhythmias.[1][2]
Electrophysiological Effects
The electrophysiological effects of this compound and quinidine are central to their antiarrhythmic properties. The following table summarizes their known effects on key cardiac electrophysiological parameters.
| Electrophysiological Parameter | This compound | Quinidine |
| Sodium Channel (INa) Blockade | Blocks INa with a reported Ki of 21 µM at a holding potential of -100 mV in rat ventricular myocytes. It exhibits use-dependent block, with increased blockade at higher heart rates. | Blocks the fast inward sodium current (INa), leading to a decreased rate of depolarization (Vmax) of the cardiac action potential. |
| Potassium Channel Blockade | Data on specific potassium channel blockade is not readily available in the reviewed literature. | Blocks the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, prolonging repolarization. |
| Action Potential Duration (APD) | Expected to prolong APD, characteristic of Class I antiarrhythmics, though specific data is limited. | Prolongs the action potential duration. |
| Effective Refractory Period (ERP) | Expected to prolong ERP. | Prolongs the effective refractory period. |
| ECG Intervals | In healthy volunteers, intravenous administration was associated with a dose-dependent lengthening of the PR and QRS intervals. | Prolongs the PR, QRS, and QT intervals on the surface electrocardiogram. |
Clinical Efficacy
The clinical efficacy of this compound has not been extensively documented in large-scale clinical trials. In contrast, quinidine has a long history of clinical use for various arrhythmias.
Atrial Fibrillation
Quinidine: Quinidine has been used for the conversion of atrial fibrillation (AF) to sinus rhythm and for the maintenance of sinus rhythm after cardioversion. In a meta-analysis of six trials involving 808 patients, quinidine was more effective than no antiarrhythmic therapy in maintaining sinus rhythm at 3, 6, and 12 months post-cardioversion. At 12 months, 50% of patients on quinidine remained in sinus rhythm compared to 25% in the control group. A study on the cardioversion of persistent atrial fibrillation showed a 79.6% conversion rate with oral quinidine. Another study on long-lasting AF (over 6 weeks) demonstrated a 53% conversion rate to sinus rhythm with quinidine, significantly higher than amiodarone and propafenone (20% each).
Ventricular Arrhythmias
Quinidine: Quinidine has demonstrated efficacy in the suppression of chronic ventricular arrhythmias. In a short-term, placebo-controlled trial, 70% of patients showed a significant reduction in premature ventricular complexes (PVCs), and all patients with ventricular tachycardia had statistically significant suppression. In a long-term trial, 67% of patients had a significant reduction in PVCs. More recent studies have highlighted its unique efficacy in preventing recurrent ventricular fibrillation in patients with Brugada syndrome, idiopathic ventricular fibrillation, and early repolarization syndrome. It is also the only antiarrhythmic drug known to normalize the QT interval in patients with congenital short QT syndrome.
Safety and Tolerability
The safety profiles of antiarrhythmic drugs are a critical consideration in their clinical use.
| Adverse Effect Profile | This compound | Quinidine |
| Common Adverse Effects | Mild symptoms were reported at higher doses in a study of healthy volunteers. Specific common adverse effects in patient populations are not well-documented. | Diarrhea, nausea, and vomiting are the most frequently reported side effects. Cinchonism (tinnitus, headache, dizziness) can occur with higher doses. |
| Cardiovascular Adverse Effects | Dose-dependent PR and QRS prolongation observed in healthy volunteers. The potential for proarrhythmia, including torsades de pointes, is a theoretical concern for a Class I agent but has not been quantified in available literature. | Can cause significant QT prolongation, which carries a risk of torsades de pointes, a life-threatening ventricular arrhythmia. Hypotension and syncope have also been reported. |
| Other Serious Adverse Effects | Data not available. | Can cause thrombocytopenia, granulomatous hepatitis, and myasthenia gravis. |
| Mortality | Data not available. | A meta-analysis of trials for the maintenance of sinus rhythm after cardioversion for atrial fibrillation showed an increased total mortality rate in patients treated with quinidine (2.9%) compared to the control group (0.8%). |
Experimental Protocols
Electrophysiological Study of this compound in Rat Ventricular Myocytes
Objective: To investigate the effects of this compound on the sodium current (INa) in isolated rat ventricular myocytes.
Methodology:
-
Cell Isolation: Single ventricular myocytes were isolated from adult rat hearts using enzymatic digestion.
-
Electrophysiological Recording: The whole-cell patch-clamp technique was used to record INa.
-
Voltage Clamp Protocols:
-
Current-Voltage Relationship: Cells were held at a holding potential of -140 mV, and depolarizing pulses of varying voltages were applied to elicit INa.
-
Steady-State Inactivation: A two-pulse protocol was used. A 500 ms prepulse to various potentials was followed by a test pulse to -40 mV to measure the available INa.
-
Recovery from Inactivation: A two-pulse protocol was used where a conditioning pulse was followed by a test pulse at varying time intervals to determine the time course of recovery of INa.
-
Use-Dependent Block: A train of depolarizing pulses at frequencies of 1-3 Hz was applied to assess the effect of heart rate on INa block.
-
-
Drug Application: this compound was applied to the bath solution at various concentrations.
Clinical Trial of Quinidine for Chronic Ventricular Arrhythmias
Objective: To determine the efficacy and tolerance of oral quinidine sulfate in the treatment of chronic ventricular arrhythmias.
Methodology:
-
Study Design: A short-term, placebo-controlled, double-blind trial and a long-term trial were conducted.
-
Patient Population: Ambulatory patients with chronic ventricular arrhythmias.
-
Short-Term Trial Protocol:
-
20 patients received four days of quinidine therapy (400 mg every 6 hours) and a placebo period.
-
Efficacy was assessed using 48-hour Holter monitoring to quantify ventricular ectopic frequency.
-
Blood samples were taken to ensure therapeutic drug levels.
-
-
Long-Term Trial Protocol:
-
12 patients had their ventricular ectopic frequency monitored for two weeks on placebo.
-
This was compared to an eight-week period of quinidine sulfate therapy (300 mg every 6 hours).
-
Efficacy was determined by 48-hour Holter monitoring.
-
-
Endpoints: The primary efficacy endpoint was a statistically significant reduction in chronic premature ventricular complexes. The incidence of side effects was also recorded.
Visualizations
Caption: Mechanism of action of this compound and Quinidine on cardiac ion channels.
Caption: A generalized experimental workflow for a placebo-controlled clinical trial of an antiarrhythmic drug.
Conclusion
Quinidine is a well-characterized Class Ia antiarrhythmic drug with proven efficacy in both atrial and ventricular arrhythmias. However, its clinical utility is significantly limited by a considerable side effect profile, including the risk of life-threatening proarrhythmia and increased mortality in certain patient populations.
This compound is an investigational Class I antiarrhythmic agent. The limited available data suggests it is a potent sodium channel blocker with effects on cardiac conduction. However, a comprehensive understanding of its clinical efficacy, safety profile, and full electrophysiological effects is hampered by the lack of extensive clinical trial data. Further research is necessary to determine if this compound offers a favorable risk-benefit profile compared to existing antiarrhythmic therapies like quinidine. Researchers in drug development should focus on elucidating its effects on other ion channels and conducting robust clinical trials to ascertain its potential role in the management of cardiac arrhythmias.
References
Bidisomide's Electrophysiological Profile in the Presence of Isoproterenol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of bidisomide in the presence of the β-adrenergic agonist isoproterenol, versus other antiarrhythmic agents. The data presented herein is intended to inform preclinical and clinical research in the field of cardiac electrophysiology and drug development.
Introduction
The interaction between antiarrhythmic drugs and the autonomic nervous system is of critical importance, as arrhythmias are often associated with elevated sympathetic tone. Isoproterenol, a non-selective β-adrenergic agonist, is commonly used in experimental settings to mimic this sympathetic stimulation. This guide focuses on the unique electrophysiological properties of this compound, a mixed ion channel blocker, under these conditions, and contrasts its effects with those of other established antiarrhythmic agents.
Comparative Electrophysiological Effects
A key study investigated the effects of this compound, the Class Ic antiarrhythmic flecainide, and the Class III antiarrhythmic dofetilide on action potential duration (APD) and effective refractory period (ERP) in isolated canine atrial tissue. The study design included measurements at baseline and in the presence of isoproterenol to simulate a state of elevated sympathetic tone.
Data Summary
The following table summarizes the key quantitative findings from the comparative study.
| Drug | Stimulation Frequency | Change in APD (msec) | Change in ERP (msec) | Effect in the Presence of Isoproterenol (1 µM) |
| This compound | 1-5 Hz | 20-27 | 20-27 | Prolonged APD and ERP |
| Flecainide | 1-5 Hz | 20-27 | 20-27 | No significant effect on APD and ERP |
| Dofetilide | 1 Hz | 40 | 37 | No significant effect on APD and ERP |
| 5 Hz | Ineffective | Ineffective | Ineffective |
Data compiled from a study on isolated canine atrial tissue.[1]
Key Findings:
-
This compound's Unique Profile: this compound was the only agent tested that demonstrated a consistent prolongation of both APD and ERP, even in the presence of isoproterenol.[1] This suggests that its antiarrhythmic effects may be preserved under conditions of high sympathetic stimulation.
-
Isoproterenol's Counteracting Effect: Isoproterenol, when administered after equilibration with flecainide or dofetilide, reversed the APD and ERP prolonging effects of these drugs.[1] Conversely, when isoproterenol was introduced first, causing a 20-30% reduction in APD and ERP, only this compound was able to completely reverse this effect.[1]
-
Frequency Dependence: The efficacy of dofetilide was found to be highly dependent on the stimulation frequency, showing a significant effect at 1 Hz but being completely ineffective at 5 Hz.[1] In contrast, the effects of this compound and flecainide were independent of the stimulation frequency within the tested range.
Signaling Pathways and Mechanisms of Action
Isoproterenol Signaling Pathway in Cardiac Myocytes
Isoproterenol exerts its effects by activating β-adrenergic receptors, which are G-protein coupled receptors. This initiates a signaling cascade that ultimately modulates intracellular calcium levels and the activity of various ion channels.
Mechanisms of Action of Compared Antiarrhythmic Agents
-
This compound: this compound is a mixed ion channel blocker, exhibiting properties of both Class I and Class III antiarrhythmic agents. It blocks both sodium and potassium channels. Its ability to prolong APD and ERP in the presence of isoproterenol suggests a mechanism that is not completely overridden by β-adrenergic stimulation. The lack of beta-adrenergic blockade activity indicates a direct effect on ion channels.
-
Flecainide: As a Class Ic antiarrhythmic, flecainide is a potent blocker of fast sodium channels. This slows the upstroke of the action potential and conduction velocity. The reversal of its APD-prolonging effects by isoproterenol suggests that the β-adrenergic-mediated shortening of APD can overcome the effects of sodium channel blockade on repolarization.
-
Dofetilide: Dofetilide is a pure Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr). This action prolongs the repolarization phase of the action potential. The antagonistic effect of isoproterenol on dofetilide's action is likely due to the β-adrenergic-mediated enhancement of other potassium currents, such as the slow delayed rectifier current (IKs), which counteracts the IKr blockade.
Experimental Protocols
The following is a representative experimental protocol for recording action potentials from isolated canine atrial tissue, based on standard methodologies in the field.
Tissue Preparation
-
Animal Model: Mongrel dogs of either sex are used.
-
Heart Excision: Hearts are excised from anesthetized animals and immediately immersed in cold Tyrode's solution.
-
Tissue Dissection: Strips of tissue from the pectinate muscles of the right atrial free wall are dissected.
-
Mounting: The preparations are placed in a tissue bath, endocardial side up, and superfused with oxygenated Tyrode's solution maintained at 37°C and a pH of 7.35 ± 0.05.
Electrophysiological Recordings
-
Microelectrodes: Glass capillary microelectrodes filled with 3 M KCl are used to impale the atrial cells.
-
Action Potential Recording: Transmembrane action potentials are recorded using a high-input impedance amplifier.
-
Stimulation: Tissues are stimulated at various frequencies (e.g., 1-5 Hz) using bipolar electrodes.
-
Data Acquisition: Action potential parameters, including duration at 90% repolarization (APD90) and effective refractory period (ERP), are measured and digitized for analysis.
Solutions
-
Tyrode's Solution Composition (in mM): NaCl 131, NaHCO3 18, KCl 4, CaCl2 2.7, MgCl2 0.5, NaH2PO4 1.8, and dextrose 5.5, equilibrated with 95% O2 and 5% CO2.
Conclusion
The available data suggest that this compound possesses a unique and potentially advantageous electrophysiological profile compared to other antiarrhythmic agents, particularly in the context of elevated sympathetic tone. Its ability to prolong atrial APD and ERP in the presence of isoproterenol distinguishes it from flecainide and dofetilide. This characteristic may translate to sustained antiarrhythmic efficacy in clinical situations where sympathetic activation is a contributing factor to the arrhythmia. Further research is warranted to fully elucidate the clinical implications of these findings.
References
A Comparative Guide to Biomarkers for Assessing Bidisomide Target Engagement In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vivo biomarkers used to assess target engagement of Bidisomide, an antiarrhythmic agent with multi-channel blocking properties. By examining its effects on cardiac electrophysiology and comparing them with other established antiarrhythmic drugs, researchers can gain a clearer understanding of its pharmacological profile. The primary biomarkers for in vivo target engagement of antiarrhythmic drugs are specific changes in the electrocardiogram (ECG), which reflect the drug's interaction with cardiac ion channels.
Mechanism of Action: this compound and Cardiac Ion Channels
This compound exerts its antiarrhythmic effects by modulating the function of several key cardiac ion channels. Its primary mechanism involves the blockade of fast inward sodium channels (INa), which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This action slows conduction velocity in the atria, ventricles, and His-Purkinje system. Studies on isolated ventricular myocytes indicate that this compound's blockade of the sodium channel is use-dependent, and its dissociation from inactivated sodium channels is slower than that of other agents like disopyramide.[1]
Additionally, this compound exhibits properties of potassium channel blockade, which affects the repolarization phase (Phase 3) of the action potential. This dual mechanism of action—blocking both sodium and potassium channels—places this compound in a unique pharmacological category, with characteristics overlapping with both Class I (sodium channel blockers) and Class III (potassium channel blockers) of the Vaughan-Williams classification system.[2][3]
Signaling Pathway: The Cardiac Action Potential
The diagram below illustrates the phases of the cardiac action potential and the primary ion channels that this compound targets. Engagement with these channels directly alters the waveform, leading to measurable changes on a surface ECG.
Caption: Cardiac action potential phases and associated ion channel targets for this compound.
Comparative Data: ECG Biomarkers of Target Engagement
The most reliable in vivo biomarkers for assessing this compound's target engagement are changes in specific ECG intervals. These intervals provide a direct readout of the physiological consequences of ion channel modulation. The table below compares the known effects of this compound with those of other well-characterized antiarrhythmic agents.
Note: Publicly available, direct head-to-head quantitative data for this compound is limited. The effects described are based on its known electrophysiological properties. Comparator data represents typical changes observed in clinical settings.
| ECG Biomarker | This compound | Quinidine (Class Ia) | Flecainide (Class Ic) | Amiodarone (Class III) |
| PR Interval | Increases | Increases (~10-25 ms) | Markedly Increases (~20-40 ms)[4] | Increases (~10-20 ms)[5] |
| QRS Duration | Increases | Increases (~10-20 ms) | Markedly Increases (>25% from baseline) | Generally Unchanged |
| QTc Interval | Increases | Markedly Increases (~30-60 ms) | Increases (primarily due to QRS widening) | Markedly Increases (~30-60 ms) |
| Primary Target(s) | Na+ and K+ Channels | Na+ and K+ Channels | Na+ Channels | K+ Channels (also Na+, Ca2+, β-blocker) |
Interpretation:
-
PR Interval Prolongation: Indicates slowed conduction through the atrioventricular (AV) node, a common feature of sodium channel blockers.
-
QRS Widening: A hallmark of sodium channel blockade, reflecting slowed ventricular conduction. The degree of widening helps sub-classify Class I agents.
-
QTc Interval Prolongation: Reflects delayed ventricular repolarization, a primary effect of potassium channel blockade. For drugs like this compound and Quinidine, this effect is due to both Na+ and K+ channel interactions.
Experimental Protocols
In Vivo Electrophysiology in Preclinical Models (e.g., Rodents, Canines)
This protocol is designed to assess the effects of a test article like this compound on cardiac conduction in a controlled preclinical setting.
Objective: To measure changes in ECG intervals (PR, QRS, QTc) and assess arrhythmogenic potential following administration of the test article.
Methodology:
-
Animal Model: Anesthetized or conscious, freely moving animals (e.g., rats, guinea pigs, dogs) equipped with telemetry implants for continuous ECG recording.
-
Instrumentation:
-
Surgical implantation of telemetry transmitters with ECG leads placed to record a lead II-like configuration.
-
Data acquisition system to continuously record and digitize the ECG signal.
-
-
Procedure:
-
Baseline Recording: After a post-operative recovery period, record baseline ECG data for a sufficient duration (e.g., 24-48 hours) to establish a stable diurnal rhythm.
-
Dosing: Administer this compound or a comparator drug via the intended clinical route (e.g., oral gavage, intravenous infusion). A vehicle control group is essential. Multiple dose levels should be tested to establish a dose-response relationship.
-
Post-Dose Monitoring: Continuously record ECG for at least 24 hours post-dose.
-
-
Data Analysis:
-
Specialized software is used to automatically identify and measure P-waves, QRS complexes, and T-waves.
-
Calculate mean PR interval, QRS duration, and QT interval for discrete time points (e.g., 1, 2, 4, 8, 24 hours post-dose).
-
Correct the QT interval for heart rate using a species-specific formula (e.g., Bazett's, Fridericia's, or a study-derived correction factor).
-
Compare the time-matched, baseline-corrected changes in each interval between the drug-treated and vehicle-treated groups using appropriate statistical methods (e.g., ANOVA, t-test).
-
Clinical "Thorough QT" (TQT) or Early Phase Clinical Trial Protocol
This protocol outlines the standard method for assessing a drug's effect on cardiac electrophysiology in human subjects, crucial for regulatory assessment.
Objective: To determine the effect of this compound on ECG intervals in healthy volunteers.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover, or parallel-group study. A positive control (e.g., moxifloxacin) is included to validate the study's ability to detect small changes in the QTc interval.
-
Participants: Healthy male and female volunteers with normal baseline ECGs.
-
Procedure:
-
Baseline ECGs: Multiple triplicate 12-lead ECGs are recorded at baseline to establish a stable pre-dose average.
-
Drug Administration: Subjects receive a single therapeutic and supra-therapeutic dose of this compound, placebo, and the positive control on separate occasions (in a crossover design).
-
Time-Matched ECGs: Triplicate 12-lead ECGs are recorded at pre-specified time points post-dose, corresponding to the expected peak plasma concentration (Cmax) and other points in the pharmacokinetic profile.
-
-
Data Analysis:
-
A central, blinded ECG core laboratory analyzes all recordings.
-
The primary endpoint is the time-matched, placebo-corrected change from baseline in the QTc interval (ΔΔQTc), often using the Fridericia correction (QTcF).
-
Changes in PR interval and QRS duration are key secondary endpoints.
-
An exposure-response analysis is conducted to model the relationship between drug concentration and the change in ECG intervals.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow from drug administration to the assessment of in vivo target engagement using ECG biomarkers.
Caption: Workflow for assessing in vivo target engagement via ECG biomarkers.
References
- 1. Electrophysiologic effects of an antiarrhythmic agent, this compound, on sodium current in isolated rat ventricular myocytes: comparison with mexiletine and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Vaughan-Williams Classification of Antiarrhythmic Drugs [cvpharmacology.com]
- 3. droracle.ai [droracle.ai]
- 4. Electrophysiologic effects of salbutamol, a beta2-selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Smoking-associated Electrocardiographic Abnormalities Predict Cardiovascular Mortality: Insights from NHANES - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Bidisomide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Bidisomide, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Identification and Safety Profile
While specific hazard information for "this compound" is not available, a closely related compound, Budesonide, presents certain risks that should be considered as a conservative measure. Handling and disposal procedures should be established with an awareness of these potential hazards.
Table 1: Hazard and Precautionary Statements for Budesonide [1]
| Hazard Statement | Description | Precautionary Statement | Description |
| H302 | Harmful if swallowed. | P201 | Obtain special instructions before use. |
| H317 | May cause an allergic skin reaction. | P260 | Do not breathe dust. |
| H361 | Suspected of damaging fertility or the unborn child. | P264 | Wash skin thoroughly after handling. |
| H372 | Causes damage to organs through prolonged or repeated exposure if inhaled. | P270 | Do not eat, drink or smoke when using this product. |
| H412 | Harmful to aquatic life with long lasting effects. | P273 | Avoid release to the environment. |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |
Disposal of this compound: A Step-by-Step Protocol
The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. This procedure is designed to be straightforward and to mitigate risks associated with chemical waste.
Experimental Protocol: In-Lab Disposal of this compound
-
Personal Protective Equipment (PPE): Before beginning the disposal process, ensure all appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Deactivation (for solid forms):
-
Containment:
-
Place the dissolved or mixed this compound into a sealable bag or a non-descript container to prevent leakage.
-
-
Final Disposal:
-
The sealed container should then be placed in the household trash. It is crucial not to flush this compound down the toilet unless explicitly instructed by official documentation.
-
For larger quantities or in institutional settings, consulting with a licensed hazardous waste management company is recommended.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
This guide is intended to provide essential information for the safe and effective disposal of this compound. Always consult your institution's specific safety protocols and local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
